Product packaging for SW033291(Cat. No.:CAS No. 459147-39-8)

SW033291

Cat. No.: B1682838
CAS No.: 459147-39-8
M. Wt: 412.6 g/mol
InChI Key: LCYAYKSMOVLVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SW033291 is an inhibitor which maintains the ability to promote tissue regeneration through inhibition of prostaglandin-degrading enzyme 15-PGDH.>This compound is a potent and selective 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme inhibitor. 15-PGDH is a prostaglandin-degrading enzyme, potentiates tissue regeneration in multiple organs in mice. This compound accelerates hematopoietic recovery in mice receiving a bone marrow transplant. This compound also promotes tissue regeneration in mouse models of colon and liver injury. Tissues from 15-PGDH knockout mice demonstrate similar increased regenerative capacity. Thus, 15-PGDH inhibition may be a valuable therapeutic strategy for tissue regeneration in diverse clinical contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2OS3 B1682838 SW033291 CAS No. 459147-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylsulfinyl-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-11,13H,2-3,12,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYAYKSMOVLVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CS4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459147-39-8
Record name 2-(butane-1-sulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

SW033291: A Deep Dive into its Mechanism of Action for Tissue Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SW033291 has emerged as a promising small molecule with significant therapeutic potential, primarily centered on its ability to promote tissue regeneration across various organ systems. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its biochemical interactions, cellular effects, and the experimental basis for its activity.

Core Mechanism: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The primary mechanism of action of this compound is its potent and high-affinity inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1] By inhibiting 15-PGDH, this compound effectively blocks the breakdown of PGE2, leading to a significant increase in its local tissue concentrations.[1][2][3] This elevation of PGE2 is the critical downstream event that drives the therapeutic effects of this compound.

PGE2 is a vital lipid signaling molecule involved in a wide array of physiological processes, including inflammation, immune response, and, crucially, tissue repair and regeneration.[1] Increased levels of PGE2, facilitated by this compound, have been shown to enhance the regenerative capacity of various tissues, including bone marrow, colon, and liver.[2][4]

Biochemical and Cellular Effects

This compound is characterized as a high-affinity inhibitor of 15-PGDH.[2][3] Kinetic studies have revealed that this compound exhibits non-competitive inhibition with respect to PGE2.[3][4] This suggests that this compound binds to a site on the 15-PGDH enzyme that is distinct from the PGE2 substrate binding site, thereby inhibiting its catalytic activity without directly competing with the natural substrate.

In cellular assays, treatment with this compound leads to a dose-dependent increase in PGE2 levels. For instance, in A549 cells, this compound treatment resulted in a significant increase in PGE2 levels.[3][5] This cellular activity translates to in vivo efficacy, where administration of this compound has been demonstrated to elevate PGE2 levels in various tissues, including bone marrow, colon, lung, and liver in mice.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the potency and activity of this compound.

ParameterValueSpecies/SystemReference
Ki 0.1 nMRecombinant 15-PGDH[1][3]
EC50 ~75 nMA549 cells (PGE2 increase)[3]
Cellular 15-PGDH Inhibition 85%Cells treated with this compound[2]
In Vivo PGE2 Increase SignificantMouse bone marrow, colon, lung, liver[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

SW033291_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Physiological Effect PGE2 Prostaglandin E2 (PGE2) PGDH 15-PGDH PGE2->PGDH Degradation PG_Metabolite 15-keto-PGE2 (Inactive Metabolite) PGDH->PG_Metabolite PGE2_effect Increased PGE2 Levels This compound This compound This compound->PGDH Inhibition Tissue_Regen Tissue Regeneration PGE2_effect->Tissue_Regen Promotes Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Models cluster_data Data Analysis biochem_assay Biochemical Assay (Recombinant 15-PGDH) cell_assay Cell-Based Assay (e.g., A549 cells) biochem_assay->cell_assay Validate cellular activity quantify Quantify Ki, EC50 biochem_assay->quantify animal_model Animal Model of Tissue Injury (e.g., BMT, colitis, liver resection) cell_assay->animal_model Test in relevant disease models treatment Administer this compound animal_model->treatment analysis Analyze Tissue Regeneration & PGE2 Levels treatment->analysis assess Assess Therapeutic Efficacy analysis->assess

References

SW033291: A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase for Tissue Regeneration and Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the levels of PGE2 in various tissues, leading to a range of therapeutic effects.[1][2][3] This enhanced PGE2 signaling has been shown to promote tissue regeneration in diverse preclinical models, including bone marrow, colon, and liver.[3] Furthermore, emerging evidence highlights the potential of this compound in the treatment of metabolic disorders such as type 2 diabetes mellitus (T2DM) and non-alcoholic steatohepatitis (MASH), as well as neurodegenerative conditions like Alzheimer's disease.[4][5][6] This document provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound.

Core Mechanism of Action

The primary function of this compound is the direct and high-affinity inhibition of the 15-PGDH enzyme.[3] 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, including PGE2, converting them into their inactive 15-keto metabolites.[1] By blocking this degradation pathway, this compound leads to a significant and sustained increase in local PGE2 concentrations.[2][7] PGE2 is a crucial lipid signaling molecule involved in a wide array of physiological processes, including tissue repair, inflammation, and metabolic regulation.[1] The therapeutic benefits of this compound are largely attributed to the potentiation of these endogenous PGE2-mediated signaling pathways.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing insights into its potency, in vitro and in vivo efficacy, and effects on biological systems.

Table 1: Potency and Physicochemical Properties of this compound

ParameterValueReference
Molecular Formula C₂₁H₂₀N₂OS₃[1]
Molecular Weight 412.59 g/mol [9]
Ki (Inhibitor Constant) 0.1 nM[2][10]
IC₅₀ (Half-maximal inhibitory concentration) 1.5 nM[9][10]
Melting Point > 99 °C[1]
Solubility High in DMSO[1]

Table 2: In Vitro Efficacy of this compound

Cell Line/SystemConcentrationEffectReference
A549 cells500 nM3.5-fold increase in PGE2 levels[2][9]
A549 cells~75 nMEC₅₀ for PGE2 increase[2][9]
Vaco-503 cells2.5 µM85% decrease in 15-PGDH activity[10]
Muscle-derived stem cells (MDSCs)20-1000 nMPromoted PGE2 production and myogenic differentiation[11]

Table 3: In Vivo Efficacy of this compound in Murine Models

ModelDosage and AdministrationKey FindingsReference
Bone Marrow Transplantation10 mg/kg, i.p., twice dailyAccelerated hematopoietic recovery; 2- to 3-fold increase in donor cell homing[3]
DSS-Induced Colitis10 mg/kg, i.p.Protected from colitis and reduced inflammatory cytokines[10]
Partial Hepatectomy10 mg/kg, i.p.Promoted liver regeneration[10]
Type 2 Diabetes Mellitus5 mg/kg, i.p., twice daily for 10 weeksImproved glucose tolerance and insulin resistance; regulated steroid hormone and fatty acid metabolism[1]
MASH5 mg/kg, i.p., twice dailyReduced fat mass, increased lean mass and total body water[6]

Signaling Pathways

This compound's mechanism of action involves the modulation of several key signaling pathways, primarily initiated by the elevation of PGE2.

Prostaglandin E2 (PGE2) Signaling Pathway

The inhibition of 15-PGDH by this compound directly leads to an accumulation of PGE2, which then binds to its G-protein coupled receptors (EP1-4) on target cells. This interaction triggers downstream signaling cascades that mediate the observed physiological effects, such as tissue regeneration and metabolic regulation.

PGE2_Pathway This compound This compound PGDH 15-PGDH This compound->PGDH inhibition PGE2_deg PGE2 Degradation PGDH->PGE2_deg catalyzes PGE2 Prostaglandin E2 (PGE2) EP_receptors EP Receptors (EP1-4) PGE2->EP_receptors activates Downstream Downstream Signaling (e.g., cAMP, Ca2+) EP_receptors->Downstream Effects Physiological Effects (Tissue Regeneration, etc.) Downstream->Effects PI3K_Akt_Pathway This compound This compound PGE2 Increased PGE2 This compound->PGE2 PI3K PI3K PGE2->PI3K activates Akt Akt PI3K->Akt activates MyogenicMarkers Upregulation of Myogenic Markers Akt->MyogenicMarkers Myogenesis Myogenesis and Myotube Formation MyogenicMarkers->Myogenesis T2DM_Pathway cluster_0 This compound Effects in T2DM Liver This compound This compound PGE2_EP4 PGE2-EP4 Receptor This compound->PGE2_EP4 activates AKT AKT PGE2_EP4->AKT GSK3B GSK3β (inactive) AKT->GSK3B phosphorylates FOXO1 FOXO1 (inactive) AKT->FOXO1 phosphorylates Glycogen Glycogen Synthesis GSK3B->Glycogen promotes Gluco Gluconeogenesis FOXO1->Gluco inhibits Multiomics_Workflow cluster_0 In Vivo Experiment cluster_1 Sample Collection and Preparation cluster_2 Data Acquisition cluster_3 Data Analysis AnimalModel T2DM Mouse Model (Control, Model, this compound-treated) SampleCollection Serum and Liver Tissue Collection AnimalModel->SampleCollection RNA_Extraction Total RNA Isolation (Trizol) SampleCollection->RNA_Extraction Metabolite_Extraction Metabolite Extraction (Methanol Solution) SampleCollection->Metabolite_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS DEG_Analysis Differential Gene Expression (DESeq2) RNA_Seq->DEG_Analysis Metabolite_ID Metabolite Identification and Quantification LC_MS->Metabolite_ID Pathway_Analysis KEGG and GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Metabolite_ID->Pathway_Analysis Integrated_Analysis Integrated Transcriptomic and Metabolomic Analysis (MetaboAnalyst) Pathway_Analysis->Integrated_Analysis

References

SW033291 and the 15-PGDH Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SW033291 is a potent and highly selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2 in various tissues. This elevation of PGE2 has been shown to potentiate tissue regeneration and repair in a multitude of preclinical models, including hematopoietic recovery after bone marrow transplantation, amelioration of colitis, and accelerated liver regeneration. This document provides an in-depth technical overview of this compound, its mechanism of action through the 15-PGDH inhibition pathway, a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to 15-PGDH and the Role of PGE2

Prostaglandin E2 (PGE2) is a lipid signaling molecule with a diverse range of physiological and pathological functions. It is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases (PGES). PGE2 exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The signaling cascades initiated by these receptors are involved in processes such as inflammation, pain, and cell proliferation.[1]

Crucially, PGE2 has been identified as a key promoter of tissue growth, differentiation, and healing.[1] It has been shown to augment hematopoiesis, promote the expansion of colonic stem cells, and play a protective role in various organ systems.[1]

The primary route of PGE2 inactivation is through enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of PGE2 to a ketone, yielding the biologically inactive metabolite 15-keto-PGE2.[1][2] Therefore, 15-PGDH acts as a negative regulator of PGE2 signaling and, consequently, of tissue repair and regeneration.[1]

This compound: A Potent 15-PGDH Inhibitor

This compound is a small molecule that has been identified as a highly potent and selective inhibitor of 15-PGDH.[3] It binds to the enzyme with high affinity, effectively blocking its catalytic activity and preventing the degradation of PGE2.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of 15-PGDH. This leads to an increase in the intracellular and extracellular concentrations of PGE2 in various tissues, including bone marrow, colon, lung, and liver.[1][4] The elevated PGE2 levels then enhance signaling through its receptors, promoting downstream pathways that drive tissue regeneration and repair. Studies have shown that this compound's inhibition of 15-PGDH is non-competitive with respect to PGE2.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell Line/SystemReference
Ki 0.1 nMRecombinant 15-PGDH[1][3]
IC50 1.5 nMRecombinant 15-PGDH (6 nM)[4]
EC50 ~75 nMA549 cells (PGE2 induction)[3][4]
15-PGDH Activity Reduction 85%Vaco-503 cells (at 2.5 µM)[5]
PGE2 Level Increase 3.5-foldA549 cells (at 500 nM)[3][4]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Animal ModelDosageRouteKey FindingsReference
Bone Marrow Transplantation 10 mg/kg, twice dailyIntraperitonealAccelerated recovery of neutrophils, platelets, and red blood cells[1]
Dextran Sodium Sulfate-induced Colitis 10 mg/kgIntraperitonealAmeliorated the severity of colitis[1]
Partial Hepatectomy 10 mg/kgIntraperitonealIncreased the rate and extent of liver regeneration[1]
Type 2 Diabetes Mellitus 5 mg/kg, twice dailyIntraperitonealImproved glucose tolerance and reduced insulin resistance[6]
Muscle Regeneration Not specifiedLocal delivery in fibrin gelPromoted the formation of muscle fibers

Signaling Pathway and Experimental Workflow Diagrams

This compound and 15-PGDH Inhibition Pathway

SW033291_Pathway cluster_inhibition Inhibition of PGE2 Degradation cluster_signaling Downstream Signaling This compound This compound PGDH 15-PGDH This compound->PGDH Inhibition PGE2_inactive 15-keto-PGE2 (Inactive) PGDH->PGE2_inactive PGE2_active Prostaglandin E2 (PGE2) PGE2_active->PGDH Degradation EP_receptors EP Receptors (EP1-4) PGE2_active->EP_receptors Activation downstream Downstream Effectors (e.g., cAMP, Wnt signaling) EP_receptors->downstream regeneration Tissue Regeneration & Repair downstream->regeneration

Caption: this compound inhibits 15-PGDH, increasing PGE2 levels and promoting tissue regeneration.

In Vitro 15-PGDH Inhibition Assay Workflow

In_Vitro_Workflow reagents Prepare Reaction Mix: - Recombinant 15-PGDH - this compound (or vehicle) - NAD+ incubation1 Incubate at 25°C for 15 min reagents->incubation1 add_substrate Add PGE2 Substrate incubation1->add_substrate incubation2 Incubate and Monitor Fluorescence (Ex/Em = 340/485 nm) add_substrate->incubation2 analysis Calculate IC50 incubation2->analysis

Caption: Workflow for the in vitro 15-PGDH inhibition assay.

A549 Cell-Based PGE2 Assay Workflow

Cell_Based_Workflow cell_culture Culture A549 cells stimulate Stimulate with Interleukin-1β (IL-1β) cell_culture->stimulate treat Treat with this compound (or vehicle) stimulate->treat incubate Incubate for a defined period treat->incubate collect_media Collect cell culture media incubate->collect_media elisa Quantify PGE2 levels using ELISA collect_media->elisa

References

A Technical Guide to the Biological Effects of SW033291-Mediated Prostaglandin E2 Elevation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of SW033291, a potent small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By inhibiting the primary enzyme responsible for prostaglandin E2 (PGE2) degradation, this compound effectively increases local and systemic PGE2 levels. This elevation triggers a cascade of biological effects, most notably the potentiation of tissue regeneration and repair across various organ systems. This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of 15-PGDH

Prostaglandin E2 (PGE2) is a lipid signaling molecule synthesized from arachidonic acid that plays a critical role in numerous physiological processes, including inflammation and tissue homeostasis.[1][2][3] Its biological activity is tightly regulated, in large part, by its rapid degradation. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the first and rate-limiting step in PGE2 catabolism, converting it into a biologically inactive 15-keto-PGE2 metabolite.[4][5]

This compound is a potent, high-affinity, non-competitive inhibitor of 15-PGDH.[6][7] By binding to 15-PGDH, this compound prevents the degradation of PGE2, leading to a significant increase in its local and systemic concentrations.[6][8][9] This sustained elevation of PGE2 levels enhances its natural signaling functions, thereby promoting tissue repair and regeneration.[8][10]

cluster_synthesis PGE2 Synthesis cluster_degradation PGE2 Degradation AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2_node PGE2 PGES->PGE2_node PGDH 15-PGDH PGE2_node->PGDH Degradation Keto_PGE2 15-keto-PGE2 (inactive) PGDH->Keto_PGE2 This compound This compound This compound->PGDH Inhibition

Diagram 1: PGE2 Metabolism and this compound Inhibition Pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key performance metrics.

Table 1: In Vitro Inhibitory Activity and Cellular Efficacy
ParameterValueTarget/Cell LineNotesSource
Kiapp 0.1 nMRecombinant 15-PGDHHigh-affinity, direct inhibition.[6][7][9][6][7][9]
Inhibition Type Non-competitiveRecombinant 15-PGDHNon-competitive versus PGE2 concentrations up to 40 μM.[6][6]
Cellular 15-PGDH Activity ↓ 85%N/AThis compound treatment decreased cellular enzyme activity significantly.[6][6]
EC50 for PGE2 increase ~75 nMA549 cellsConcentration for 50% of maximal PGE2 stimulation.[6][6]
Max PGE2 Increase 3.5-foldA549 cellsAchieved at a concentration of 500 nM.[6][6]
Thermal Shift (ΔTm) +13.5°C15-PGDHDemonstrates selective high-affinity binding to 15-PGDH.[6][6]
Table 2: In Vivo Effects on PGE2 Levels in Mice
TissueFold Increase in PGE2Dosage & TimeNotesSource
Bone Marrow ~2-fold10 mg/kg, 3 hours post-IP injectionMimics levels seen in 15-PGDH knockout mice.[6][6]
Colon ~2-fold10 mg/kg, 3 hours post-IP injectionCorrelates with protection against colitis.[6][6]
Lung ~2-fold10 mg/kg, 3 hours post-IP injectionSignificant elevation of PGE2.[6][6]
Liver ~2-fold10 mg/kg, 3 hours post-IP injectionCorrelates with enhanced liver regeneration.[6][6]
Table 3: Quantitative Biological Effects in Murine Models
Biological ContextParameterEffect of this compoundModel SystemSource
Hematopoietic Recovery Donor Cell Homing2- to 3-fold increaseBone Marrow Transplant[6]
Neutrophil Recovery6 days fasterBone Marrow Transplant[11][12]
Marrow SKL cells65% increase10 mg/kg IP for 3 days[7]
Marrow SLAM cells71% increase10 mg/kg IP for 3 days[7]
Colon Injury BrdU Incorporation2.5-fold increaseDSS-induced Colitis[6]
Gene Expression CXCL12 (Bone Marrow)>4-fold increaseCD45- stromal cells[6]
SCF (Bone Marrow)>4-fold increaseCD45- stromal cells[6]

Biological Effects of Increased PGE2

The elevation of PGE2 via this compound initiates a broad spectrum of regenerative responses.

Hematopoietic System Regeneration

One of the most significant effects of this compound is the acceleration of hematopoietic recovery following bone marrow transplantation (BMT).[5][6] By increasing PGE2 in the bone marrow, this compound treatment leads to the upregulation of key niche factors, including CXCL12 and Stem Cell Factor (SCF), in stromal cells.[6][10] This enhanced niche support improves the homing and engraftment of donor hematopoietic stem cells (HSCs).[6][13] Consequently, mice treated with this compound exhibit faster recovery of neutrophils, platelets, and red blood cells, significantly improving survival after lethal irradiation and BMT.[6][11]

Gastrointestinal Tract Repair

In models of dextran sulfate sodium (DSS)-induced colitis, this compound administration protects the colonic epithelium.[6] The increased local PGE2 levels promote the proliferation of epithelial crypts, leading to faster recovery of weight, colon length, and improved histology scores.[10] This suggests a therapeutic potential for treating conditions like ulcerative colitis.[12]

Liver Regeneration

Following partial hepatectomy in mice, treatment with this compound markedly accelerates the rate and extent of liver regeneration.[6][10] This effect is consistent with the regenerative capacity observed in 15-PGDH knockout mice and highlights the crucial role of the PGE2 pathway in liver repair.[6]

Skeletal Muscle and Bone Repair

Studies have shown that this compound can enhance the myogenic differentiation of muscle-derived stem cells (MDSCs) and myotube formation, partly through the PI3K/Akt signaling pathway.[14] When combined with MDSCs in a fibrin gel, this compound facilitates myofiber formation and vascularization in muscle defects.[10] Furthermore, this compound has been shown to boost bone formation by activating PGE2/EP4 signaling.[14]

Other Potential Applications
  • Cardiovascular Health: this compound has been shown to mitigate age-induced oxidative stress and chronic inflammation in the cardiac tissues of aged mice, improving systolic and diastolic function.[15]

  • Metabolic Disease: Research indicates that this compound may ameliorate Type 2 Diabetes Mellitus (T2DM) by regulating steroid hormone biosynthesis and reducing hepatic steatosis, inflammation, and ER stress.[4][8][16]

  • Cancer Biology: The role of 15-PGDH and PGE2 in cancer is complex. While 15-PGDH is considered a tumor suppressor in colon cancer, its inhibition by this compound has been shown to increase cell proliferation, migration, and invasion in a colon cancer cell line (HCT116), potentially by up-regulating EMT-related genes.[17][18] This underscores the need for careful consideration of context in therapeutic applications.

cluster_pathways Downstream Signaling cluster_effects Biological Effects PGE2 Increased PGE2 (via this compound) EP_Receptors EP Receptors (e.g., EP4) PGE2->EP_Receptors cAMP ↑ cAMP EP_Receptors->cAMP PI3K_Akt PI3K/Akt Pathway EP_Receptors->PI3K_Akt Other Other Pathways EP_Receptors->Other Gene_Expression ↑ CXCL12, SCF (in Bone Marrow) cAMP->Gene_Expression Myogenesis ↑ Myogenesis PI3K_Akt->Myogenesis HSC_Homing ↑ HSC Homing & Engraftment Gene_Expression->HSC_Homing Tissue_Regen Tissue Regeneration Myogenesis->Tissue_Regen Muscle HSC_Homing->Tissue_Regen Hematopoiesis Proliferation ↑ Stem Cell Proliferation Proliferation->Tissue_Regen Colon, Liver cluster_monitor Monitoring Phase Irradiation Step 1: Lethal Irradiation of Recipient Mice (e.g., 11 Gy) Transplant Step 2: Bone Marrow Transplant (IV injection of donor cells) Irradiation->Transplant Grouping Step 3: Randomize into Treatment Groups Transplant->Grouping Treatment Step 4a: Administer this compound (e.g., 5 mg/kg IP, twice daily) Grouping->Treatment Test Group Control Step 4b: Administer Vehicle (same schedule) Grouping->Control Control Group Monitoring Step 5: Daily Monitoring (Survival, Weight, Health) Treatment->Monitoring Control->Monitoring Blood_Draws Step 6: Serial Blood Draws (for CBC analysis) Monitoring->Blood_Draws Endpoint Step 7: Endpoint Analysis (e.g., Day 21 or humane endpoint) Blood_Draws->Endpoint

References

SW033291: A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase for Tissue Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a critical signaling molecule involved in a wide array of physiological processes, including tissue repair and regeneration. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Prostaglandin E2 (PGE2) is a lipid mediator that plays a crucial role in tissue homeostasis and repair.[1] However, its therapeutic potential is limited by its rapid degradation in vivo by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The inhibition of 15-PGDH presents a promising therapeutic strategy to enhance endogenous PGE2 levels and promote tissue regeneration. This compound was identified through a high-throughput chemical screen as a potent and high-affinity inhibitor of 15-PGDH.[2][3] This whitepaper details the discovery, development, and preclinical evaluation of this compound, highlighting its potential as a novel therapeutic agent for a variety of regenerative medicine applications.

Discovery of this compound

This compound was discovered via a high-throughput chemical screen designed to identify modulators of 15-PGDH.[2][3] The compound, identified as a racemic mixture, demonstrated significant inhibitory activity in both in vitro biochemical and cell-based assays of 15-PGDH activity.[2][4] Further studies revealed that the R-enantiomer of this compound is approximately 300-fold more potent than the S-enantiomer in enzymatic assays.[2]

Mechanism of Action

This compound is a high-affinity, non-competitive inhibitor of 15-PGDH with respect to PGE2.[2][5] It binds tightly to the enzyme, preventing the oxidation of the 15(S)-hydroxyl group of PGE2 to the corresponding 15-keto-PGE2, a biologically less active metabolite.[6] This inhibition leads to a significant increase in the local concentration of PGE2 in various tissues.[7][8]

Signaling Pathway

The mechanism of action of this compound is centered on the potentiation of PGE2 signaling. By preventing PGE2 degradation, this compound effectively amplifies the downstream effects of PGE2, which are mediated through its interaction with four G-protein coupled receptors (EP1-4).[8] In the context of tissue regeneration, the PGE2/EP4 signaling axis has been shown to be particularly important, activating downstream pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9]

SW033291_Signaling_Pathway cluster_inhibition Inhibition of PGE2 Degradation cluster_downstream Downstream Signaling and Cellular Effects This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits Keto_PGE2 15-keto-PGE2 (Inactive) PGDH->Keto_PGE2 Catalyzes degradation PGE2 Prostaglandin E2 (PGE2) PGE2->PGDH Substrate Increased_PGE2 Increased PGE2 Levels EP_Receptors EP Receptors (e.g., EP4) Increased_PGE2->EP_Receptors Activates PI3K_Akt PI3K/Akt Pathway EP_Receptors->PI3K_Akt Activates Cellular_Response Cell Proliferation, Survival, Differentiation PI3K_Akt->Cellular_Response Promotes Tissue_Regeneration Tissue Regeneration Cellular_Response->Tissue_Regeneration Leads to

Caption: this compound signaling pathway. (Max Width: 760px)

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity
ParameterValueCell Line/SystemReference
Ki 0.1 nMRecombinant 15-PGDH[5][7]
IC50 1.5 nMRecombinant 15-PGDH[4]
EC50 (PGE2 increase) ~75 nMA549 cells[5]
15-PGDH Activity Reduction 85% at 2.5 µMVaco-503 cells[6]
PGE2 Level Increase 3.5-fold at 500 nMA549 cells[5]
Table 2: Physicochemical Properties
PropertyValueReference
Molecular Formula C21H20N2OS3[6]
Molecular Weight 412.59 g/mol [6]
Appearance Pale yellow to yellowish-green powder[6]
Melting Point > 99 °C[6]
Solubility (DMSO) 83 mg/mL (201.16 mM)[6]
Solubility (Ethanol) 8.25 mg/mL (20 mM)
cLogP 5.8[1]

Preclinical Development

This compound has demonstrated significant efficacy in various preclinical models of tissue injury and regeneration.

Hematopoietic Recovery

In murine models of bone marrow transplantation, administration of this compound accelerated the recovery of hematopoietic lineages.[5] Treatment with this compound (10 mg/kg, intraperitoneally, twice daily for 3 days) resulted in a doubling of peripheral neutrophil counts, a 65% increase in marrow Sca-1+/c-Kit+/Lin- (SKL) cells, and a 71% increase in marrow SLAM cells.[5] This effect is attributed to the increased levels of PGE2 in the bone marrow, which promotes the homing and proliferation of hematopoietic stem cells (HSCs).[5]

Gastrointestinal Injury

In a mouse model of dextran sulfate sodium (DSS)-induced colitis, this compound treatment ameliorated disease severity.[1] The protective effect is linked to the enhanced regeneration of the colonic epithelium, driven by the local increase in PGE2.

Liver Regeneration

Following partial hepatectomy in mice, treatment with this compound promoted liver regeneration.[1] The increased PGE2 levels are thought to stimulate hepatocyte proliferation, leading to faster restoration of liver mass and function.

Muscle Regeneration

This compound has been shown to enhance the myogenic differentiation of muscle-derived stem cells (MDSCs) in vitro.[10] This effect was associated with the activation of the PI3K/Akt signaling pathway.[9] In a mouse model of muscle injury, local application of this compound in a fibrin gel with MDSCs enhanced functional muscle regeneration.[10]

Other Potential Applications

Recent studies have suggested that this compound may also have therapeutic potential in other conditions, including type 2 diabetes mellitus by improving glucose metabolism and alleviating hepatic steatosis, and neurodegenerative diseases like Alzheimer's by protecting the blood-brain barrier.[6][11]

Experimental Protocols

In Vitro 15-PGDH Inhibition Assay

This protocol describes the method to determine the inhibitory activity of this compound on recombinant 15-PGDH.

In_Vitro_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix: - 15-PGDH Enzyme - this compound (various conc.) - 150 µM NAD+ - Reaction Buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20) Start->Prepare_Reaction_Mix Incubate Incubate for 15 min at 25 °C Prepare_Reaction_Mix->Incubate Add_Substrate Initiate Reaction: Add 25 µM PGE2 Incubate->Add_Substrate Measure_Fluorescence Measure NADH Generation: Record fluorescence at Ex/Em = 340/485 nm every 30s for 3 minutes Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value: Use sigmoidal dose-response function Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: In vitro 15-PGDH inhibition assay workflow. (Max Width: 760px)

Procedure:

  • Reactions are assembled with specific concentrations of recombinant 15-PGDH enzyme and varying concentrations of this compound.

  • The mixture includes 150 µM NAD+ in a reaction buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).

  • The reaction mixture is incubated for 15 minutes at 25 °C.

  • The enzymatic reaction is initiated by the addition of 25 µM PGE2.

  • Enzyme activity is determined by monitoring the generation of NADH, measured by fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm, recorded every 30 seconds for 3 minutes.

  • IC50 values are calculated using a sigmoidal dose-response function.[6]

In Vivo Murine Bone Marrow Transplant Model

This protocol outlines the in vivo evaluation of this compound's effect on hematopoietic recovery.

Procedure:

  • C57BL/6J mice are used as recipients.

  • Mice undergo lethal irradiation to ablate the native hematopoietic system.

  • Bone marrow cells are transplanted into the irradiated recipients.

  • Recipient mice are treated with this compound at a dose of 10 mg/kg via intraperitoneal injection, administered twice daily for a specified duration (e.g., 3 days).[5]

  • Peripheral blood is collected at various time points to monitor the recovery of neutrophil, platelet, and red blood cell counts.

  • Bone marrow is harvested at the end of the study to analyze the populations of hematopoietic stem and progenitor cells (e.g., SKL and SLAM cells) by flow cytometry.

Formulation for In Vivo Administration: A common formulation for intraperitoneal injection involves preparing a suspension of this compound. For a 2.5 mg/mL suspension, the following protocol can be used:

  • Dissolve this compound in 10% DMSO.

  • Add 40% PEG300 and mix.

  • Add 5% Tween-80 and mix.

  • Add 45% saline to the final volume.

  • Use sonication to aid dissolution and create a uniform suspension.[5]

Conclusion

This compound is a first-in-class, potent, and selective inhibitor of 15-PGDH that has demonstrated significant promise in preclinical models of tissue regeneration. Its ability to elevate endogenous PGE2 levels offers a novel therapeutic approach for a range of conditions characterized by tissue damage and impaired healing. The detailed preclinical data and established experimental protocols provide a solid foundation for further investigation and potential clinical translation of this compound and next-generation 15-PGDH inhibitors. While no clinical trials have been reported to date, the robust preclinical evidence warrants further exploration of this compound's therapeutic potential in human diseases.

References

SW033291: A Technical Guide to a Potent Catalyst of Tissue Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2 in various tissues, thereby promoting tissue regeneration and repair.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in tissue regeneration.

Mechanism of Action

This compound exerts its pro-regenerative effects by inhibiting the enzymatic activity of 15-PGDH.[1][4] 15-PGDH is the primary enzyme that catabolizes and inactivates PGE2, a critical lipid signaling molecule that supports the expansion and function of various tissue stem cells.[1][2][3] By blocking 15-PGDH, this compound leads to a significant and sustained increase in PGE2 levels within tissues such as the bone marrow, colon, and liver.[1][3] This elevated PGE2 then stimulates tissue stem cells, promoting their proliferation and differentiation, which in turn accelerates the repair and regeneration of damaged tissues.[1][3][5]

The signaling cascade initiated by elevated PGE2 levels due to this compound administration has been shown to involve the activation of PGE2 receptors, specifically EP2 and EP4.[1] This receptor activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][6] In the context of hematopoietic recovery, this signaling pathway upregulates the expression of crucial cytokines within the bone marrow niche, including C-X-C motif chemokine 12 (CXCL12) and stem cell factor (SCF).[1][4] These cytokines play a pivotal role in the homing, maintenance, and expansion of hematopoietic stem cells.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and activity in various experimental settings.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 1.5 nMRecombinant 15-PGDH[7][8]
Ki 0.1 nMRecombinant 15-PGDH[7][8][9]
EC50 ~75 nMA549 cells (PGE2 induction)[1][9]
PGE2 Increase 3.5-fold at 500 nMA549 cells[1][7][9]
15-PGDH Activity Reduction 85% at 2.5 µMVaco-503 cells[8]

Table 2: In Vivo Effects of this compound in Mice

ParameterDosageEffectTissue/ModelReference
PGE2 Increase 10 mg/kg2-fold increaseBone marrow, colon, lung, liver[1]
Hematopoietic Recovery 10 mg/kgDoubling of peripheral neutrophil countsC57BL/6J mice[7][9]
Marrow SKL Cell Increase 10 mg/kg65% increaseC57BL/6J mice[7][9]
Marrow SLAM Cell Increase 10 mg/kg71% increaseC57BL/6J mice[7][9]
Donor Cell Homing 5 mg/kg (twice daily)2- to 3-fold increaseBone marrow transplant recipients[1]
Colitis Resistance 5-10 mg/kg (twice daily)Marked resistance to DSS-induced colitisMouse model of colitis[1]
Liver Regeneration 10 mg/kgMarkedly increased rate and extentPartial hepatectomy model[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy in a bone marrow transplantation model.

SW033291_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits PGE2 Prostaglandin E2 (PGE2) PGDH->PGE2 Degrades EP2_EP4 EP2 / EP4 Receptors PGE2->EP2_EP4 Activates cAMP cAMP EP2_EP4->cAMP Increases CXCL12_SCF CXCL12 & SCF Expression cAMP->CXCL12_SCF Upregulates Regeneration Tissue Regeneration (e.g., Hematopoiesis) CXCL12_SCF->Regeneration Promotes

Caption: this compound inhibits 15-PGDH, leading to increased PGE2, which promotes tissue regeneration.

BMT_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (21 days) cluster_analysis Analysis Irradiation Lethal Irradiation of Recipient Mice (11 Gy) BMT Bone Marrow Transplantation (1 million whole bone marrow cells) Irradiation->BMT Vehicle Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline) BMT->Vehicle SW033291_Treat This compound Treatment (5 mg/kg, IP, twice daily) BMT->SW033291_Treat Survival Monitor Animal Survival Vehicle->Survival BloodCounts Analyze Peripheral Blood Counts (Neutrophils, Platelets, etc.) Vehicle->BloodCounts Homing Assess Donor Cell Homing to Bone Marrow (CFSE labeling) Vehicle->Homing SW033291_Treat->Survival SW033291_Treat->BloodCounts SW033291_Treat->Homing

Caption: Workflow for assessing this compound's effect on hematopoietic recovery post-transplantation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the investigation of this compound.

In Vitro 15-PGDH Inhibition Assay

This protocol is used to determine the inhibitory activity of this compound on recombinant 15-PGDH.

Materials:

  • Recombinant 15-PGDH enzyme

  • This compound

  • NAD+

  • Prostaglandin E2 (PGE2)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween 20

  • Fluorescence plate reader (Ex/Em = 340 nm/485 nm)

Procedure:

  • Prepare a reaction mixture containing 10 nM 15-PGDH enzyme, 150 µM NAD+, and varying concentrations of this compound in the reaction buffer.[7]

  • Incubate the mixture for 15 minutes at 25°C.[8]

  • Initiate the reaction by adding 25 µM PGE2.[7][8]

  • Immediately measure the generation of NADH by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.[7][8]

  • Record fluorescence readings every 15-30 seconds for approximately 3-5 minutes to determine the initial reaction rates.[7][8]

  • Plot the initial reaction rates against the concentration of this compound to calculate the IC50 value using a sigmoidal dose-response curve.[8]

In Vivo Hematopoietic Recovery Model in Mice

This protocol evaluates the efficacy of this compound in promoting hematopoietic recovery following bone marrow transplantation.

Animal Model:

  • C57BL/6J mice (8-10 weeks old)

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[7][9]

  • Lethal irradiation source (e.g., X-ray)

  • Donor bone marrow cells

Procedure:

  • Recipient mice undergo lethal total body irradiation (e.g., 11 Gy).[7]

  • Twelve hours post-irradiation, transplant 1 million whole bone marrow cells from donor mice via tail vein injection.[7]

  • Divide the recipient mice into two groups: a control group receiving the vehicle and a treatment group receiving this compound.

  • Administer this compound (e.g., 5-10 mg/kg) or vehicle via intraperitoneal injection twice daily for a specified period (e.g., 21 days).[7]

  • Monitor the survival of the mice daily.[7]

  • Perform periodic peripheral blood draws to analyze complete blood counts, including neutrophils, platelets, and red blood cells, to assess hematopoietic recovery.[5]

  • At the end of the experiment, bone marrow can be harvested to analyze hematopoietic stem and progenitor cell populations (e.g., SKL and SLAM cells) by flow cytometry.[7][9]

Colon Regeneration Model (DSS-Induced Colitis)

This protocol assesses the protective and regenerative effects of this compound in a model of inflammatory bowel disease.

Animal Model:

  • Wild-type mice

Materials:

  • This compound

  • Vehicle solution

  • Dextran sodium sulfate (DSS)

Procedure:

  • Induce colitis by administering DSS in the drinking water for 7 days.[1]

  • Administer this compound (e.g., 5 or 10 mg/kg) or vehicle via intraperitoneal injection twice daily throughout the DSS treatment period.[1]

  • Monitor the mice for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.

  • At specified time points (e.g., days 8, 11, and 15), perform colonoscopy to count the number of colon ulcers and assess the murine endoscopic index of colitis severity (MEICS).[1]

  • At the end of the study, harvest the colons for histological analysis to evaluate cryptitis and tissue damage.[1]

Liver Regeneration Model (Partial Hepatectomy)

This protocol investigates the effect of this compound on liver regeneration following surgical resection.

Animal Model:

  • Wild-type mice

Materials:

  • This compound

  • Vehicle solution

  • Surgical instruments for hepatectomy

Procedure:

  • Perform a two-thirds partial hepatectomy on the mice.[1]

  • Administer this compound or vehicle to the mice post-surgery.

  • At various time points after surgery, euthanize cohorts of mice and harvest the livers.

  • Determine the liver-to-body weight ratio to assess the extent of liver regeneration.[1]

  • Liver tissue can be further analyzed for markers of cell proliferation (e.g., BrdU incorporation) and other relevant histological changes.[7]

Conclusion

This compound is a promising small molecule that promotes tissue regeneration across multiple organs by inhibiting 15-PGDH and subsequently elevating PGE2 levels. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound. The well-defined mechanism of action and the robust in vivo efficacy demonstrated in various preclinical models suggest that this compound and other 15-PGDH inhibitors could represent a novel therapeutic strategy for a range of clinical conditions characterized by tissue damage and a need for enhanced regeneration.[1][3] Further research and clinical development are warranted to translate these promising preclinical findings into human therapies.

References

The Role of SW033291 in Stem Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases local tissue concentrations of PGE2, a critical signaling lipid with pleiotropic effects on tissue regeneration and stem cell function. This document provides a comprehensive technical overview of the mechanism of action of this compound and its demonstrated role in promoting the proliferation and functional capacity of various stem cell populations, including hematopoietic and muscle-derived stem cells. It consolidates key quantitative data, details established experimental protocols, and visualizes the underlying signaling pathways to serve as a resource for researchers in regenerative medicine and drug development.

Core Mechanism of Action

This compound's primary mechanism is the direct inhibition of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme.[1][2] 15-PGDH catabolizes biologically active PGE2 into an inactive 15-keto-PGE2 metabolite.[3] Inhibition of this enzyme by this compound leads to a sustained elevation of local PGE2 levels in various tissues, including bone marrow.[1][2] This accumulation of PGE2 enhances signaling pathways that support stem cell proliferation, survival, and differentiation, thereby potentiating tissue regeneration.[1][4] this compound has a high affinity for 15-PGDH, with a reported Ki of 0.1 nM and an IC50 of 1.5 nM.[5]

This compound This compound PGDH 15-PGDH (Prostaglandin Degrading Enzyme) This compound->PGDH Inhibits PGE2_inactive 15-keto-PGE2 (Inactive) PGDH->PGE2_inactive Converts to PGE2_active Prostaglandin E2 (PGE2) (Active) PGE2_active->PGDH Degraded by StemCell Stem Cell Proliferation & Tissue Regeneration PGE2_active->StemCell Promotes

Figure 1: Core mechanism of this compound action.

Role in Hematopoietic Stem Cell (HSC) Proliferation and Engraftment

This compound has been demonstrated to significantly accelerate hematopoietic recovery following bone marrow transplantation in murine models.[1][2] This effect is driven by the elevation of PGE2 within the bone marrow niche, which enhances the homing, survival, and proliferation of HSCs.[1][4]

Signaling Pathway

The inhibition of 15-PGDH by this compound increases PGE2 levels in the bone marrow.[1] PGE2 then acts on resident non-myeloid (CD45⁻) stromal cells through the EP2 and EP4 G-protein coupled receptors, leading to increased intracellular cyclic AMP (cAMP).[1] This signaling cascade upregulates the expression and secretion of crucial niche factors, including Stem Cell Factor (SCF) and the chemokine CXCL12.[1][2][6] These factors are vital for the homing, maintenance, and expansion of transplanted HSCs.[1]

cluster_stromal Bone Marrow Stromal Cell (CD45-) PGE2 PGE2 EP_receptors EP2 / EP4 Receptors PGE2->EP_receptors Binds cAMP ↑ cAMP EP_receptors->cAMP Cytokines ↑ CXCL12 & SCF Expression cAMP->Cytokines HSC Hematopoietic Stem Cell (HSC) Cytokines->HSC Supports This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits PGDH->PGE2 Degradation Result ↑ HSC Homing ↑ Proliferation ↑ Hematopoietic Recovery HSC->Result

Figure 2: this compound signaling in the hematopoietic niche.

Quantitative Data: Hematopoietic Effects
ParameterVehicle ControlThis compound TreatedFold ChangeSpecies/ModelReference
Donor Cell Homing to Bone Marrow Baseline2 to 3-fold increase~2.5xMouse[1]
Neutrophil Count (Day 12 Post-BMT) 182 cells/μl535 cells/μl~2.9xMouse[1]
Peripheral Neutrophil Count Baseline2-fold increase2.0xMouse[5][7]
Marrow SKL (Sca-1+c-Kit+Lin-) Cells Baseline65% increase1.65xMouse[5][7]
Marrow SLAM (CD150+CD48-) Cells Baseline71% increase1.71xMouse[5][7]
Experimental Protocol: Murine Bone Marrow Transplant (BMT) Model
  • Recipient Preparation: C57BL/6J mice are lethally irradiated (e.g., 11 Gy total body irradiation) approximately 12 hours prior to transplantation to ablate the native hematopoietic system.[5]

  • Transplantation: Recipient mice are intravenously injected with a specified number of whole bone marrow cells (e.g., 500,000 to 1,000,000) from donor mice.[1][5]

  • Treatment: Recipient mice are administered this compound or a vehicle control via intraperitoneal (IP) injection. A typical dosing regimen is 5-10 mg/kg, administered twice daily for a period of 21 days post-transplant.[1][5]

  • Monitoring: Hematopoietic recovery is monitored by performing complete blood counts (CBCs) on peripheral blood at regular intervals (e.g., Day 12, 15, 21) to quantify neutrophils, platelets, and red blood cells.[1]

  • Engraftment Analysis: Donor cell engraftment and homing to the bone marrow can be assessed by sacrificing a cohort of mice at an early timepoint (e.g., 24 hours post-transplant) and quantifying donor-marked cells in the recipient's bone marrow via flow cytometry.[1]

cluster_workflow Bone Marrow Transplant Experimental Workflow Irradiation 1. Lethal Irradiation of Recipient Mice Transplant 2. IV Injection of Donor Bone Marrow Cells Irradiation->Transplant Treatment 3. Administer this compound (e.g., 10 mg/kg IP, 2x/day) Transplant->Treatment Vehicle 3. Administer Vehicle Control Transplant->Vehicle Monitor 4. Monitor Peripheral Blood Counts Treatment->Monitor Vehicle->Monitor Analyze 5. Analyze HSC Homing & Engraftment Monitor->Analyze

Figure 3: Murine bone marrow transplant workflow.

Role in Muscle-Derived Stem Cell (MDSC) Myogenesis

This compound enhances the myogenic differentiation of muscle-derived stem cells (MDSCs) and promotes the formation of myotubes in vitro.[8][9] This suggests a therapeutic potential for improving the regeneration of skeletal muscle following injury.[8]

Signaling Pathway

Treatment of MDSCs with this compound elevates their production of PGE2.[8][9] The increased PGE2 signaling activates the PI3K/Akt pathway, a crucial regulator of cell survival, proliferation, and differentiation.[6][8] Activation of this pathway, evidenced by increased phosphorylation of Akt, leads to the upregulation of key myogenic regulatory factors (e.g., MyoD, MyoG, Myf5) and subsequent myogenic differentiation.[8] This effect can be blocked by specific inhibitors of the PI3K/Akt pathway, such as LY294002.[8]

cluster_mdsc Muscle-Derived Stem Cell (MDSC) This compound This compound PGE2 ↑ PGE2 Production This compound->PGE2 PI3K_Akt PI3K/Akt Pathway Activation PGE2->PI3K_Akt Myogenesis ↑ Myogenic Markers (MyoD, MyoG) PI3K_Akt->Myogenesis Differentiation Enhanced Myogenic Differentiation & Myotube Formation Myogenesis->Differentiation Inhibitor LY294002 (PI3K Inhibitor) Inhibitor->PI3K_Akt

Figure 4: this compound signaling in muscle stem cells.

Quantitative Data: Cellular Effects
ParameterConditionValue / EffectCell TypeReference
PGE2 Production EC50 This compound Treatment~75 nMA549 Cells[1][5]
Max PGE2 Increase 500 nM this compound3.5-foldA549 Cells[1][5]
Myogenic Markers (MyoD, MyoG, Myf5) This compound TreatmentUpregulatedRat MDSCs[8]
Myotube Formation This compound TreatmentEnhancedRat MDSCs[8][9]
Experimental Protocol: In Vitro MDSC Myogenesis Assay
  • Cell Culture: Muscle-derived stem cells are isolated from rat hindlimb muscle tissue and cultured in growth medium (GM).[8]

  • Treatment: MDSCs are incubated with various concentrations of this compound to assess effects on PGE2 production and cytotoxicity. For differentiation experiments, cells are cultured in a differentiation medium (DM) with or without this compound.[8]

  • PGE2 Measurement: Supernatants from cultured MDSCs are collected and PGE2 levels are quantified using an ELISA kit.

  • Assessment of Myogenesis:

    • Quantitative PCR (qPCR): RNA is extracted from cells at various time points (e.g., Day 3) to quantify the mRNA expression levels of myogenic markers like MyoD, MyoG, and Myf5.[8]

    • Western Blot: Protein lysates are analyzed to detect levels of myogenic proteins and the phosphorylation status of key signaling molecules like Akt.[8]

    • Immunocytochemistry: Cells are fixed and stained for myogenic markers (e.g., myosin heavy chain) to visualize myotube formation.[8][9]

Summary and Therapeutic Outlook

This compound is a powerful pharmacological tool that promotes stem cell proliferation and tissue regeneration across multiple biological systems by elevating endogenous levels of PGE2. Its efficacy in accelerating hematopoietic recovery and promoting myogenesis highlights its therapeutic potential in clinical settings such as bone marrow transplantation and the treatment of muscle-wasting diseases or volumetric muscle loss. The well-defined mechanisms, involving the PGE2-CXCL12/SCF axis in the bone marrow and the PGE2-PI3K/Akt pathway in muscle stem cells, provide a solid foundation for further translational research and drug development.

References

SW033291: A Novel Therapeutic Candidate for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Applications of SW033291 in Preclinical Metabolic Disease Models

Introduction

Metabolic diseases, including type 2 diabetes mellitus (T2DM), represent a growing global health crisis. This compound, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), is emerging as a promising therapeutic agent. By blocking the degradation of prostaglandin E2 (PGE2), this compound elevates local PGE2 levels, thereby modulating various physiological processes, including tissue regeneration, inflammation, and metabolic homeostasis. This guide provides a comprehensive overview of the preclinical applications of this compound in metabolic disease models, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzyme 15-PGDH, which is the key enzyme responsible for the degradation of prostaglandins, particularly PGE2. This inhibition leads to an increase in the local concentration of PGE2, which then activates downstream signaling pathways through its receptors (EP1-4). In the context of metabolic diseases, the PGE2/EP4 signaling axis has been shown to play a crucial role in improving insulin sensitivity, reducing inflammation, and ameliorating hepatic steatosis.

cluster_PGE2 Prostaglandin E2 Regulation This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits PGE2_deg PGE2 Degradation PGDH->PGE2_deg Catalyzes PGE2 PGE2 Levels EP4 EP4 Receptor PGE2->EP4 Activates downstream Downstream Signaling (e.g., AKT, PKA) EP4->downstream effects Therapeutic Effects (Improved Metabolism, Reduced Inflammation) downstream->effects cluster_lipid Lipid Metabolism cluster_glucose Glucose Metabolism cluster_inflammation Inflammation & ER Stress This compound This compound PGE2 ↑ PGE2 This compound->PGE2 EP4 EP4 Receptor PGE2->EP4 SREBP1c ↓ SREBP-1c EP4->SREBP1c PPARa ↑ PPARα EP4->PPARa AKT ↑ p-AKT EP4->AKT NFkB ↓ NF-κB Signaling EP4->NFkB eIF2a ↓ eIF2α/CHOP Signaling EP4->eIF2a ACC1 ↓ ACC1 Lipid_Metabolism Improved Hepatic Lipid Metabolism SREBP1c->Lipid_Metabolism ACC1->Lipid_Metabolism PPARa->Lipid_Metabolism GSK3b ↑ p-GSK3β AKT->GSK3b FOXO1 ↑ p-FOXO1 AKT->FOXO1 Glycogen ↑ Glycogen Synthesis GSK3b->Glycogen Gluconeo ↓ Gluconeogenesis FOXO1->Gluconeo Inflammation_ER Reduced Inflammation & ER Stress NFkB->Inflammation_ER eIF2a->Inflammation_ER cluster_treatment Treatment Protocol start Acclimatization (1 week) hfd High-Fat Diet (HFD) Feeding (2 weeks prior to STZ) start->hfd stz Streptozotocin (STZ) Injection hfd->stz model T2DM Model Established stz->model This compound This compound Injection (5 mg/kg, i.p., twice daily) for 10 weeks model->this compound vehicle Vehicle Control Injection model->vehicle

Investigating SW033291 in Preclinical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of SW033291, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By inhibiting 15-PGDH, this compound effectively increases the levels of prostaglandin E2 (PGE2), a key signaling molecule involved in tissue regeneration and repair. This guide summarizes the quantitative data from various preclinical studies, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative overview of its in vitro and in vivo activities.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
Ki 0.1 nMRecombinant 15-PGDH[1]
IC50 1.5 nMRecombinant 15-PGDH (6 nM)[2]
EC50 (PGE2 increase) ~75 nMA549 cells[1][2]
15-PGDH Activity Reduction 85%Vaco-503 cells (at 2.5 µM)[3]
PGE2 Level Increase 3.5-foldA549 cells (at 500 nM)[1][2]

Table 2: In Vivo Efficacy of this compound in Murine Models

Animal ModelDosing RegimenKey FindingsReference
Bone Marrow Transplantation 10 mg/kg, IP, twice daily for 3 daysDoubling of peripheral neutrophil counts; 65% increase in marrow SKL cells; 71% increase in marrow SLAM cells.[1][4]
Bone Marrow Transplantation 5 mg/kg, IP, twice dailyAccelerated recovery of neutrophils, platelets, and red blood cells.[2]
Tissue PGE2 Levels 10 mg/kg, single dose2-fold increase in PGE2 levels in bone marrow, colon, lung, and liver at 3 hours.[5]
Type 2 Diabetes Mellitus 5 mg/kg, IP, twice daily for 10 weeksAmeliorated T2DM by regulating steroid hormone biosynthesis and fatty acid metabolism.[6]
MASH-Associated Apoptosis and Fibrosis Not specifiedDecreased total body fat, cellular oxidative stress, and inflammation; increased total lean mass.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro 15-PGDH Enzyme Inhibition Assay

This protocol details the procedure to determine the inhibitory activity of this compound on recombinant 15-PGDH.

Materials:

  • Recombinant human 15-PGDH enzyme

  • This compound

  • Nicotinamide adenine dinucleotide (NAD+)

  • Prostaglandin E2 (PGE2)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20

  • Fluorescence plate reader (e.g., Envision Reader)

Procedure:

  • Prepare a reaction mixture containing the 15-PGDH enzyme and varying concentrations of this compound in the reaction buffer.

  • Add 150 µM NAD+ to the reaction mixture.

  • Incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µM PGE2.

  • Immediately measure the generation of NADH by recording the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm every 30 seconds for 3 minutes.

  • Calculate the initial reaction velocities and plot them against the this compound concentration to determine the IC50 value using a sigmoidal dose-response curve fitting model (e.g., in GraphPad Prism).

In Vivo Hematopoietic Recovery Model in Mice

This protocol describes the evaluation of this compound's efficacy in promoting hematopoietic recovery following bone marrow transplantation in mice.

Animal Model:

  • 8-10 week old female C57BL/6J mice

Materials:

  • This compound

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Bone marrow cells for transplantation

  • Lethal irradiation source

Procedure:

  • Lethally irradiate recipient mice.

  • Transplant donor bone marrow cells into the irradiated recipient mice.

  • Administer this compound at a dose of 10 mg/kg via intraperitoneal (IP) injection twice daily for 3-5 days. A control group should receive vehicle injections.

  • Monitor the recovery of peripheral blood counts (neutrophils, platelets, etc.) at regular intervals.

  • At the end of the study, sacrifice the mice and harvest bone marrow to analyze hematopoietic stem and progenitor cell populations (e.g., SKL and SLAM cells) by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and the workflows of critical experiments.

Signaling Pathways

SW033291_Mechanism_of_Action This compound This compound PGDH 15-PGDH This compound->PGDH Inhibition PGE2_degradation PGE2 Degradation PGDH->PGE2_degradation PGE2 Prostaglandin E2 (PGE2) PGE2_degradation->PGE2 Blocks EP_receptors EP Receptors (EP2/EP4) PGE2->EP_receptors Activation Downstream_Signaling Downstream Signaling (PI3K/Akt, PKA/CREB) EP_receptors->Downstream_Signaling Tissue_Regeneration Tissue Regeneration and Repair Downstream_Signaling->Tissue_Regeneration

Caption: Mechanism of action of this compound.

PGE2_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gαs EP4->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PI3K PI3K cAMP->PI3K CREB CREB PKA->CREB Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Gene_Transcription Gene Transcription CREB->Gene_Transcription

Caption: Downstream signaling cascade of PGE2 via the EP4 receptor.

Experimental Workflows

In_Vitro_Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - 15-PGDH Enzyme - this compound dilutions - NAD+ - PGE2 mix_components Mix Enzyme, this compound, and NAD+ prep_reagents->mix_components incubate Incubate at 25°C for 15 min mix_components->incubate start_reaction Add PGE2 to initiate reaction incubate->start_reaction measure_fluorescence Measure NADH fluorescence (Ex: 340nm, Em: 485nm) start_reaction->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Caption: Workflow for the in vitro 15-PGDH enzyme inhibition assay.

In_Vivo_Animal_Study_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis irradiation Lethal Irradiation of Mice transplantation Bone Marrow Transplantation irradiation->transplantation dosing Administer this compound or Vehicle (IP) transplantation->dosing blood_collection Peripheral Blood Collection dosing->blood_collection marrow_analysis Bone Marrow Analysis (Flow Cytometry) dosing->marrow_analysis cell_counting Blood Cell Counting blood_collection->cell_counting

Caption: Workflow for the in vivo hematopoietic recovery study.

References

SW033291: A Technical Guide to a Novel Therapeutic Agent for Tissue Regeneration and Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases local tissue concentrations of PGE2, a critical signaling molecule involved in a wide array of physiological and regenerative processes. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy in various disease models, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Core Mechanism of Action

This compound is a high-affinity inhibitor of 15-PGDH, binding to the enzyme with a dissociation constant (Ki) of 0.1 nM.[1][2] This inhibition is non-competitive with respect to PGE2.[3] By blocking the enzymatic activity of 15-PGDH, this compound prevents the conversion of biologically active PGE2 into its inactive metabolite, 15-keto-PGE2.[4] This leads to a significant elevation of PGE2 levels in various tissues, thereby potentiating its downstream signaling effects.[5][6]

The primary signaling pathway initiated by elevated PGE2 involves its interaction with E-prostanoid (EP) receptors, particularly EP2 and EP4.[5] Activation of these receptors triggers a cascade of intracellular events, including the induction of cyclic AMP (cAMP) and the subsequent expression of key cytokines such as CXCL12 and stem cell factor (SCF).[2][5] This signaling cascade is fundamental to the therapeutic effects of this compound, particularly in the context of tissue regeneration and hematopoietic stem cell niche modulation.[2][5]

SW033291_Signaling_Pathway This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits PGE2_degradation PGE2 Degradation PGDH->PGE2_degradation Catalyzes PGE2 Prostaglandin E2 (PGE2) Levels EP_receptors EP2 / EP4 Receptors PGE2->EP_receptors Activates cAMP cAMP Production EP_receptors->cAMP Induces Cytokines CXCL12 & SCF Expression cAMP->Cytokines Leads to Therapeutic_Effects Therapeutic Effects (e.g., Tissue Regeneration) Cytokines->Therapeutic_Effects Promotes

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
Ki 0.1 nMRecombinant 15-PGDH[1][2]
IC50 1.5 nMRecombinant 15-PGDH[3][7]
EC50 ~75 nMA549 cells (PGE2 increase)[1][5]
Enzyme Activity Reduction 85%Vaco-503 cells (at 2.5 µM)[7]

Table 2: In Vitro Effects of this compound on PGE2 Levels

Cell LineThis compound ConcentrationFold Increase in PGE2Reference
A549 500 nM3.5-fold[1][5]
Muscle-derived stem cells 500 nM~3-fold[8]

Table 3: In Vivo Effects of this compound in Murine Models

ModelDosageEffectReference
Bone Marrow Transplant 10 mg/kg, i.p.2-fold increase in bone marrow PGE2[5]
5 mg/kg, twice daily, i.p.Increased survival of lethally irradiated mice[5]
10 mg/kg, twice daily, i.p. for 3 days2-fold increase in peripheral neutrophils[1][3]
65% increase in marrow SKL cells[1][3]
71% increase in marrow SLAM cells[1][3]
Colon Injury (DSS-induced colitis) 10 mg/kg, i.p.Promotes tissue regeneration[5][7]
Liver Injury (Partial hepatectomy) 10 mg/kg, i.p.Promotes liver regeneration[5][7]
Type 2 Diabetes Mellitus 5 mg/kg, twice daily, i.p.Improved glucose tolerance and insulin resistance[4][9]
Reduced fasting blood glucose and serum lipid levels[4][10]

Key Therapeutic Applications and Preclinical Findings

Hematopoietic Recovery

This compound has demonstrated significant potential in accelerating hematopoietic recovery following bone marrow transplantation.[5][11] In murine models, administration of this compound to transplant recipients led to a 2- to 3-fold increase in the homing of donor cells to the bone marrow.[5] This effect is attributed to the increased expression of CXCL12 and SCF in the bone marrow niche.[2][5] Furthermore, this compound treatment resulted in a faster recovery of neutrophils, platelets, and red blood cells.[5][12]

Tissue Regeneration

The pro-regenerative effects of this compound extend to other tissues. In models of dextran sodium sulfate (DSS)-induced colitis, this compound promoted mucosal healing.[3][13] Similarly, in a partial hepatectomy model, this compound enhanced liver regeneration.[3][5] These findings suggest a broad applicability of 15-PGDH inhibition for treating tissue injuries.

Metabolic Diseases

Recent studies have highlighted a role for this compound in ameliorating metabolic disorders. In a mouse model of type 2 diabetes mellitus (T2DM), this compound treatment improved glucose tolerance, reduced insulin resistance, and lowered serum glucose and lipid levels.[4][9][10] The underlying mechanism appears to involve the regulation of steroid hormone biosynthesis and fatty acid metabolism.[4]

Experimental Protocols

In Vitro 15-PGDH Enzyme Inhibition Assay

This protocol is adapted from methodologies described in the literature to determine the inhibitory activity of this compound on recombinant 15-PGDH.[3][7]

Materials:

  • Recombinant human 15-PGDH enzyme

  • This compound

  • NAD+

  • Prostaglandin E2 (PGE2)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween 20

  • Fluorescence plate reader (Ex/Em = 340 nm/485 nm)

Procedure:

  • Prepare a reaction mixture containing 10 nM 15-PGDH enzyme and 150 µM NAD+ in reaction buffer.[3]

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding 25 µM PGE2.

  • Immediately measure the increase in NADH fluorescence every 15-30 seconds for approximately 3-5 minutes to determine the initial reaction rate.[3][7]

  • Plot the reaction rates against the this compound concentration to calculate the IC50 value using a sigmoidal dose-response curve.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, NAD+, Buffer, this compound, PGE2) start->prepare_reagents assemble_reaction Assemble Reaction Mix (Enzyme, NAD+, this compound) prepare_reagents->assemble_reaction initiate_reaction Initiate Reaction with PGE2 assemble_reaction->initiate_reaction measure_fluorescence Measure NADH Fluorescence (Ex/Em = 340/485 nm) initiate_reaction->measure_fluorescence calculate_rate Calculate Initial Reaction Rate measure_fluorescence->calculate_rate plot_data Plot Data and Determine IC50 calculate_rate->plot_data end End plot_data->end

Caption: In Vitro Enzyme Inhibition Assay Workflow.
In Vivo Murine Bone Marrow Transplant Model

This protocol outlines a general procedure for evaluating the effect of this compound on hematopoietic recovery in a murine bone marrow transplant model.[5]

Materials:

  • C57BL/6J mice (donors and recipients)

  • This compound

  • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

  • Lethal irradiation source

  • Bone marrow cells

Procedure:

  • Lethally irradiate recipient mice (e.g., 11 Gy).[5]

  • Transplant a defined number of bone marrow cells (e.g., 200,000 to 500,000) into the recipient mice.[5]

  • Administer this compound (e.g., 5 mg/kg, twice daily) or vehicle control via intraperitoneal (i.p.) injection.[5]

  • Monitor animal survival daily.

  • Perform peripheral blood counts at regular intervals (e.g., weekly) to assess the recovery of neutrophils, platelets, and red blood cells.

  • At the end of the study, harvest bone marrow to analyze hematopoietic stem and progenitor cell populations by flow cytometry.

Logical Relationships of Therapeutic Potential

The therapeutic potential of this compound stems from its singular, potent action on 15-PGDH, which ramifies into a variety of beneficial downstream effects across different organ systems.

Therapeutic_Potential This compound This compound PGDH_Inhibition 15-PGDH Inhibition This compound->PGDH_Inhibition PGE2_Increase Increased PGE2 Levels PGDH_Inhibition->PGE2_Increase HSC_Niche Hematopoietic Stem Cell Niche Modulation PGE2_Increase->HSC_Niche Tissue_Regen General Tissue Regeneration PGE2_Increase->Tissue_Regen Metabolic_Reg Metabolic Regulation PGE2_Increase->Metabolic_Reg BM_Recovery Bone Marrow Recovery HSC_Niche->BM_Recovery Colon_Liver_Repair Colon & Liver Repair Tissue_Regen->Colon_Liver_Repair T2DM_Amelioration T2DM Amelioration Metabolic_Reg->T2DM_Amelioration

Caption: Logical Flow of this compound Therapeutic Potential.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of 15-PGDH and the subsequent elevation of PGE2. Preclinical data strongly support its potential in a range of applications, including the acceleration of hematopoietic recovery, promotion of tissue regeneration in the colon and liver, and the amelioration of type 2 diabetes. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic modality. Further investigation into its long-term safety and efficacy in more complex disease models is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SW033291 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the in vivo administration of SW033291, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), in mouse models. The information is intended for researchers, scientists, and drug development professionals.

This compound elevates the levels of prostaglandin E2 (PGE2) in tissues by inhibiting its degradation.[1][2][3][4] This mechanism has been leveraged to promote tissue regeneration and ameliorate disease in various preclinical models.[1][2][5][6]

Mechanism of Action Signaling Pathway

This compound inhibits the enzyme 15-PGDH, leading to an accumulation of its substrate, PGE2.[1][2] PGE2 then binds to its E prostanoid (EP) receptors, primarily EP2 and EP4, which are G protein-coupled receptors.[7][8][9] Activation of EP2 and EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][10] This in turn activates Protein Kinase A (PKA) and can lead to the phosphorylation of CREB (cAMP response element-binding protein), influencing gene transcription.[8][11] Downstream of EP receptor activation, the PI3K/Akt signaling pathway can also be activated, which is crucial for processes like cell survival and proliferation.[12]

SW033291_Signaling_Pathway This compound This compound PGDH 15-PGDH This compound->PGDH Inhibition PGE2 Prostaglandin E2 (PGE2) PGDH->PGE2 Degradation EP_receptors EP2 / EP4 Receptors PGE2->EP_receptors Activation AC Adenylyl Cyclase EP_receptors->AC Stimulation PI3K_Akt PI3K/Akt Pathway EP_receptors->PI3K_Akt cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Cellular_Response Cellular Response (e.g., Proliferation, Survival, Tissue Regeneration) PI3K_Akt->Cellular_Response CREB->Cellular_Response

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes various in vivo administration protocols for this compound in mice as reported in the literature.

Mouse Strain Disease Model Dosage Administration Route Frequency Vehicle Reference
C57BL/6JAcute Kidney Injury (LPS-induced)10 mg/kgIntraperitoneal (IP)Twice daily for 5 dosesNot specified[6]
C57BL/6JBone Marrow Transplant5 mg/kgIntraperitoneal (IP)Twice dailyVehicle-control[2]
C57BL/6JBone Marrow Transplant10 mg/kgIntraperitoneal (IP)Twice daily for 3 daysNot specified[3][13]
FVBBone Marrow Transplant10 mg/kgIntraperitoneal (IP)Twice daily for 5 dosesVehicle-control[2]
C57BL/6JColitis5 mg/kg or 10 mg/kgIntraperitoneal (IP)Twice dailyVehicle-control[2]
C57BL/6JType 2 Diabetes5 mg/kgIntraperitoneal (IP)Twice daily for 10 weeks10% ethanol, 5% Cremophor EL, 85% dextrose-5 water[14]
C57/Bl6Pharmacokinetic Study2 mgRetro-orbital (RO)Single dosePBS (loaded in β-CD microparticles)[15]

Experimental Protocols

Below are detailed methodologies for key experiments involving the in vivo administration of this compound to mice.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction (if applicable) Animal_Acclimatization->Disease_Induction SW033291_Formulation This compound Formulation SW033291_Admin This compound Administration SW033291_Formulation->SW033291_Admin Disease_Induction->SW033291_Admin Monitoring Monitoring (e.g., body weight, clinical signs) SW033291_Admin->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Analysis (e.g., Histology, Biomarkers, Gene Expression) Sample_Collection->Analysis

Caption: General experimental workflow for this compound in vivo studies.
Protocol 1: Administration in a Bone Marrow Transplant Model

This protocol is adapted from studies investigating the effect of this compound on hematopoietic recovery.[2][13]

  • Animals: 8-week-old C57BL/6J mice.

  • Irradiation: Mice receive lethal total body irradiation (e.g., 11 Gy) to ablate the native hematopoietic system.

  • Transplantation: Within 12-24 hours post-irradiation, mice are transplanted with donor bone marrow cells (e.g., 200,000 to 500,000 cells) via retro-orbital or tail vein injection.

  • This compound Formulation: Prepare a suspension of this compound in a suitable vehicle. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13]

  • Administration:

    • Dosage: 5 mg/kg or 10 mg/kg body weight.

    • Route: Intraperitoneal (IP) injection.

    • Frequency: Twice daily.

    • Duration: For a specified period post-transplantation (e.g., 21 days).[13]

  • Monitoring: Monitor peripheral blood counts (neutrophils, platelets, etc.) at regular intervals to assess hematopoietic recovery.[2][13]

Protocol 2: Administration in a Colitis Model

This protocol is based on studies evaluating the regenerative effects of this compound in the colon.[2]

  • Animals: FVB or C57BL/6J mice.

  • Induction of Colitis: Administer dextran sulfate sodium (DSS) in the drinking water to induce colitis.

  • This compound Formulation: Prepare the this compound solution as described in Protocol 1.

  • Administration:

    • Dosage: 5 mg/kg or 10 mg/kg body weight.

    • Route: Intraperitoneal (IP) injection.

    • Frequency: Twice daily.

    • Duration: Concurrent with or following DSS administration.

  • Assessment: Monitor clinical signs of colitis (body weight loss, stool consistency, rectal bleeding). At the end of the study, collect colon tissue for histological analysis of inflammation and injury.[2]

Protocol 3: Administration in a Type 2 Diabetes Model

This protocol is derived from a study investigating the effects of this compound on hepatic glucose metabolism.[14]

  • Animals: Mice prone to developing diet-induced obesity and insulin resistance.

  • Induction of Diabetes: Feed mice a high-fat diet and may include streptozotocin injections to induce a type 2 diabetes phenotype.

  • This compound Formulation: Dissolve this compound in a vehicle containing 10% ethanol, 5% Cremophor EL, and 85% dextrose-5 water.[14]

  • Administration:

    • Dosage: 5 mg/kg body weight.

    • Route: Intraperitoneal (IP) injection.

    • Frequency: Twice daily.

    • Duration: For 10 weeks.[14]

  • Analysis: Monitor fasting blood glucose levels and body weight. At the end of the treatment period, perform glucose tolerance tests and collect serum and liver tissue for analysis of metabolic parameters.[14]

These protocols provide a foundation for designing in vivo experiments with this compound. Researchers should optimize the dosage, administration route, and duration of treatment based on their specific experimental model and research objectives.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of SW033291 for preclinical animal studies, based on currently available scientific literature. This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a signaling molecule with a critical role in tissue regeneration and repair.

Mechanism of Action

This compound is a small molecule inhibitor that targets 15-PGDH, leading to an elevation of PGE2 levels in various tissues. This mechanism has been leveraged in several preclinical models to promote tissue regeneration and ameliorate disease states.

This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits PGE2_l Increased PGE2 Levels This compound->PGE2_l Leads to PGE2_d PGE2 Degradation PGDH->PGE2_d Catalyzes Tissue Tissue Regeneration and Repair PGE2_l->Tissue Promotes

Caption: Signaling pathway of this compound action.

Recommended Dosage in Murine Models

The most extensively studied animal model for this compound is the mouse. The recommended dosage typically ranges from 5 to 10 mg/kg, administered via intraperitoneal (i.p.) injection, usually twice daily.

Animal ModelDosageRoute of AdministrationFrequencyVehicleApplicationReference
Mouse 5 mg/kgIntraperitoneal (i.p.)Twice daily10% ethanol, 5% Cremophor EL, 85% D5WType 2 Diabetes Mellitus[1]
Mouse 10 mg/kgIntraperitoneal (i.p.)Twice dailyNot specifiedHematopoietic recovery, colitis, liver regeneration[2][3]
Mouse 10 mg/kgIntraperitoneal (i.p.)Twice daily for 3 days (5 doses)Not specifiedHematopoietic recovery[4][5]
Mouse 20 mg/kgDaily for 7 daysNot specifiedNot specifiedSafety assessment (no adverse effects noted)[6]

Experimental Protocols

Preparation of this compound for Injection

A common vehicle for dissolving this compound for intraperitoneal injection in mice is a mixture of ethanol, Cremophor EL, and 5% dextrose in water (D5W).[1]

Materials:

  • This compound powder

  • Ethanol (100%)

  • Cremophor EL

  • 5% Dextrose in Water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Protocol:

  • Vehicle Preparation: Prepare the vehicle by mixing 10% ethanol, 5% Cremophor EL, and 85% D5W. For example, to prepare 10 ml of vehicle, mix 1 ml of 100% ethanol, 0.5 ml of Cremophor EL, and 8.5 ml of D5W.

  • Dissolving this compound: Weigh the required amount of this compound powder. Dissolve the powder in the prepared vehicle to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a mouse with a 10 ml/kg injection volume, the final concentration would be 0.5 mg/ml).

  • Sterilization: The final solution should be sterile filtered through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light.

Intraperitoneal (i.p.) Injection in Mice

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Insert the needle at a 10-20 degree angle. Gently aspirate to ensure no fluid or blood is drawn back, then slowly inject the this compound solution.

  • Monitoring: Monitor the animal for any signs of distress post-injection.

cluster_prep Preparation cluster_admin Administration a Weigh this compound c Dissolve a->c b Prepare Vehicle b->c d Sterile Filter c->d e Restrain Animal f Locate Injection Site e->f g Inject f->g h Monitor g->h

Caption: Experimental workflow for this compound administration.

Pharmacokinetics and Pharmacodynamics

Limited pharmacokinetic data for this compound is publicly available. However, studies on a second-generation 15-PGDH inhibitor, (+)-SW209415, showed that a single intraperitoneal dose of 2.5 mg/kg in mice resulted in a two-fold increase in bone marrow PGE2 levels at 2 and 3 hours post-injection, with levels returning to baseline by 12 hours.[7] This suggests a relatively rapid onset and clearance of the pharmacodynamic effect. One study using a sustained-release formulation of this compound in mice observed detectable serum concentrations for over a week.[8]

Toxicology and Safety

In a study with mice, daily administration of 20 mg/kg this compound for one week did not show any adverse effects on weight, activity, blood counts, or serum chemistry.[6] Another study using a different formulation also reported no adverse events.[8] A study in rats also indicated a good safety profile with no obvious cytotoxicity.[9]

Studies in Other Animal Species

While the majority of studies have been conducted in mice, there is evidence of this compound being used in rat models for muscle regeneration.[10] However, specific dosage and administration protocols for rats are not as well-documented as for mice. One study mentioned the use of Sprague Dawley rats for isolating muscle-derived stem cells which were then treated with this compound in vitro.[9] Further dose-finding studies may be required for species other than mice.

Summary and Conclusion

This compound is a valuable research tool for studying the role of PGE2 in tissue regeneration and other physiological processes. For murine models, a starting dose of 5-10 mg/kg administered intraperitoneally twice daily is recommended. Researchers should carefully consider the appropriate vehicle and follow sterile injection procedures. While the safety profile appears favorable in the available studies, it is crucial to monitor animals for any adverse effects. Further research is needed to establish detailed pharmacokinetic profiles and optimal dosing regimens in other animal species.

References

Application Notes and Protocols for Preparing SW033291 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2).[1][2][3] By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a critical lipid signaling molecule involved in a variety of physiological and pathological processes.[1][4] This mechanism has shown therapeutic potential in promoting tissue regeneration, including in the hematopoietic system, colon, and liver.[4][5] These application notes provide a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO), a common solvent for this compound in research settings.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 412.59 g/mol [6][7]
Molecular Formula C₂₁H₂₀N₂OS₃[1][5][6]
CAS Number 459147-39-8[6][7]
Appearance Pale yellow to yellowish-green powder[1]
Solubility in DMSO ≥20.65 mg/mL to 83 mg/mL (≥50 mM to 201.16 mM)[6][8][9]
Storage (Powder) -20°C for up to 3 years[6]
Storage (Stock Solution in DMSO) -20°C for several months; -80°C for up to 2 years[3][6][8]
Mechanism of Action Inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1][2][3]
Inhibitory Constant (Ki) ~0.1 nM[1][3][6]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, recommended for higher concentrations)

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments. Adjustments can be made based on the desired final concentration and experimental needs.

  • Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.126 mg of this compound (Molecular Weight = 412.59 g/mol ).

  • Solubilization:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube. For 4.126 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Cap the tube securely.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved.

    • For higher concentrations or if the compound is slow to dissolve, brief sonication in an ultrasonic bath can be beneficial.[6][8] Warming the tube at 37°C for 10 minutes can also aid in dissolution.[8]

  • Sterilization (Optional): For cell-based assays requiring sterile conditions, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents. However, as DMSO itself has sterilizing properties, this step may not always be necessary.[6]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.[3][6][8]

Visualizations

This compound Stock Solution Preparation Workflow

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (Optional) vortex->sonicate aliquot Aliquot vortex->aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.

This compound Mechanism of Action: Inhibition of 15-PGDH and PGE2 Stabilization

G This compound Signaling Pathway PGE2 Prostaglandin E2 (PGE2) PGDH 15-PGDH PGE2->PGDH Degradation Tissue_Regeneration Tissue Regeneration (e.g., Hematopoiesis, Liver Repair) PGE2->Tissue_Regeneration Promotes Inactive_Metabolite 15-keto-PGE2 (Inactive Metabolite) PGDH->Inactive_Metabolite This compound This compound This compound->PGDH Inhibition

Caption: A diagram showing how this compound inhibits 15-PGDH, leading to increased PGE2 levels and promoting tissue regeneration.

References

Application Notes and Protocols for Intraperitoneal Injection of SW033291

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2).[1][2][3] By inhibiting 15-PGDH, this compound effectively increases the local and systemic levels of PGE2, a critical lipid signaling molecule involved in a wide array of physiological and pathological processes.[1][3][4] This mechanism has shown significant therapeutic potential in preclinical models of tissue regeneration, hematopoietic recovery, and metabolic diseases.[1][4][5][6][7][8]

These application notes provide a comprehensive guide for the intraperitoneal (IP) injection of this compound in a research setting, summarizing key quantitative data and detailing experimental protocols based on published studies.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical properties and in vivo efficacy.

ParameterValueSpecies/ModelNotesReference
Ki 0.1 nMRecombinant 15-PGDHApparent Ki, indicating high affinity.[2][3][9]
IC50 1.5 nMRecombinant 15-PGDHConcentration for 50% inhibition of enzyme activity.[5]
EC50 ~75 nMA549 cellsConcentration for 50% of maximal effect on increasing PGE2 levels.[2][7]
Effective IP Dose 5 - 10 mg/kgMiceTypically administered twice daily.[1][2][4][5][7]
PGE2 Increase (in vivo) ~2-foldMice (Bone marrow, colon, lung, liver)3 hours after a single 10 mg/kg IP dose.[3][7]
Cellular 15-PGDH Activity Reduction 85%Vaco-503 cellsAt a concentration of 2.5 μM.[4]

Signaling Pathway

This compound exerts its biological effects by modulating the Prostaglandin E2 (PGE2) signaling pathway. By inhibiting 15-PGDH, this compound prevents the degradation of PGE2. The elevated PGE2 then binds to its receptors, primarily EP4, to activate downstream signaling cascades such as the PI3K/Akt pathway, which is crucial for processes like myogenesis and cell survival.[10][11]

SW033291_Signaling_Pathway cluster_0 Cellular Environment This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits PGE2_degradation PGE2 Degradation PGDH->PGE2_degradation Catalyzes PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Activates PI3K_Akt PI3K/Akt Pathway EP4->PI3K_Akt Activates Cellular_Response Cellular Response (e.g., Tissue Regeneration, Anti-inflammation) PI3K_Akt->Cellular_Response Promotes

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are synthesized from multiple preclinical studies and represent common methodologies for the intraperitoneal administration of this compound in mice.

Preparation of this compound for Injection

Due to its hydrophobic nature, this compound requires a specific vehicle for solubilization to create a stable suspension for in vivo administration. Two commonly used vehicle formulations are provided below.

Vehicle Formulation 1: Dextrose-Ethanol-Cremophor EL

This formulation is suitable for many in vivo applications.

  • Components:

    • 10% Ethanol

    • 5% Cremophor EL

    • 85% Dextrose 5% in water (D5W)

  • Procedure:

    • Dissolve the required amount of this compound powder in ethanol.

    • Add Cremophor EL and mix thoroughly.

    • Add the D5W solution dropwise while vortexing to form a stable suspension.

    • The final concentration should be adjusted based on the desired dosage (e.g., for a 10 mg/kg dose in a 20g mouse receiving 200 µL, the concentration would be 1 mg/mL).

Vehicle Formulation 2: DMSO-PEG300-Tween-80-Saline

This formulation provides an alternative for achieving a suspended solution.[2]

  • Components:

    • 10% Dimethyl sulfoxide (DMSO)

    • 40% Polyethylene glycol 300 (PEG300)

    • 5% Tween-80

    • 45% Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]

    • In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix until clear.[2]

    • Add Tween-80 and mix thoroughly.[2]

    • Add saline to reach the final volume and mix.[2]

    • Ultrasonication may be required to achieve a uniform suspension.[2][5]

Intraperitoneal Injection Workflow

The following diagram and protocol outline a typical workflow for an in vivo study involving the intraperitoneal injection of this compound.

IP_Injection_Workflow cluster_workflow Experimental Workflow start Start: Acclimatization of Animals grouping Randomization into Control and Treatment Groups start->grouping prep Preparation of this compound and Vehicle Solutions grouping->prep injection Intraperitoneal Injection (e.g., 5-10 mg/kg, twice daily) prep->injection monitoring Monitoring of Animals (Weight, Health Status) injection->monitoring endpoint Endpoint Analysis (e.g., Tissue Harvest, Blood Collection) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

Caption: General workflow for an in vivo this compound study.

Protocol:

  • Animal Acclimatization: Allow animals (e.g., C57BL/6J mice) to acclimatize to the facility for at least one week prior to the experiment.[1]

  • Group Allocation: Randomly divide the animals into experimental groups (e.g., Vehicle Control, this compound treatment).[1]

  • Dosage and Administration:

    • The typical dosage of this compound is between 5 mg/kg and 10 mg/kg, administered intraperitoneally twice daily.[1][2][4][5][7]

    • The injection volume is typically 100-200 µL for a 20-25g mouse.

    • Administer the injection into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Treatment Duration: The duration of treatment will vary depending on the experimental model. For example:

    • Hematopoietic Recovery: Twice daily injections for 3 to 21 days.[2][5]

    • Type 2 Diabetes Model: Twice daily injections for 10 weeks.[1][12]

  • Monitoring: Monitor the animals daily for any adverse effects, including changes in weight, activity, and grooming behavior.[7][13]

Concluding Remarks

This compound is a valuable research tool for investigating the therapeutic potential of elevating PGE2 levels. The protocols and data presented here provide a foundation for designing and executing in vivo studies utilizing intraperitoneal administration of this compound. Researchers should optimize the specific dosage, vehicle, and treatment regimen based on their experimental model and objectives. Adherence to proper animal handling and injection techniques is critical for ensuring the welfare of the animals and the validity of the experimental results.

References

Application Notes and Protocols for SW033291 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][2][3] By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a critical lipid signaling molecule involved in a wide array of physiological and pathological processes, including tissue regeneration, inflammation, and cancer biology.[3][4][5] These application notes provide detailed protocols for in vitro cell culture assays to characterize the activity of this compound.

Mechanism of Action

This compound is a high-affinity inhibitor of 15-PGDH, binding non-competitively with respect to PGE2.[1][2] This inhibition leads to a significant elevation in intracellular and extracellular PGE2 levels, which in turn can activate downstream signaling pathways, such as the PI3K/Akt pathway, to promote cellular processes like myogenesis and tissue repair.[1][6]

SW033291_Mechanism_of_Action This compound This compound PGDH 15-PGDH (Prostaglandin Dehydrogenase) This compound->PGDH Inhibits PGE2_inactive 15-keto-PGE2 (Inactive Metabolite) PGDH->PGE2_inactive Degrades to PGE2_active Prostaglandin E2 (PGE2) (Active) PGE2_active->PGDH Metabolized by PI3K_Akt PI3K/Akt Pathway PGE2_active->PI3K_Akt Activates Cellular_Effects Downstream Cellular Effects (e.g., Tissue Regeneration, Cell Proliferation) PI3K_Akt->Cellular_Effects Leads to

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various studies.

ParameterValueCell Line/SystemReference
IC₅₀ 1.5 nMRecombinant 15-PGDH[1][7]
Kᵢ (app) 0.1 nMRecombinant 15-PGDH[1][2]
EC₅₀ ~75 nMA549 cells (PGE2 increase)[1][5]

Table 1: In Vitro Inhibitory and Effective Concentrations of this compound

Cell LineCulture MediumSeeding DensityThis compound ConcentrationIncubation TimeOutcome MeasuredReference
A549F12K + 10% FBS1 x 10⁵ cells/well500 nM16 h (overnight)3.5-fold increase in PGE2[1][5]
Vaco-503Not specifiedNot specified2.5 µMNot specified85% decrease in 15-PGDH activity[7][8]
MDSCsDMEM + 10% FBS5000 cells/well20 - 1000 nM24 hDose-dependent increase in PGE2[6][9]
HCT116Not specifiedNot specifiedNot specifiedNot specifiedIncreased cell proliferation, migration, and invasion[10]
PK-8Not specifiedNot specifiedNot specifiedNot specifiedIncreased PGE2 accumulation[11]

Table 2: Exemplary Cell Culture Conditions for this compound Assays

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol provides a general workflow for treating adherent cell lines with this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells to ~80% Confluency Cell_Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Adherence 3. Allow Cells to Adhere (e.g., 24 hours) Cell_Seeding->Adherence Prepare_this compound 4. Prepare this compound Working Solutions Adherence->Prepare_this compound Add_Treatment 5. Add this compound or Vehicle to Wells Prepare_this compound->Add_Treatment Incubate 6. Incubate for Desired Time Period Add_Treatment->Incubate Collect_Supernatant 7. Collect Supernatant (for PGE2 ELISA) Incubate->Collect_Supernatant Lyse_Cells 8. Lyse Cells (for Western Blot, qPCR, etc.) Incubate->Lyse_Cells Assay 9. Perform Downstream Assays Collect_Supernatant->Assay Lyse_Cells->Assay

Figure 2: General experimental workflow for this compound cell-based assays.

Materials:

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., F12K medium with 10% FBS and 50 µg/mL gentamicin)[1]

  • Multi-well cell culture plates (e.g., 24-well plates)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency in a T-75 flask.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count cells and determine viability.

    • Seed cells into a 24-well plate at a density of 1 x 10⁵ cells per well in 1 mL of medium.[1]

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[8][12]

    • On the day of the experiment, dilute the stock solution in complete cell culture medium to prepare working concentrations. For example, to achieve a final concentration of 500 nM, prepare a 2X working solution (1000 nM or 1 µM) to be added to the wells.

  • Treatment:

    • Optional: For experiments involving induced COX-2 expression, stimulate cells with an appropriate agent (e.g., IL-1β at 1 ng/mL) overnight (16 hours) prior to this compound treatment.[1]

    • Carefully remove the medium from the wells.

    • Add 0.5 mL of the appropriate working solution (e.g., 2X this compound or vehicle control) to each well, followed by 0.5 mL of fresh medium to reach the final desired concentration.

    • Incubate the plate for the desired duration (e.g., 16-24 hours) at 37°C and 5% CO₂.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) Levels

This protocol describes how to quantify the effect of this compound on PGE2 production using an ELISA kit.

Materials:

  • Supernatant from this compound-treated cells (from Protocol 1)

  • Commercially available PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following the incubation period in Protocol 1, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells or debris.

    • Transfer the clarified supernatant to a new tube. Samples can be stored at -80°C for later analysis.

  • PGE2 ELISA:

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, this typically involves adding standards and samples to a pre-coated plate, followed by the addition of a PGE2 conjugate and a specific antibody.

    • After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of PGE2 in each sample based on the standard curve.

    • Compare the PGE2 levels in this compound-treated wells to the vehicle-treated control wells to determine the fold-increase.

Protocol 3: 15-PGDH Enzyme Activity Assay (Cell-Free)

This protocol is for determining the direct inhibitory effect of this compound on 15-PGDH enzyme activity.

Materials:

  • Recombinant 15-PGDH enzyme

  • This compound

  • Reaction buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20)[1][7]

  • NAD⁺ (150 µM final concentration)[1][7]

  • PGE2 (25 µM final concentration)[1][7]

  • Fluorescence microplate reader (Ex/Em = 340 nm/485 nm)[1][7]

Procedure:

  • Reaction Setup:

    • In a microplate, assemble the reaction mixture containing the reaction buffer, recombinant 15-PGDH enzyme, and varying concentrations of this compound.

    • Include a control with no this compound.

    • Add NAD⁺ to the mixture.

  • Initiation and Measurement:

    • Incubate the mixture for 15 minutes at 25°C.[1][7]

    • Initiate the reaction by adding PGE2.

    • Immediately begin monitoring the generation of NADH by measuring the fluorescence at an excitation of 340 nm and an emission of 485 nm every 30 seconds for 3 minutes.[1][7]

  • Data Analysis:

    • Determine the rate of reaction for each concentration of this compound.

    • Plot the enzyme activity against the this compound concentration and use a sigmoidal dose-response function to calculate the IC₅₀ value.[7]

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO.[8][12] When preparing working solutions in aqueous media, ensure that the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.

  • Cytotoxicity: Before conducting functional assays, it is advisable to perform a cytotoxicity assay (e.g., Alamar blue or LIVE/DEAD staining) to determine the non-toxic concentration range of this compound for the specific cell line being used.[6][9] Studies on muscle-derived stem cells have shown good tolerance to this compound at concentrations ranging from 20 to 1000 nM.[6][9]

  • Cell Line Specificity: The expression of 15-PGDH and the cellular response to PGE2 can vary significantly between different cell lines. It is important to select a cell line that is appropriate for the biological question being addressed. For example, some pancreatic cancer cell lines have high 15-PGDH expression, making them suitable for studying the effects of its inhibition.[11]

  • In Vivo Correlation: While in vitro assays are crucial for mechanistic studies, the effects of this compound can be further validated in animal models. In mice, intraperitoneal injections of 10 mg/kg have been shown to effectively increase PGE2 levels in various tissues and promote tissue regeneration.[1][5][7]

References

Application Notes and Protocols for SW033291 Treatment in A549 Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW033291 is a potent and highly selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, particularly prostaglandin E2 (PGE2).[1][2][3][4][5] In the context of the A549 human lung adenocarcinoma cell line, this compound serves as a critical tool to investigate the roles of the 15-PGDH/PGE2 signaling pathway in cancer biology. These application notes provide detailed protocols and expected outcomes for the use of this compound in A549 cell-based assays.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of 15-PGDH, leading to an accumulation of intracellular and extracellular PGE2.[1][4][5][6] In A549 cells, which express 15-PGDH, treatment with this compound results in a significant increase in PGE2 levels.[4][5][6] This elevated PGE2 can then activate downstream signaling pathways through its E-series prostanoid (EP) receptors, influencing various cellular processes.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in relation to 15-PGDH and A549 cells.

ParameterValueNotes
Ki (15-PGDH) 0.1 nMHigh-affinity binding to the 15-PGDH enzyme.[1][4][9]
IC50 (15-PGDH) 1.5 nMConcentration required for 50% inhibition of recombinant 15-PGDH enzyme activity in vitro.[5]
EC50 (A549) ~75 nMEffective concentration for 50% of maximal stimulation of PGE2 levels in A549 cells.[4][6][10]
Treatment ConcentrationFold Increase in PGE2Cell LineNotes
500 nM 3.5-foldA549Significant elevation of PGE2 levels upon treatment.[4][6][10]

Signaling Pathway

In A549 cells, the inhibition of 15-PGDH by this compound leads to an increase in PGE2. This elevated PGE2 can then bind to its receptors (EP1-4), which are expressed on A549 cells, to activate downstream signaling cascades.[8] These pathways can include the activation of c-Src and the transactivation of the Epidermal Growth Factor Receptor (EGFR), ultimately influencing cellular processes such as proliferation, migration, and survival.[8][11]

SW033291_Signaling_Pathway This compound This compound PGDH 15-PGDH This compound->PGDH Inhibition PGE2 Prostaglandin E2 (PGE2) PGDH->PGE2 Degradation EP_receptors EP Receptors (EP1-4) PGE2->EP_receptors Activation cSrc c-Src EP_receptors->cSrc EGFR EGFR EP_receptors->EGFR Transactivation Downstream Downstream Signaling (e.g., AKT, ERK) cSrc->Downstream EGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration

This compound mechanism of action in A549 cells.

Experimental Protocols

A549 Cell Culture

A standardized protocol for the routine culture of A549 cells is essential for reproducible results.

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • DMEM or F-12K Medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain A549 cells in a T-75 flask with complete growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency (typically every 3-4 days).

  • To subculture, aspirate the medium and wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Proliferation Assay (CCK-8/MTT)

This protocol outlines the use of a colorimetric assay to assess the effect of this compound on A549 cell proliferation. It is important to note that since 15-PGDH is considered a tumor suppressor in lung adenocarcinoma, its inhibition by this compound is expected to increase cell proliferation.[12][13]

Materials:

  • A549 cells

  • 96-well plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • CCK-8 or MTT reagent

  • Microplate reader

Protocol:

  • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. A final DMSO concentration should be kept below 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).

  • Calculate cell viability as a percentage relative to the vehicle control.

Cell_Proliferation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay Seed Seed A549 cells in 96-well plate Adhere Overnight Adhesion Seed->Adhere Treat Treat with this compound (various concentrations) Adhere->Treat Incubate Incubate for 24/48/72 hours Treat->Incubate Add_reagent Add CCK-8/MTT Reagent Incubate->Add_reagent Incubate_reagent Incubate 1-4 hours Add_reagent->Incubate_reagent Read_absorbance Measure Absorbance Incubate_reagent->Read_absorbance

Workflow for cell proliferation assay.
Western Blot Analysis of Signaling Proteins

This protocol is for assessing changes in the expression and phosphorylation of proteins in the PGE2 signaling pathway following this compound treatment.

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-c-Src, anti-c-Src, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the signal using a chemiluminescent substrate.

Expected Outcomes and Troubleshooting

  • Increased Cell Proliferation: As this compound inhibits the tumor-suppressive 15-PGDH, an increase in A549 cell proliferation is the expected outcome.[12] If no change or a decrease is observed, verify the activity of the compound and ensure the 15-PGDH is expressed in the A549 cells used.

  • Altered Protein Expression/Phosphorylation: Western blotting should reveal an increase in the phosphorylation of downstream targets of PGE2 signaling, such as c-Src and EGFR, upon this compound treatment. If no changes are observed, optimize the treatment time and concentration.

  • Solubility of this compound: this compound is soluble in DMSO and ethanol.[6] Prepare a concentrated stock solution in DMSO and dilute it in culture medium for experiments. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Conclusion

This compound is a valuable research tool for elucidating the role of the 15-PGDH/PGE2 pathway in A549 lung cancer cells. By inhibiting 15-PGDH, this compound elevates PGE2 levels, which can subsequently promote cell proliferation and migration through various signaling cascades. The provided protocols offer a framework for investigating these effects in a controlled and reproducible manner.

References

Application Notes and Protocols for SW033291 in Liver Regeneration Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2).[1][2] By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2 in various tissues, including the liver.[1][2] This elevation in PGE2 has been demonstrated to promote tissue regeneration and repair in multiple preclinical models.[1][3][4] These application notes provide detailed protocols for utilizing this compound in murine models of liver regeneration, specifically following partial hepatectomy and acetaminophen-induced liver injury.

Mechanism of Action

This compound blocks the enzymatic activity of 15-PGDH, leading to an accumulation of PGE2.[1] PGE2 then signals through its G-protein coupled receptors, primarily EP2 and EP4, to activate downstream pathways that promote cellular proliferation and tissue repair.[1][5][6] This mechanism has been shown to be effective in enhancing the regenerative capacity of the liver following injury.[1][7]

Signaling Pathway of this compound in Liver Regeneration

SW033291_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits PGE2 PGE2 PGDH->PGE2 Degrades EP_receptors EP2/EP4 Receptors PGE2->EP_receptors Activates AC Adenylate Cyclase EP_receptors->AC Activates cAMP cAMP AC->cAMP Converts ATP to Proliferation Hepatocyte Proliferation cAMP->Proliferation Promotes

Caption: this compound inhibits 15-PGDH, increasing PGE2 levels and promoting hepatocyte proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound in liver regeneration models.

Table 1: Effect of this compound on Liver Regeneration Following Partial Hepatectomy in Mice

ParameterControl (Vehicle)This compound-TreatedPercentage ChangeReference
New Liver Weight Gain (grams, Day 1-7) 0.270.4877% increase[1]
Hepatocyte Proliferation (BrdU Labeling, Day 2) Not specified40%-[1]
Liver Weight (grams, Day 2-7) LowerHigherConsistently higher[1]

Table 2: Protective Effects of this compound in Acetaminophen (APAP)-Induced Liver Injury in Mice

ParameterAPAP + VehicleAPAP + this compoundEffect of this compoundReference
Serum ALT Activity ElevatedReducedReduction[7]
Serum AST Activity ElevatedReducedReduction[7]
Area of Hepatic Necrosis IncreasedDecreasedReduction[7]
Hepatic Glutathione (GSH) Levels DepletedIncreasedRestoration[7]
Hepatic Malondialdehyde (MDA) Content IncreasedDecreasedReduction[7]
Hepatic TNF-α Expression IncreasedDecreasedReduction[7]
Hepatic IL-1β Expression IncreasedDecreasedReduction[7]
Hepatic IL-6 Expression IncreasedDecreasedReduction[7]

Experimental Protocols

Protocol 1: Partial Hepatectomy (PHx) Model in Mice

This protocol is designed to assess the effect of this compound on compensatory liver regeneration following surgical removal of two-thirds of the liver.

Materials:

  • This compound (Selleck Chemicals)

  • Vehicle (e.g., corn oil with DMSO)

  • 8-10 week old male C57BL/6 mice

  • Surgical instruments for laparotomy and liver resection

  • Anesthesia (e.g., isoflurane)

  • BrdU (5-bromo-2'-deoxyuridine) for proliferation analysis

Experimental Workflow:

PHx_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Treatment & Analysis acclimatize Acclimatize Mice (1 week) anesthetize Anesthetize Mice acclimatize->anesthetize phx Perform 2/3 Partial Hepatectomy anesthetize->phx treatment Administer this compound (5 mg/kg, IP, twice daily) phx->treatment brdu Inject BrdU (2 hours before sacrifice) treatment->brdu sacrifice Sacrifice Mice (Days 2-7 post-op) brdu->sacrifice analysis Collect Liver Tissue & Blood - Liver Weight - Histology (BrdU) - Biochemical Assays sacrifice->analysis APAP_Workflow cluster_induction Injury Induction cluster_treatment_analysis Treatment & Analysis fasting Fast Mice Overnight apap_admin Administer APAP (e.g., 300 mg/kg, IP) fasting->apap_admin sw033291_admin Administer this compound (e.g., 10 mg/kg, IP) apap_admin->sw033291_admin sacrifice_collect Sacrifice Mice (e.g., 24-48h post-APAP) sw033291_admin->sacrifice_collect analysis_samples Collect Blood & Liver Tissue - Serum ALT/AST - Histology (Necrosis) - Hepatic GSH/MDA - Cytokine Analysis sacrifice_collect->analysis_samples

References

Troubleshooting & Optimization

SW033291 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of SW033291. Find answers to frequently asked questions and detailed troubleshooting guides to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound for in vitro use.[1][2] The compound exhibits high solubility in DMSO.[1] Ethanol and DMF can also be used.[3]

Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution in aqueous buffers is a common issue for many small molecules. To mitigate this, ensure the final concentration of DMSO in your culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. It is also advisable to add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion.

Q3: How should I store the this compound stock solution?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for several months or at -80°C for up to two years.[4][5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]

Q4: Is this compound soluble in water?

A4: No, this compound is practically insoluble in water.[2][7]

Troubleshooting Guide

Issue: Difficulty dissolving this compound powder.

  • Solution 1: Sonication. Use an ultrasonic bath to aid in the dissolution of this compound in the chosen solvent.[2][4] This is a commonly recommended procedure to achieve higher concentrations.[2]

  • Solution 2: Gentle Warming. Gently warm the solution to 37°C or even up to 70°C to increase solubility, particularly in DMSO.[2][4]

  • Solution 3: Fresh Solvent. Ensure that the DMSO used is fresh and not moisture-absorbent, as this can reduce the solubility of the compound.[7]

Issue: Preparing this compound for in vivo administration.

  • Solution: For in vivo experiments, this compound is typically administered as a suspension. Several formulations are available, often involving a combination of solvents and surfactants to improve bioavailability. A common method involves preparing a stock solution in an organic solvent like ethanol or DMSO and then creating a suspension in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[4][6] It is crucial to add the components of the vehicle sequentially and mix thoroughly.[6]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.

SolventConcentrationNotesSource
DMSO ≥20.65 mg/mLAPExBIO[2]
30 mg/mLCayman Chemical[3]
33.33 mg/mL (80.78 mM)Requires sonication, warming, and heating to 70°C.MedChemExpress[4]
41.3 mg/mL (100.1 mM)Sonication is recommended.TargetMol[8]
83 mg/mL (201.16 mM)Use fresh DMSO as moisture can reduce solubility.Selleck Chemicals[7]
Ethanol ≥10.13 mg/mLRequires sonication.APExBIO[2]
3 mg/mLCayman Chemical[3]
25 mg/mL (60.59 mM)Requires sonication.MedChemExpress[4]
8.3 mg/mL (20.12 mM)Sonication is recommended.TargetMol[8]
DMF 30 mg/mLCayman Chemical[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weigh the required amount of this compound powder. The molecular weight of this compound is 412.59 g/mol .

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • If the compound does not dissolve completely, sonicate the vial in an ultrasonic bath for 10-15 minutes.

  • If necessary, gently warm the solution to 37°C in a water bath until the solid is fully dissolved.

  • Once dissolved, store the stock solution in aliquots at -20°C or -80°C.

Protocol for Preparing an In Vivo Formulation (Suspension)

This protocol is based on a formulation of 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% saline.[4][6]

  • Prepare a stock solution of this compound in ethanol (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the ethanol stock solution.

  • Sequentially add the other components of the vehicle: first PEG300, then Tween-80, and finally saline.

  • Vortex the mixture thoroughly after the addition of each component to ensure a uniform suspension.

  • Sonication may be required to achieve a homogenous suspension.[6]

Visualizing Experimental Workflows and Signaling Pathways

SW033291_Dissolution_Workflow This compound Dissolution Workflow for In Vitro Use cluster_start Start cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_end Final Stock start Weigh this compound Powder add_dmso Add DMSO start->add_dmso vortex Vortex add_dmso->vortex check_sol Completely Dissolved? vortex->check_sol sonicate Sonicate check_sol->sonicate No stock_sol 10 mM Stock Solution check_sol->stock_sol Yes warm Warm Gently (37°C) sonicate->warm warm->vortex aliquot Aliquot and Store at -20°C/-80°C stock_sol->aliquot

Caption: Workflow for dissolving this compound in DMSO.

SW033291_Signaling_Pathway This compound Mechanism of Action This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits Metabolite 15-keto-PGE2 (Inactive) PGDH->Metabolite Converts to PGE2 Prostaglandin E2 (PGE2) PGE2->PGDH Degraded by Tissue_Regeneration Tissue Regeneration and Repair PGE2->Tissue_Regeneration Promotes

References

Technical Support Center: Enhancing the In Vivo Bioavailability of SW033291

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, SW033291.

Introduction to this compound

This compound is a potent and highly selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the levels of PGE2 in various tissues, which has been shown to promote tissue regeneration and repair.[1] However, the therapeutic potential of this compound is often hampered by its low aqueous solubility, which can lead to poor oral bioavailability and challenges in achieving effective in vivo concentrations.[1]

This guide will explore the underlying reasons for this compound's low bioavailability and provide detailed strategies and experimental protocols to overcome these limitations.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low in vivo bioavailability of this compound?

Q2: What is the mechanism of action of this compound?

A2: this compound is a high-affinity inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with a reported inhibitory constant (Ki) of 0.1 nM. 15-PGDH is the primary enzyme that catabolizes and inactivates prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound leads to an increase in the local concentration of PGE2 in tissues.[1] This elevation of PGE2 levels is responsible for the observed therapeutic effects, such as tissue regeneration.[1]

Q3: What is the PGE2 signaling pathway?

A3: Prostaglandin E2 (PGE2) exerts its biological effects by binding to four specific G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2][3][4][5] Each of these receptors is coupled to different intracellular signaling cascades, leading to a variety of cellular responses. The activation of these pathways is tissue and cell-type dependent.

Q4: Are there any known improved analogs of this compound?

A4: Yes, a second-generation 15-PGDH inhibitor, (+)-SW209415, has been developed. This compound was designed to have improved physicochemical properties, including significantly better solubility, while maintaining high potency against 15-PGDH. This suggests that medicinal chemistry efforts have been successful in addressing the solubility limitations of the parent compound, this compound.

Troubleshooting Guide: Improving this compound In Vivo Bioavailability

This guide provides a structured approach to troubleshooting and overcoming the challenges associated with the in vivo delivery of this compound.

Issue 1: Low and Variable Efficacy in Oral Dosing Studies
  • Possible Cause: Poor and inconsistent absorption from the gastrointestinal tract due to low aqueous solubility.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Confirm the solubility of your batch of this compound in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

    • Formulation Development: Move from a simple suspension to a bioavailability-enhancing formulation.

    • Route of Administration: If oral delivery is not essential for the experimental question, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers. Note that most preclinical studies with this compound have utilized IP administration.

Issue 2: Compound Precipitation in Formulation
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle.

  • Troubleshooting Steps:

    • Solubility Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable solvents and excipients.

    • Co-solvent Systems: Utilize a mixture of solvents to increase the solubility. Common co-solvents for poorly soluble drugs include DMSO, ethanol, and polyethylene glycols (PEGs).

    • Use of Surfactants: Incorporate non-ionic surfactants like Tween 80 or Cremophor EL to improve wetting and prevent precipitation.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the vehicle.

Issue 3: Inconsistent Results Between Animal Subjects
  • Possible Cause: Variability in drug absorption due to factors such as food effects, differences in gastrointestinal motility, or inconsistent formulation.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure that all animals are treated consistently, including fasting state and time of day for dosing.

    • Homogenize Formulation: Ensure that the dosing formulation is a homogenous suspension or a clear solution before each administration.

    • Pharmacokinetic (PK) Study: Conduct a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation and animal model. This will provide data on key parameters like Cmax, Tmax, and AUC.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs within their central cavity, thereby increasing their aqueous solubility.[6][7] A study has demonstrated the successful use of β-cyclodextrin microparticles to create a sustained-release formulation of this compound.[8][9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Sterile water for injection

  • 0.22 µm sterile filter

Methodology: Lyophilization from a Monophase Solution [10][11]

  • Prepare the Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in sterile water to the desired concentration.

  • Prepare the this compound Solution: Dissolve this compound in tertiary butyl alcohol (TBA). The use of TBA allows for a higher concentration of the hydrophobic drug to be achieved.

  • Mix the Solutions: Mix the aqueous cyclodextrin solution with the TBA solution of this compound in an appropriate ratio to create a clear, monophase solution.

  • Sterile Filtration: Filter the resulting solution through a 0.22 µm sterile filter.

  • Lyophilization (Freeze-Drying): Freeze-dry the filtered solution to remove the water and TBA, resulting in a solid, amorphous powder of the this compound-cyclodextrin inclusion complex.

  • Reconstitution: The lyophilized powder can be reconstituted with sterile water or saline to the desired concentration for in vivo administration.

Protocol 2: In Vivo Efficacy Assessment in a Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of a formulated this compound. The specific model will depend on the research question (e.g., tissue regeneration models).

Materials:

  • This compound formulation (e.g., cyclodextrin complex)

  • Vehicle control (the same formulation without this compound)

  • Experimental animals (e.g., C57BL/6 mice)

  • Dosing equipment (e.g., oral gavage needles, syringes)

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Dose Preparation: Prepare the this compound formulation and the vehicle control on the day of dosing. Ensure the formulation is homogenous.

  • Animal Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Dosing: Administer the formulation or vehicle to the animals via the chosen route (e.g., oral gavage). The dosing volume should be based on the animal's body weight.

  • Monitoring: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions.

  • Efficacy Readouts: At the end of the study, collect relevant tissues or blood samples for analysis of the desired efficacy endpoints (e.g., measurement of PGE2 levels, histological analysis of tissue regeneration).

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effects.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₀N₂OS₃
Molecular Weight412.59 g/mol
AppearanceSolid-
Ki for 15-PGDH0.1 nM
Aqueous SolubilityPoor[1]

Table 2: Example Formulation Components for Improving Bioavailability

ComponentFunctionExample Concentration
Co-solventsIncrease solubility10-20% DMSO, Ethanol, PEG300
SurfactantsImprove wetting and stability1-5% Tween 80, Cremophor EL
CyclodextrinsForm inclusion complexes10-40% HP-β-CD, SBE-β-CD
Suspending AgentsFor oral suspensions0.5-1% Carboxymethylcellulose (CMC)

Visualizations

Signaling Pathways

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC_inc Adenylate Cyclase Gs->AC_inc AC_dec Adenylate Cyclase Gi->AC_dec IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 cAMP_inc ↑ cAMP AC_inc->cAMP_inc PKA PKA cAMP_inc->PKA cAMP_dec ↓ cAMP AC_dec->cAMP_dec

Caption: PGE2 signaling through its four EP receptors.

Experimental Workflow

Bioavailability_Workflow cluster_problem Problem Identification cluster_strategy Improvement Strategy cluster_formulation Formulation Approaches cluster_evaluation Evaluation Problem Low In Vivo Bioavailability of this compound Formulation Formulation Development Problem->Formulation Route Alternative Route of Administration Problem->Route CoSolvents Co-solvents Formulation->CoSolvents Surfactants Surfactants Formulation->Surfactants Cyclodextrins Cyclodextrin Complexation Formulation->Cyclodextrins PK_Study Pharmacokinetic (PK) Study Route->PK_Study CoSolvents->PK_Study Surfactants->PK_Study Cyclodextrins->PK_Study Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study

Caption: Workflow for improving this compound bioavailability.

References

SW033291 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, SW033291.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, including prostaglandin E2 (PGE2).[3][4] By inhibiting 15-PGDH, this compound leads to an increase in the levels of PGE2 in tissues, which in turn promotes tissue repair and regeneration.[3][4][5]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in DMSO and ethanol. For in vivo studies, it is often dissolved in a vehicle containing DMSO, PEG300, Tween-80, and saline, or a combination of ethanol and corn oil.[1][6] It is important to use fresh, high-quality DMSO as moisture can reduce its solubility.[1] For cell-based assays, stock solutions are typically prepared in DMSO.[7]

Q3: What is the optimal concentration of this compound to use in cell-based assays?

The optimal concentration can vary depending on the cell type and experimental conditions. However, studies have shown effective concentrations ranging from 20 nM to 2.5 µM.[4][8] A dose-dependent increase in PGE2 production has been observed, with an EC50 (concentration for 50% of maximal effect) between 50 and 100 nM in muscle-derived stem cells.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: What are the potential sources of experimental variability when using this compound?

Several factors can contribute to experimental variability:

  • Inconsistent PGE2 Induction: The magnitude of PGE2 induction can vary between experiments. It is recommended to include a positive control in each experiment to normalize the results.[4]

  • Animal Model Differences: In in vivo studies, factors such as the sex of the animals can influence results, as hormone levels can affect metabolic pathways.[3]

  • Compound Stability and Handling: Proper storage and handling of this compound are crucial. Stock solutions should be stored at -20°C.[7] Repeated freeze-thaw cycles should be avoided.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular responses to this compound.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected PGE2 induction in cell culture.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve (e.g., 20 nM to 1000 nM) to determine the optimal concentration for your cell line.[8]
Poor Compound Solubility Ensure this compound is fully dissolved. Gentle warming (37°C) or sonication can aid dissolution in DMSO.[7] Use fresh, anhydrous DMSO.[1]
Cell Line Variability Ensure consistent cell passage number and seeding density. Different cell lines may have varying levels of 15-PGDH expression.
Assay Conditions Optimize incubation time. A 24-hour incubation period has been shown to be effective for PGE2 production in some cell types.[8]
Degraded this compound Prepare fresh stock solutions from a new aliquot of the compound. Store stock solutions properly at -20°C.[7]

Problem 2: High variability in in vivo experimental results.

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent dosing. For intraperitoneal injections, ensure proper technique to avoid injection into other tissues.
Animal Strain and Sex Use a consistent animal strain and sex for all experiments. Be aware that metabolic pathways can differ between males and females.[3]
Vehicle Effects Include a vehicle-only control group to account for any effects of the solvent mixture.
Timing of Sample Collection Collect tissues and samples at consistent time points after the final dose of this compound.
Quality Control Samples Include quality control samples in metabolomics and transcriptomics analyses to assess the repeatability of the analytical process.[3]

Experimental Protocols

In Vitro 15-PGDH Inhibition Assay

This protocol is adapted from established methods to characterize the inhibition of 15-PGDH enzyme activity by this compound.[1][2][7]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 0.01% Tween 20.

  • Component Assembly: In a suitable reaction vessel, assemble the following components:

    • Recombinant 15-PGDH enzyme (concentration to be optimized for the specific assay).

    • Varying concentrations of this compound.

    • 150 µM NAD+.

    • 25 µM PGE2.

  • Incubation: Incubate the reaction mixture for 15 minutes at 25°C.

  • Measurement: Measure the generation of NADH by recording fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm every 30 seconds for 3 minutes. The increase in fluorescence corresponds to enzyme activity.

  • Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism) with a sigmoidal dose-response function.[1][7]

Visualizations

SW033291_Signaling_Pathway cluster_inhibition This compound Action cluster_pathway PGE2 Signaling This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits PGE2_degradation PGE2 Degradation PGDH->PGE2_degradation Catalyzes PGE2 Prostaglandin E2 (PGE2) PGE2_degradation->PGE2 Prevents Increase EP_receptors EP Receptors (EP2, EP4) PGE2->EP_receptors Activates Downstream Downstream Signaling (e.g., PI3K/Akt) EP_receptors->Downstream Tissue_Repair Tissue Repair & Regeneration Downstream->Tissue_Repair Troubleshooting_Workflow Start Start: Experimental Variability Observed Check_Reagents 1. Check Reagents - this compound integrity? - Solvent quality? Start->Check_Reagents Check_Protocol 2. Review Protocol - Correct concentration? - Consistent timing? Check_Reagents->Check_Protocol Reagents OK Outcome Consistent Results Check_Reagents->Outcome Issue Found & Resolved Check_System 3. Evaluate System - Cell line health? - Animal model consistency? Check_Protocol->Check_System Protocol OK Check_Protocol->Outcome Issue Found & Resolved Optimize_Concentration Optimize this compound Concentration Check_System->Optimize_Concentration System OK Standardize_Handling Standardize Animal/ Cell Handling Check_System->Standardize_Handling Inconsistencies Found Consult_Literature Consult Literature for Similar Models Optimize_Concentration->Consult_Literature Optimization Fails Optimize_Concentration->Outcome Optimization Successful Standardize_Handling->Consult_Literature Standardization Fails Standardize_Handling->Outcome Standardization Successful

References

Optimizing SW033291 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of SW033291 in experiments. Find troubleshooting guidance, frequently asked questions, detailed protocols, and key data to ensure maximum efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, high-affinity small molecule inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3] The primary function of 15-PGDH is to degrade Prostaglandin E2 (PGE2) into a less active metabolite.[1][4] By inhibiting 15-PGDH, this compound effectively increases the local concentration and half-life of PGE2 in various tissues.[2][5] This elevation of PGE2 is crucial as it plays a significant role in promoting tissue regeneration and repair, modulating inflammation, and influencing various cellular signaling pathways.[1][4][6][7]

Q2: What are the key physicochemical and inhibitory properties of this compound?

This compound is characterized by its strong binding affinity and potent inhibitory effect on the 15-PGDH enzyme. Its molecular formula is C₂₁H₂₀N₂OS₃.[1] Key quantitative metrics are summarized in the table below.

Q3: How should I prepare and store this compound for in vivo and in vitro experiments?

For in vivo studies, a common method involves creating a suspension. One protocol yields a 2.5 mg/mL solution by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another formulation used for intraperitoneal injections consists of dissolving this compound in a vehicle of 85% dextrose-5 water, 10% ethanol, and 5% Cremophor EL.[1][4] It is recommended to prepare working solutions freshly on the day of use.[2] For long-term storage, the stock solution should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2]

For in vitro enzyme assays, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then diluted to final experimental concentrations in the reaction buffer.[8]

Q4: What are the typical dosages used in animal studies and what are the expected outcomes?

In murine models, this compound is commonly administered via intraperitoneal (i.p.) injection at dosages ranging from 5 mg/kg to 10 mg/kg, often twice daily.[1][3][4] A 10 mg/kg dose has been shown to induce a two-fold increase in PGE2 levels in tissues like bone marrow, colon, lung, and liver.[5]

Expected biological outcomes are context-dependent and include:

  • Hematopoietic Recovery: In bone marrow transplant models, a 10 mg/kg dose (twice daily for 3 days) doubled peripheral neutrophil counts and significantly increased marrow SKL cells (by 65%) and SLAM cells (by 71%).[2][3]

  • Tissue Regeneration: The compound promotes liver regeneration after injury and protects against colitis.[6][8]

  • Metabolic Regulation: In a mouse model of Type 2 Diabetes Mellitus (T2DM), a 5 mg/kg dose (twice daily for 10 weeks) improved glucose tolerance, reduced fasting blood glucose, and alleviated hepatic steatosis.[1][7]

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound
ParameterValueDescriptionSource(s)
Molecular Formula C₂₁H₂₀N₂OS₃---[1]
Molecular Weight 412.59 g/mol ---[2][3]
Ki 0.1 nMInhibitor dissociation constant, indicating high binding affinity to 15-PGDH.[1][2][5]
IC₅₀ 1.5 nMConcentration required to inhibit 50% of 15-PGDH enzyme activity (tested against 6 nM of the enzyme).[3][5]
EC₅₀ ~75 nMConcentration for 50% of maximal stimulation of PGE2 levels in A549 cells.[3][5]
Inhibition Type Non-competitiveInhibition is not overcome by increasing the concentration of the substrate (PGE2).[3][5]
Table 2: Summary of this compound In Vivo Dosages and Efficacy in Murine Models
Experimental ModelDosage & RouteRegimenKey OutcomesSource(s)
Bone Marrow Transplant 10 mg/kg, i.p.Twice daily for 3 daysAccelerated hematopoietic recovery; 2x increase in neutrophils, 65% increase in marrow SKL cells.[2][3]
Type 2 Diabetes (T2DM) 5 mg/kg, i.p.Twice daily for 10 weeksImproved glucose tolerance, reduced fasting blood glucose, and ameliorated hepatic steatosis.[1][9]
Metabolic Dysfunction-Associated Steatohepatitis (MASH) 5 mg/kg, i.p.Twice daily for 24 weeksReduced insulin resistance, apoptosis, and liver collagen deposition.[4]
General PGE2 Induction 10 mg/kg, i.p.Single dose2-fold increase in PGE2 levels in bone marrow, colon, lung, and liver.[5]
Toxicity Study 20 mg/kg, i.p.Daily for 7 daysNo observed toxicity, adverse changes in blood counts, or serum chemistry.[5]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

This protocol describes the preparation and administration of this compound for a typical in vivo efficacy study in mice.

  • Reagent Preparation :

    • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[3]

    • Alternatively, a vehicle of 10% ethanol, 5% Cremophor EL, and 85% Dextrose 5% in water (D5W) can be used.[4]

  • This compound Solution Preparation :

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the solvents sequentially as listed above. For the DMSO/PEG300 formulation, first dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).[3]

    • Add the DMSO stock to PEG300 and mix thoroughly. Follow by adding Tween-80 and mix again. Finally, add saline to reach the final volume and concentration (e.g., 2.5 mg/mL).[3]

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

    • Crucially, prepare this working solution fresh on the day of injection. [2]

  • Administration :

    • Administer the solution to mice via intraperitoneal (i.p.) injection.

    • The injection volume should be calculated based on the animal's body weight to achieve the target dose (e.g., 5 or 10 mg/kg).

    • For a twice-daily regimen, injections should be spaced approximately 12 hours apart.

Protocol 2: In Vitro 15-PGDH Enzyme Inhibition Assay

This protocol details a biochemical assay to measure the inhibitory activity of this compound on recombinant 15-PGDH.

  • Reagent Preparation :

    • Reaction Buffer : 50 mM Tris-HCl (pH 7.5) with 0.01% Tween 20.[3][8]

    • Recombinant 15-PGDH : Dilute to the desired final concentration (e.g., 10 nM) in reaction buffer.[3]

    • Cofactor Solution : Prepare a 150 µM solution of NAD⁺ in reaction buffer.[3][8]

    • Substrate Solution : Prepare a 25 µM solution of Prostaglandin E2 (PGE2) in reaction buffer.[3][8]

    • This compound Inhibitor Solutions : Create a serial dilution of this compound (e.g., 0.2 nM to 20 nM) in reaction buffer from a concentrated DMSO stock.[3]

  • Assay Procedure :

    • In a 96-well plate suitable for fluorescence measurements, add the reaction components in the following order:

      • Reaction Buffer

      • 15-PGDH enzyme solution

      • This compound solution (or vehicle for control)

      • NAD⁺ solution

    • Incubate the mixture for 15 minutes at 25°C.[8]

    • Initiate the reaction by adding the PGE2 substrate solution.

  • Data Acquisition :

    • Immediately begin monitoring the reaction by measuring the increase in NADH fluorescence.

    • Use an excitation wavelength of ~340 nm and an emission wavelength of ~485 nm.[3][8]

    • Record measurements every 15-30 seconds for approximately 3-5 minutes to determine the initial reaction velocity (rate).[3][8]

  • Data Analysis :

    • Plot the initial reaction velocities against the corresponding this compound concentrations.

    • Fit the data to a suitable sigmoidal dose-response curve to calculate the IC₅₀ value. For tight-binding inhibitors like this compound, the Morrison equation may be used to determine the Ki.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low efficacy observed in vivo. 1. Improper Formulation: this compound may have precipitated out of solution. 2. Suboptimal Dosing: The dose or frequency may be insufficient for the specific animal model or desired effect. 3. Degradation: The working solution was not prepared fresh.1. Ensure complete dissolution during preparation. Use sonication if necessary. Refer to the solvent systems in Protocol 1.[2][3] 2. Review Table 2 for successfully tested dosage regimens. Consider a dose-response study starting with 5-10 mg/kg twice daily.[1][3] 3. Always prepare the final injectable solution on the day of use.[2]
High variability in in vitro assay results. 1. Inconsistent Reagent Activity: The 15-PGDH enzyme may have lost activity. 2. Inaccurate Pipetting: Small volumes of the potent inhibitor can lead to large errors. 3. Substrate/Cofactor Degradation: NAD⁺ or PGE2 may be unstable.1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Use calibrated pipettes and perform serial dilutions carefully. Prepare a larger volume of the most diluted solutions. 3. Prepare substrate and cofactor solutions fresh from powder or use freshly thawed aliquots.
This compound powder is difficult to dissolve. 1. Incorrect Solvent: Using aqueous buffers directly on the powder will not work. 2. Insufficient Co-solvents: For in vivo formulations, the ratio of co-solvents may be incorrect.1. This compound is soluble in DMSO. Start by creating a concentrated stock solution in 100% fresh DMSO.[8] 2. Follow the sequential addition of solvents precisely as described in Protocol 1. Ensure each component is fully mixed before adding the next.[3]

Mandatory Visualizations

Caption: Mechanism of action for this compound and its downstream signaling.

In_Vivo_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis A1 Animal Model Acclimatization (e.g., C57BL/6 mice) A2 Randomize into Groups (Control, Vehicle, this compound) A1->A2 A3 Prepare this compound Injection (e.g., 5 mg/kg in vehicle) A2->A3 B2 Administer this compound/Vehicle (e.g., i.p. twice daily) A3->B2 Start Treatment Regimen B1 Induce Model Condition (e.g., BMT, HFD/STZ) B1->B2 B3 Monitor Animal Health (Weight, Glucose, etc.) B2->B3 C1 Collect Tissues & Blood B3->C1 Conclude Experiment C2 Perform Assays (FACS, Histology, qPCR) C1->C2 C3 Analyze & Interpret Data C2->C3

Caption: General experimental workflow for an in vivo study using this compound.

References

Potential off-target effects of SW033291

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SW033291, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The information provided is intended to help users address specific issues that may arise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a high-affinity inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3][4] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[5] By inhibiting 15-PGDH, this compound leads to a significant increase in the levels of PGE2 in various tissues.[1][3][6]

Q2: Have any off-target effects of this compound been reported?

Based on available scientific literature, this compound is described as a highly selective and potent inhibitor of 15-PGDH.[2][7] Studies have reported a lack of toxicity and adverse side effects in mice, even at doses higher than those required for 15-PGDH inhibition.[6][8] For instance, mice treated with 20 mg/kg of this compound daily for seven days showed no adverse changes in weight, activity, blood counts, or serum chemistry.[6] While comprehensive off-target screening data against a broad panel of kinases or receptors is not extensively published, the existing research suggests a high degree of specificity for its intended target.[7][9]

Q3: What are the expected on-target effects of this compound?

The primary on-target effect of this compound is the elevation of PGE2 levels, which has been shown to promote tissue regeneration and repair in various models.[6][10] Documented effects include the acceleration of hematopoietic recovery after bone marrow transplantation, promotion of liver and colon tissue regeneration, and enhancement of myogenesis.[6][10][11]

Q4: I am not observing the expected biological effect in my experiment. What should I check?

Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. Key areas to investigate include compound integrity, dosage and administration, and the responsiveness of your specific experimental model to elevated PGE2 levels.

Q5: Are there any known solubility or stability issues with this compound?

This compound has high solubility in DMSO.[5] For in vivo experiments, it has been formulated in vehicles such as 10% ethanol, 5% Cremaphor EL, and 85% D5W.[8] It is important to ensure the compound is fully dissolved and administered appropriately for optimal efficacy.

On-Target Activity Data

The following table summarizes the key quantitative data for the on-target activity of this compound.

ParameterValueTarget/SystemReference
Ki 0.1 nM15-PGDH[3][12]
IC50 1.5 nM15-PGDH (cell-free assay)[2]
EC50 ~75 nMPGE2 level increase in A549 cells[3]

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered when using this compound. As specific off-target effects are not well-documented, this guide focuses on problems potentially arising from its on-target mechanism.

Problem 1: Lack of Expected Biological Effect
Possible Cause Troubleshooting Steps
Compound Degradation or Inactivity 1. Verify Storage: Ensure this compound has been stored correctly (dry, dark, and at the recommended temperature). 2. Fresh Stock: Prepare a fresh stock solution from solid compound. 3. Confirm Activity: Perform an in vitro assay to confirm the inhibitory activity of your this compound stock on 15-PGDH (see Experimental Protocols).
Suboptimal Dosing or Administration 1. Review Dosing: Compare your dosage with published studies (e.g., 10 mg/kg intraperitoneally in mice).[2][8] 2. Check Vehicle: Ensure the vehicle used for dissolution and administration is appropriate and that the compound is fully solubilized. 3. Administration Route & Frequency: Verify that the route and frequency of administration are suitable for your experimental model and timeline.
Model-Specific Insensitivity to PGE2 1. Confirm PGE2 Increase: Measure PGE2 levels in your target tissue or cells after this compound treatment to confirm the on-target effect is occurring. 2. Receptor Expression: Check the expression levels of PGE2 receptors (e.g., EP2, EP4) in your model system. Low receptor expression may lead to a diminished response. 3. Exogenous PGE2 Control: Treat your cells or animal model with exogenous PGE2 as a positive control to confirm that the downstream signaling pathway is intact and can produce the desired effect.
Problem 2: Unexpected or Exaggerated Biological Effects
Possible Cause Troubleshooting Steps
On-Target Effects in a Novel System 1. Literature Review: Investigate the known roles of PGE2 in your specific biological system. PGE2 has diverse and sometimes opposing effects depending on the context and receptor subtype involved. 2. Dose-Response Curve: Perform a dose-response experiment to see if the unexpected effect is dose-dependent. It may be possible to find a therapeutic window with the desired effect.
Hypersensitivity of the Model to PGE2 1. Reduce Dose: Lower the concentration or dose of this compound. 2. Receptor Antagonists: Use specific PGE2 receptor antagonists (e.g., antagonists for EP2 or EP4) to determine which signaling pathway is responsible for the unexpected effect.[6] This can also help confirm that the effect is indeed mediated by PGE2.

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action

SW033291_Pathway This compound This compound PGDH 15-PGDH This compound->PGDH Inhibition PGE2_d PGE2 Degradation PGDH->PGE2_d Catalyzes PGE2_up ↑ PGE2 Levels PGDH->PGE2_up Leads to EP_receptors PGE2 Receptors (EP1, EP2, EP3, EP4) PGE2_up->EP_receptors Activation Downstream Downstream Signaling (e.g., cAMP, Ca2+) EP_receptors->Downstream Bio_effect Biological Effects (e.g., Tissue Regeneration, Stem Cell Activation) Downstream->Bio_effect

Caption: Mechanism of action for this compound.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Start: Unexpected Experimental Result check_compound Step 1: Verify Compound Integrity & Dosing Regimen start->check_compound is_ok1 Is Compound & Dosing Correct? check_compound->is_ok1 measure_pge2 Step 2: Measure PGE2 Levels in Target Tissue/Cells is_ok1->measure_pge2 Yes fix_compound Action: Prepare Fresh Stock, Adjust Dose/Vehicle is_ok1->fix_compound No is_pge2_up Is PGE2 Elevated? measure_pge2->is_pge2_up is_pge2_up->check_compound No, Re-evaluate Dosing/Delivery check_model Step 3: Assess Model Sensitivity (EP Receptor Expression, Exogenous PGE2) is_pge2_up->check_model Yes is_model_sensitive Is Model Responsive to PGE2? check_model->is_model_sensitive dose_response Step 4: Perform Dose-Response & Consider PGE2's Pleiotropic Effects is_model_sensitive->dose_response Yes end_reassess End: Re-evaluate Experimental Design or Hypothesis is_model_sensitive->end_reassess No end_issue End: Issue Likely Related to On-Target PGE2 Effects dose_response->end_issue

Caption: Troubleshooting logic for unexpected results.

Key Experimental Protocols

Protocol 1: In Vitro 15-PGDH Enzyme Inhibition Assay

This protocol is to confirm the inhibitory activity of this compound on recombinant 15-PGDH.

Materials:

  • Recombinant 15-PGDH enzyme

  • This compound stock solution (in DMSO)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20

  • NAD+ solution (150 µM final concentration)

  • PGE2 solution (25 µM final concentration)

  • 96-well fluorescence plate

  • Plate reader capable of measuring fluorescence at Ex/Em = 340/485 nm

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control (DMSO).

  • In a 96-well plate, assemble the reaction mixture with the 15-PGDH enzyme and the various concentrations of this compound (or vehicle).

  • Add NAD+ to the wells.

  • To initiate the reaction, add PGE2 to all wells.

  • Immediately place the plate in a plate reader pre-set to 25°C.

  • Measure the generation of NADH by recording fluorescence (Ex/Em = 340/485 nm) every 30 seconds for 3-5 minutes.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curve.

  • Plot the relative initial reaction velocities against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Protocol 2: Measurement of PGE2 Levels in Cell Culture

This protocol is to verify that this compound is increasing PGE2 levels in a cell-based system.

Materials:

  • A549 cells (or other relevant cell line)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • PGE2 ELISA Kit

  • Cell lysis buffer

  • Bradford assay or similar protein quantification method

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 500 nM) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Lyse the cells and determine the total protein concentration for normalization.

  • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.

  • Normalize the PGE2 concentration to the total protein amount in the corresponding well.

  • Plot the normalized PGE2 levels against the this compound concentration to observe the dose-dependent increase.[3]

References

SW033291 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of SW033291, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a potent and high-affinity small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with a Ki of approximately 0.1 nM.[2][3][4] The 15-PGDH enzyme is responsible for the degradation of prostaglandins, such as Prostaglandin E2 (PGE2).[5] By inhibiting 15-PGDH, this compound effectively increases the levels of PGE2 in tissues, which promotes tissue regeneration and hematopoietic recovery.[2][4][6][7]

SW033291_Pathway cluster_PGE2 Increased PGE2 Levels This compound This compound PGDH 15-PGDH Enzyme This compound->PGDH inhibits Degradation PGE2 Degradation PGDH->Degradation catalyzes PGE2 Prostaglandin E2 (PGE2) PGE2->Degradation Regeneration Tissue Regeneration PGE2->Regeneration promotes

Caption: Mechanism of action for this compound.

Q2: What are the recommended solvents for preparing this compound stock solutions? this compound is soluble in several organic solvents but is insoluble in water.[1][8] The most common solvent is Dimethyl sulfoxide (DMSO).[1][4] It is also soluble in Ethanol (EtOH) and Dimethylformamide (DMF).[3][4] For optimal solubility in DMSO, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1] Warming the solution to 37°C and/or using an ultrasonic bath can help dissolve the compound at higher concentrations.[8]

Q3: How should I store this compound powder and its stock solutions? Proper storage is critical to maintain the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C.[1][3][9] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for maximum stability.[1][3]

Q4: My this compound is not dissolving completely. What should I do? If you encounter solubility issues, please refer to the troubleshooting workflow below. Common solutions include gentle warming, sonication, and ensuring your solvent is fresh and anhydrous, particularly for DMSO.[1][3][8] If precipitation occurs when diluting the stock solution into aqueous buffers, consider lowering the final concentration or using a formulation with co-solvents like PEG300 and Tween-80.[2][9]

Q5: Do I need to sterilize my this compound stock solution for cell culture experiments? If you prepare the stock solution in DMSO, sterilization is generally not required as DMSO has strong sterilizing properties.[3] To be certain, you can filter the solution through a 0.22 μm organic-compatible filter membrane.[3] If using an aqueous-based solvent for dilution, it should be sterilized by filtering through a 0.22 μm filter.[3]

Data Summaries

Table 1: Storage Conditions
FormTemperatureDurationCitations
Powder-20°C3 years[1][2][3][9]
4°C2 years[2][9]
In Solvent-80°C1-2 years[1][2][3]
-20°C1 month to 1 year[1][2][9][10]
Note: It is strongly recommended to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[1]
Table 2: Solubility Data
SolventConcentrationNotesCitations
DMSO20.6 - 83 mg/mLUse fresh, anhydrous DMSO. Warming and sonication may be required.[1][2][3][4][8]
Ethanol3 - 32 mg/mLWarming and sonication may be required.[1][3][4][8][9]
DMF30 mg/mL[4]
WaterInsoluble (<1 mg/mL)[1][9]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder (MW: 412.59 g/mol) start->weigh add_dmso 2. Add appropriate volume of fresh, anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Optionally warm to 37°C add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing an this compound stock solution.

Methodology:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of powder using a calibrated analytical balance.

  • Calculate the required volume of DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 1.212 mL of DMSO for a 20 mM solution).

  • Add the fresh DMSO to the vial containing the powder.

  • Vortex thoroughly. If needed, place the vial in an ultrasonic bath or a 37°C water bath for 10 minutes to ensure complete dissolution.[8]

  • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots.

  • Store the aliquots at -80°C for long-term use.[2][3]

Protocol 2: In Vitro 15-PGDH Enzyme Activity Assay

This protocol is used to determine the inhibitory activity of this compound on recombinant 15-PGDH.[1][8]

  • Reaction Components:

    • Recombinant 15-PGDH enzyme

    • Varying concentrations of this compound

    • 150 μM NAD+

    • 25 μM PGE2

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween 20.[1][9]

  • Procedure:

    • Assemble the reaction mixture with the enzyme, this compound, and NAD+ in the reaction buffer.

    • Incubate the mixture for 15 minutes at 25°C.[1][8]

    • Initiate the reaction by adding PGE2.

    • Immediately measure the generation of NADH by recording the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.[1][9]

    • Collect readings every 30 seconds for 3 minutes.[8]

    • Calculate IC50 values by plotting the initial reaction velocities against the this compound concentration using a sigmoidal dose-response function.[1]

Protocol 3: Preparation of an In Vivo Formulation (Suspension)

For animal studies, this compound can be prepared as a suspension. This is one example of a common formulation.[9]

  • Final Concentration: 2.5 mg/mL

  • Components: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[9]

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • For a 1 mL final volume, take 100 μL of the 25 mg/mL DMSO stock solution.

    • Add 400 μL of PEG300 and mix until the solution is clear.

    • Add 50 μL of Tween-80 and mix thoroughly.

    • Add 450 μL of saline and mix. The final product will be a suspension.

    • Use sonication to ensure the suspension is homogenous before administration.[9] This formulation is suitable for intraperitoneal injection.[2]

Troubleshooting Guide

Troubleshooting_Workflow start Problem: Compound Precipitated q_where Where did it precipitate? start->q_where stock In Stock Solution (e.g., DMSO) q_where->stock Stock working In Aqueous Working Solution q_where->working Working sol_stock1 1. Ensure DMSO is fresh/anhydrous. stock->sol_stock1 sol_work1 1. Final DMSO % may be too low. working->sol_work1 sol_stock2 2. Gently warm to 37°C. sol_stock1->sol_stock2 sol_stock3 3. Use an ultrasonic bath. sol_stock2->sol_stock3 sol_stock_ok Resolved sol_stock3->sol_stock_ok sol_work2 2. Lower the final this compound concentration. sol_work1->sol_work2 sol_work3 3. Prepare a fresh dilution. sol_work2->sol_work3 sol_work_ok Resolved sol_work3->sol_work_ok

Caption: Troubleshooting guide for this compound precipitation issues.

References

Overcoming SW033291 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SW033291. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, with a primary focus on the precipitation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when working with this compound.

Q1: Why is my this compound precipitating after I dilute it in an aqueous buffer or cell culture medium?

A: this compound has very low solubility in water. Its hydrophobic nature means that when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous environment, the compound can crash out of solution, leading to precipitation. This is a common issue for many lipophilic small molecules.

Q2: What is the best solvent for preparing a concentrated stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most effective solvent for creating high-concentration stock solutions. Ethanol can also be used, but the maximum solubility is lower. It is critical to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound. For optimal results, sonication may be required to fully dissolve the compound.

Q3: My compound precipitated from the working solution. Can I rescue it?

A: In many cases, yes. If you observe precipitation after dilution, gentle warming of the solution and/or sonication can help redissolve the compound. However, it is crucial to ensure that the heat applied does not degrade the compound or affect your experimental system. It is always recommended to prepare fresh working solutions immediately before use.

Q4: How can I prepare this compound for in vivo animal studies without it precipitating?

A: Direct injection of a simple aqueous dilution is not feasible due to low solubility. A co-solvent formulation is required to create a stable suspension suitable for administration (e.g., intraperitoneal injection). A commonly cited method involves a multi-component vehicle. The solvents must be added sequentially, with thorough mixing after each addition, to prevent the compound from precipitating.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The tolerance of cell lines to DMSO varies, but most can tolerate concentrations up to 0.5% (v/v) without significant toxicity. However, it is best practice to keep the final DMSO concentration as low as possible, typically ≤0.1%. You should always run a vehicle control (containing the same final concentration of DMSO) to account for any solvent effects.

Data and Physicochemical Properties

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₁H₂₀N₂OS₃
Molecular Weight412.59 g/mol
AppearancePale yellow to yellowish-green powder
CAS Number459147-39-8

Table 2: Solubility in Common Solvents

SolventSolubilityReference
DMSO~83 mg/mL (201.16 mM)
DMF~30 mg/mL
Ethanol~3-8.3 mg/mL (up to 20.12 mM)
WaterInsoluble
Note: Sonication and the use of fresh, anhydrous solvents are often recommended to achieve maximum solubility.

Table 3: Example Formulations for In Vivo Use (Suspension)

Formulation ComponentVolume RatioPreparation NotesReference
Formulation 1 For a 1 mL working solution (e.g., 2.5 mg/mL)
DMSO Stock (25 mg/mL)10% (100 µL)Start with a clear stock solution.
PEG30040% (400 µL)Add to stock and mix evenly.
Tween-805% (50 µL)Add and mix evenly.
Saline45% (450 µL)Add last and mix. The final result is a suspension.
Formulation 2 For a 1 mL working solution (e.g., 2.5 mg/mL)
Ethanol10%Used as part of the vehicle.
Cremophor EL5%Emulsifying agent.
Dextrose-5 Water85%Aqueous component.
Note: These formulations result in a suspended solution and may require ultrasonication. They should be prepared fresh for each use.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro 15-PGDH Enzyme Inhibition Assay

  • Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM. Ensure complete dissolution, using sonication if necessary. Store aliquots at -80°C.

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution to create a range of concentrations for testing. Dilutions can be made in the reaction buffer, but care must be taken to avoid precipitation. It is often better to dilute first into DMSO and then add a small volume to the final reaction mixture.

  • Assay Assembly: Assemble the reaction components, including the 15-PGDH enzyme, co-factor NAD+, and varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding the substrate, Prostaglandin E₂ (PGE₂).

  • Detection: Monitor the reaction by measuring the increase in NADH fluorescence (Ex/Em = 340 nm/485 nm).

Protocol 2: Preparation and Administration of this compound for In Vivo Mouse Studies

  • Prepare Stock Solution: Create a 25 mg/mL stock solution of this compound in a suitable organic solvent like DMSO or Ethanol.

  • Assemble Co-Solvent Vehicle: Following the ratios in Table 3 (Formulation 1), prepare the final formulation. a. In a sterile tube, add 400 µL of PEG300 to 100 µL of the 25 mg/mL stock solution. Mix thoroughly until the solution is uniform. b. Add 50 µL of Tween-80 to the mixture. Mix again until uniform. c. Add 450 µL of sterile saline to bring the total volume to 1 mL. The final concentration will be 2.5 mg/mL.

  • Homogenize: The final mixture will be a suspension. Use sonication to ensure it is homogenous before administration.

  • Administration: Administer the suspension to the animal via the desired route (e.g., intraperitoneal injection) at the target dosage (e.g., 5-10 mg/kg). Prepare the formulation fresh on the day of injection.

Visual Guides

The following diagrams illustrate key pathways and workflows related to this compound.

SW033291_Pathway cluster_main This compound Mechanism of Action PGE2 Prostaglandin E₂ (PGE₂) PGDH 15-PGDH Enzyme PGE2->PGDH Degradation Effect Increased PGE₂ Levels (Promotes Tissue Regeneration) PGE2->Effect Metabolite Inactive Metabolite PGDH->Metabolite SW This compound SW->PGDH Inhibition

Caption: Mechanism of action for this compound.

InVivo_Prep_Workflow cluster_workflow Workflow for In Vivo Formulation start Start: Prepare Stock (e.g., 25 mg/mL in DMSO) add_peg 1. Add PEG300 to stock solution start->add_peg mix1 2. Mix thoroughly until uniform add_peg->mix1 add_tween 3. Add Tween-80 mix1->add_tween mix2 4. Mix thoroughly until uniform add_tween->mix2 add_saline 5. Add final volume of Saline mix2->add_saline check Precipitation Observed? add_saline->check sonicate Apply gentle heat and/or sonication check->sonicate Yes ready Ready for Administration (Homogenous Suspension) check->ready No sonicate->ready Troubleshooting_Logic cluster_troubleshooting Troubleshooting Precipitation problem Problem: Precipitation in Aqueous Solution q1 Was stock solution (in DMSO) clear before dilution? problem->q1 sol1 Action: Ensure stock is fully dissolved. Use sonication and fresh anhydrous DMSO. q1->sol1 No q2 Was dilution performed too quickly or into a cold solution? q1->q2 Yes sol2 Action: Add stock dropwise while vortexing. Use room temp or pre-warmed (37°C) diluent. q2->sol2 Yes q3 Is the final concentration too high for the aqueous system? q2->q3 No sol3 Action: Lower the final working concentration or use an in vivo co-solvent formulation. q3->sol3 Yes

SW033291 Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential information for the effective handling and preparation of SW033291, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Below are troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a potent and high-affinity inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] 15-PGDH is responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2).[1] By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2 in various tissues.[2][3] This elevation of PGE2 levels has been shown to promote tissue regeneration and repair.[2][4]

Q2: What are the key research applications of this compound?

This compound is widely used in preclinical research for its ability to promote tissue regeneration in various models. Key applications include:

  • Hematopoietic Recovery: Accelerating the recovery of blood cells after bone marrow transplantation.[4][5]

  • Tissue Repair: Promoting regeneration in models of colon and liver injury.[4][5]

  • Muscle Regeneration: Investigating its effects on the myogenic differentiation of muscle-derived stem cells.

  • Neuroprotection: Studying its potential therapeutic effects in models of Alzheimer's disease and traumatic brain injury.

Q3: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Q4: I am having trouble dissolving this compound. What should I do?

This compound is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[5] If you observe precipitation or phase separation, the following steps can aid dissolution:[1]

  • Warming: Gently warm the solution at 37°C for 10 minutes.[5]

  • Sonication: Use an ultrasonic bath to facilitate dissolution.[1][5]

  • Fresh Solvent: Ensure you are using fresh, anhydrous DMSO, as it can absorb moisture, which may reduce solubility.[4]

Q5: My this compound solution appears to be a suspension. Can I still use it for my in vivo experiment?

Yes, for in vivo experiments, this compound is often administered as a suspended solution.[1] Several formulation protocols are available to create a stable suspension suitable for intraperitoneal injection.[1][3] It is important to ensure the suspension is homogenous by mixing it well before each administration.

Q6: How can I sterilize my this compound solution for cell culture experiments?

If you are preparing your stock solution in DMSO, sterilization is generally not necessary as DMSO has sterilizing properties.[2] For further assurance, you can filter the solution through a specialized organic-compatible filter membrane.[2] If using an aqueous-based vehicle for final dilutions, it can be sterilized by filtering through a 0.22 µm filter membrane.[2]

Experimental Protocols

In Vitro 15-PGDH Inhibition Assay

This protocol is adapted from established methods to characterize the inhibitory activity of this compound on recombinant 15-PGDH protein.[4][5]

Materials:

  • Recombinant 15-PGDH enzyme

  • This compound

  • NAD+

  • Prostaglandin E2 (PGE2)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20

Procedure:

  • Prepare a reaction mixture containing the 15-PGDH enzyme and varying concentrations of this compound in the reaction buffer.

  • Add 150 µM NAD+ to the mixture.

  • Incubate the reaction mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µM PGE2.

  • Immediately begin monitoring the generation of NADH by measuring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm every 30 seconds for 3 minutes.

  • Calculate enzyme activity based on the rate of NADH production.

In Vivo Formulation for Intraperitoneal Injection

This protocol provides a method for preparing a 2.5 mg/mL suspended solution of this compound suitable for intraperitoneal administration in mice.[1][3]

Materials:

  • This compound

  • DMSO or Ethanol

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a stock solution of this compound in DMSO or ethanol (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Use sonication if necessary to ensure a uniform suspension.

Quantitative Data Summary

ParameterValueReference
Ki (inhibitor constant) 0.1 nM[2]
IC50 1.5 nM[6]
In Vitro EC50 (A549 cells) ~75 nM[1]
In Vivo Dosage (mice) 5-10 mg/kg, twice daily[1][6]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.

SW033291_Mechanism cluster_0 Cellular Environment This compound This compound PGDH 15-PGDH (Enzyme) This compound->PGDH Inhibits PGE2_degradation PGE2 Degradation PGDH->PGE2_degradation Catalyzes PGE2 Prostaglandin E2 (PGE2) Tissue_Regeneration Tissue Regeneration PGE2->Tissue_Regeneration Promotes

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_1 Experimental Protocol A 1. Reconstitute this compound (e.g., in DMSO) B 2. Prepare Working Solution (In Vitro or In Vivo formulation) A->B C 3. Treat Cells or Administer to Animal Model B->C D 4. Perform Experiment (e.g., Cell-based assay, Tissue collection) C->D E 5. Data Analysis (e.g., Measure PGE2 levels, Assess tissue regeneration) D->E

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic rect_node rect_node Start Dissolution Issue? Action1 Warm solution to 37°C Start->Action1 Yes Check1 Resolved? Action1->Check1 Action2 Use ultrasonic bath Check1->Action2 No Success Proceed with experiment Check1->Success Yes Check2 Resolved? Action2->Check2 Action3 Use fresh, anhydrous DMSO Check2->Action3 No Check2->Success Yes Failure Consult manufacturer's documentation Action3->Failure

Caption: Troubleshooting logic for this compound dissolution issues.

References

Technical Support Center: SW033291 Formulation and Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SW033291. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3][4][5][6] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2).[2][3] By inhibiting 15-PGDH, this compound increases the local concentration of PGE2 in various tissues, thereby potentiating its biological effects, which include tissue regeneration and modulation of inflammatory responses.[2][3][5][7][8]

Q2: I am having trouble dissolving this compound. What are the recommended solvents and solubility limits?

This compound is poorly soluble in water but has good solubility in several organic solvents.[1] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent. For in vivo formulations, a co-solvent system is typically required. Below is a summary of its solubility in various solvents.

SolventSolubilityNotes
In Vitro Solvents
DMSO83 mg/mL (201.2 mM)[1][4]Use fresh, moisture-free DMSO for best results.[4]
30 mg/mL[3]
≥20.65 mg/mL[6]
DMF30 mg/mL[3]
Ethanol32 mg/mL (warmed) (77.6 mM)[1]
3 mg/mL[3]
≥10.13 mg/mL (with ultrasonication)[6]
Water<1 mg/mL[1]Insoluble.[6]
In Vivo Formulations
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline2.5 mg/mL (6.06 mM)[1]Suspension solution; sonication may be required.[1]
10% EtOH + 40% PEG300 + 5% Tween80 + 45% Saline2.5 mg/mL (6.06 mM)[1]Suspension solution; ultrasonication may be required.[1]
10% EtOH + 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.06 mM)[1]Suspension solution; ultrasonication may be required.[1]
85% dextrose-5 water, 10% ethanol, and 5% Cremophor EL5 mg/kg dose prepared[2]Used for intraperitoneal injections.[2]

Q3: How should I prepare this compound for in vivo administration?

Preparing a stable and homogenous suspension is critical for consistent in vivo results. Here are two common protocols:

Protocol 1: DMSO-based Formulation[1]

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of normal saline to bring the final volume to 1 mL.

  • This will result in a 2.5 mg/mL suspension. Use immediately for best results.

Protocol 2: Ethanol-based Formulation[1]

  • Prepare a 25.0 mg/mL stock solution of this compound in Ethanol.

  • For a 1 mL working solution, add 100 µL of the Ethanol stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of normal saline to bring the final volume to 1 mL.

  • This will also result in a 2.5 mg/mL suspension. Use immediately.

Q4: My in vivo results are inconsistent. What could be the cause?

Inconsistent in vivo results can stem from several factors related to the formulation and administration of this compound:

  • Incomplete Dissolution/Suspension: Ensure the compound is fully dissolved in the initial solvent before adding other components of the formulation. Use sonication or gentle warming as needed, but be mindful of potential degradation.

  • Precipitation: this compound has low aqueous solubility. If the formulation is not prepared correctly or sits for too long, the compound may precipitate out of solution. It is recommended to prepare the formulation fresh before each use.[5]

  • Improper Mixing: The order of adding co-solvents is important. Add them sequentially and ensure the mixture is homogenous before adding the next component.[1]

  • Animal-to-Animal Variability: Standardize the administration technique (e.g., intraperitoneal injection) and ensure consistent dosing based on body weight.

Q5: Are there any advanced delivery systems to prolong the in vivo activity of this compound?

Yes, research has been conducted on encapsulating this compound into polymer microparticles to achieve sustained delivery. One such system utilizes β-cyclodextrin microparticles (β-CD MPs). This approach has been shown to prolong the delivery of this compound for over a week in vivo, which could be beneficial for studies requiring long-term 15-PGDH inhibition.[9][10] The loading of this compound into these microparticles is a critical step and may require extended incubation times (e.g., 72 hours) to ensure efficient encapsulation.[9][11]

Troubleshooting Guides

In Vitro 15-PGDH Inhibition Assay

Issue: High variability or no inhibition observed in the 15-PGDH enzyme activity assay.

Possible Causes & Solutions:

  • Reagent Quality:

    • This compound: Ensure the compound is properly stored to avoid degradation. Prepare fresh stock solutions in high-quality, anhydrous DMSO.

    • 15-PGDH Enzyme: Verify the activity of your enzyme stock. Aliquot the enzyme to avoid repeated freeze-thaw cycles.

    • Substrate (PGE2) and Cofactor (NAD+): Check the integrity and concentration of your PGE2 and NAD+ solutions.

  • Assay Conditions:

    • Incubation Time: A 15-minute incubation at 25°C is a common starting point.[1][4][6]

    • Buffer Composition: A typical reaction buffer is 50 mM Tris-HCl, pH 7.5, with 0.01% Tween 20.[1][4][6]

    • Tight-Binding Inhibition: this compound is a tight-binding inhibitor.[1] This means the IC50 value will be dependent on the enzyme concentration. Ensure you are using a consistent and appropriate enzyme concentration in your assays.

  • Detection Method:

    • The generation of NADH can be monitored by fluorescence at an excitation of ~340 nm and an emission of ~485 nm.[1][4][6] Ensure your plate reader is set to the correct wavelengths and that you are reading in kinetic mode immediately after the addition of PGE2.[1][4][6]

Experimental Protocols

Detailed Protocol: In Vitro 15-PGDH Inhibition Assay[1][4][6]

This protocol is for determining the inhibitory activity of this compound on recombinant 15-PGDH enzyme.

  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20.

    • This compound Stock: Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and make serial dilutions in the reaction buffer to achieve the desired final concentrations.

    • 15-PGDH Enzyme: Dilute the enzyme in the reaction buffer to the desired final concentration (e.g., 5 nM).[1]

    • NAD+ Solution: Prepare a stock solution in the reaction buffer to a final concentration of 150 µM.

    • PGE2 Solution: Prepare a stock solution in the reaction buffer to a final concentration of 25 µM.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, this compound at various concentrations, and the 15-PGDH enzyme.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the PGE2 substrate.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence at Ex/Em = 340 nm/485 nm every 30 seconds for 3 minutes to monitor NADH production.

    • The initial reaction velocities are determined from the linear portion of the fluorescence curve.

  • Data Analysis:

    • Plot the initial reaction velocities against the this compound concentration.

    • Use a sigmoidal dose-response function in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound involves the inhibition of 15-PGDH, leading to an increase in PGE2 levels. This elevated PGE2 can then activate various downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial for processes like myogenesis.[12]

SW033291_Mechanism_of_Action cluster_inhibition This compound Action cluster_prostaglandin Prostaglandin Metabolism cluster_downstream Downstream Signaling This compound This compound PGDH 15-PGDH This compound->PGDH PGE2_Deg PGE2 Degradation PGDH->PGE2_Deg catalyzes PGE2 Prostaglandin E2 (PGE2) PGE2->PGE2_Deg EP4 EP4 Receptor PGE2->EP4 activates PI3K_Akt PI3K/Akt Pathway EP4->PI3K_Akt activates Tissue_Reg Tissue Regeneration (e.g., Myogenesis) PI3K_Akt->Tissue_Reg promotes

Caption: Mechanism of action of this compound and its downstream effects.

in_vivo_formulation_workflow cluster_prep Stock Solution Preparation cluster_formulation Working Solution Formulation (1 mL) SW033291_powder This compound Powder Stock_Solution 25 mg/mL Stock Solution SW033291_powder->Stock_Solution Solvent DMSO or Ethanol Solvent->Stock_Solution Add_Stock 100 µL Stock Solution Stock_Solution->Add_Stock Add_PEG300 400 µL PEG300 Add_Stock->Add_PEG300 Mix1 Mix Thoroughly Add_PEG300->Mix1 Add_Tween80 50 µL Tween-80 Mix1->Add_Tween80 Mix2 Mix Thoroughly Add_Tween80->Mix2 Add_Saline 450 µL Saline Mix2->Add_Saline Final_Suspension 2.5 mg/mL Final Suspension Add_Saline->Final_Suspension

Caption: Workflow for preparing a 2.5 mg/mL in vivo formulation of this compound.

References

Technical Support Center: Cell Viability Assays with SW033291

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SW033291 in cell viability and proliferation experiments. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful application of this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small-molecule inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] The primary function of 15-PGDH is to catalyze the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][3] By inhibiting 15-PGDH, this compound leads to a significant increase in the levels of PGE2 in cells and tissues.[1][2][4] PGE2 is a critical lipid signaling molecule involved in various physiological processes, including inflammation, tissue regeneration, and cell proliferation.[1][3]

Q2: How does this compound-induced PGE2 elevation affect cell viability and proliferation?

A2: Elevated PGE2 levels can have varied effects depending on the cell type and context. Generally, PGE2 is known to promote cell proliferation and survival. For instance, in colon cancer cell lines like HCT116, inhibition of 15-PGDH by this compound increased cell proliferation, migration, and invasion.[5] In muscle-derived stem cells, this compound was well-tolerated and promoted myogenic differentiation, partly through the activation of the pro-survival PI3K/Akt signaling pathway.[6][7] The increased PGE2 can activate downstream signaling pathways, such as the EP4 receptor pathway, which promotes cell survival and growth.[8][9]

Q3: What is the optimal concentration of this compound to use in a cell viability assay?

A3: The optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response curve to determine the EC50 (the concentration that gives half-maximal response) for your specific cell line. However, published studies provide a general range. For example, treatment of A549 lung cancer cells with 500 nM this compound resulted in a 3.5-fold increase in PGE2 levels, with an EC50 for this effect at approximately 75 nM.[2][4] In studies with muscle-derived stem cells, concentrations ranging from 20 to 1000 nM were used, and no obvious negative effects on cell viability were observed.[6]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO and Ethanol. A common method is to prepare a high-concentration stock solution in DMSO.[10] For example, a 25 mg/mL stock can be made in DMSO.[2] This stock can then be serially diluted to the desired working concentration in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, various formulations using co-solvents like PEG300, Tween-80, and saline are also described.[2][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible cell viability results. 1. Compound Instability: this compound solution may degrade over time. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. 3. Assay Timing: The effect of this compound is time-dependent.1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions at -80°C for long-term stability (up to 2 years).[2] 2. Use cells within a consistent and low passage number range. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
Unexpected Cytotoxicity at Low Concentrations. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture volume. 2. Off-Target Effects: Although a potent 15-PGDH inhibitor, high concentrations may lead to off-target effects. 3. Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations in the prostaglandin pathway.1. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (medium with the same amount of DMSO) to assess solvent toxicity. 2. Lower the concentration of this compound and perform a careful dose-response analysis. 3. Review literature for data on your specific cell line or similar cell types. If unavailable, characterize the baseline sensitivity.
No Effect on Cell Viability Observed. 1. Low 15-PGDH Expression: The target cell line may not express sufficient levels of 15-PGDH, the target of this compound. 2. Inactive Compound: The compound may have degraded. 3. Insufficient Treatment Time or Concentration. 1. Verify 15-PGDH expression in your cell line via qPCR or Western blot. The compound's effect is dependent on inhibiting this enzyme. 2. Purchase a new batch of the compound from a reputable supplier. 3. Increase the concentration and/or extend the treatment duration. A study on muscle stem cells showed significant viability increases after 72 hours.[6]
Precipitation of this compound in Culture Medium. Poor Solubility: this compound has limited solubility in aqueous solutions.1. Ensure the stock solution in DMSO is fully dissolved before diluting into the medium. Gentle warming to 37°C can aid dissolution.[10] 2. When diluting, add the stock solution to the medium dropwise while vortexing or mixing to prevent immediate precipitation. 3. Avoid long-term storage of diluted solutions in aqueous buffers.[10]

Quantitative Data Summary

The inhibitory activity of this compound is well-characterized. The following table summarizes key quantitative metrics from various studies.

Parameter Value Assay/System Reference
Ki (Inhibition Constant) 0.1 nMRecombinant 15-PGDH[2]
IC50 (Half-maximal Inhibitory Concentration) 1.5 nMRecombinant 15-PGDH[12]
EC50 (Half-maximal Effective Concentration) ~75 nMPGE2 level increase in A549 cells[2][4]
Cellular Enzyme Inhibition 85% decreaseVaco-503 cells at 2.5 µM[12]

Experimental Protocols & Visualizations

Signaling Pathway of this compound Action

This compound inhibits the 15-PGDH enzyme, preventing the degradation of PGE2. The resulting accumulation of PGE2 allows it to bind to its receptors, such as EP4, activating downstream pro-survival and pro-proliferative pathways like PI3K/Akt and inhibiting apoptotic signals.

SW033291_Pathway cluster_cell Cell Membrane PGE2_Receptor PGE2 Receptor (e.g., EP4) PI3K_Akt PI3K/Akt Pathway PGE2_Receptor->PI3K_Akt Activates This compound This compound 15PGDH 15-PGDH This compound->15PGDH Inhibits PGE2_degradation PGE2 Degradation 15PGDH->PGE2_degradation PGE2_in Intracellular PGE2 PGE2_in->15PGDH Substrate PGE2_out Extracellular PGE2 PGE2_in->PGE2_out PGE2_out->PGE2_Receptor Binds Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits

Caption: Mechanism of this compound action on cell survival pathways.

General Protocol: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability after this compound treatment using a standard MTT assay. Optimization for specific cell lines is necessary.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle-only control (containing the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells (24-72h incubation) B->C D 4. Add MTT Reagent (2-4h incubation) C->D E 5. Add Solubilization Solution D->E F 6. Read Absorbance (e.g., 570 nm) E->F G 7. Analyze Data (% Viability vs. Control) F->G

Caption: Standard workflow for an MTT cell viability assay.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues encountered during cell viability assays with this compound.

Troubleshooting_Flow Start Experiment Start: Inconsistent Results? Check_Reagents Are this compound aliquots freshly prepared? Start->Check_Reagents Check_Cells Is cell passage number consistent? Check_Reagents->Check_Cells Yes New_Aliquots Action: Use new aliquots, prepare fresh dilutions Check_Reagents->New_Aliquots No Check_Controls Does vehicle control show toxicity? Check_Cells->Check_Controls Yes Standardize_Cells Action: Standardize cell passage Check_Cells->Standardize_Cells No Check_Expression Does cell line express the target (15-PGDH)? Check_Controls->Check_Expression No Lower_DMSO Action: Lower final DMSO concentration Check_Controls->Lower_DMSO Yes Validate_Target Action: Validate target expression (qPCR/WB) Check_Expression->Validate_Target No Success Problem Resolved Check_Expression->Success Yes Rethink_Protocol Rethink Protocol: Adjust time/dose Rethink_Protocol->Success New_Aliquots->Rethink_Protocol Standardize_Cells->Rethink_Protocol Lower_DMSO->Rethink_Protocol Validate_Target->Rethink_Protocol

Caption: Logical flow for troubleshooting experimental inconsistencies.

References

Validation & Comparative

A Comparative Guide to 15-PGDH Inhibitors: SW033291 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical negative regulator of prostaglandin E2 (PGE2), a signaling molecule with profound effects on tissue regeneration and inflammation. Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue repair and recovery in various disease models. This guide provides a detailed comparison of SW033291, a potent 15-PGDH inhibitor, with other notable inhibitors, supported by experimental data and protocols.

Performance Comparison of 15-PGDH Inhibitors

The following table summarizes the in vitro and in-cellulo potency of this compound against other selected 15-PGDH inhibitors. This compound and its enantiomer (+)-SW209415 demonstrate high affinity and potent inhibition of 15-PGDH.

InhibitorIC50 (nM)Ki (nM)Cell-Based EC50 (nM)Notes
This compound 1.5[1][2]0.1[1][3]~75 (A549 cells)[2][4]A potent, selective, and non-competitive inhibitor of 15-PGDH.[2][4]
(+)-SW209415 1.1[5]0.06[5]~10 (A549 cells)[5]A second-generation inhibitor with improved solubility over this compound.[6]
ML148 19 - 56[1][4]-469 (A549 cells)[4]A potent and selective inhibitor.[1]
Compound 4 (rhodanine alkylidene) 20[7]--Active in a cell-based wound healing model.[7]
15-PGDH-IN-1 3[8]--Orally active.
MF-DH-300 1.6[8]--Blocks binding of 15-PGDH to PGE2.[8]
HW201877 3.6[8]--Orally active with efficacy in animal models of tissue injury.[8]
Compound 3 (aminooxy amide) 6000[7]---
Compound 2 (tetrazole) Partial inhibition at 50,000[7]---

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key assays used in the characterization of 15-PGDH inhibitors.

In Vitro 15-PGDH Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant 15-PGDH.

Materials:

  • Recombinant human 15-PGDH enzyme

  • This compound or other test inhibitors

  • Nicotinamide adenine dinucleotide (NAD+)

  • Prostaglandin E2 (PGE2)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the reaction buffer.

  • In a multi-well plate, assemble the reaction mixture containing the 15-PGDH enzyme (e.g., 6 nM), NAD+ (150 µM), and the test inhibitor at various concentrations.[9]

  • Incubate the mixture for 15 minutes at 25°C.[10]

  • Initiate the enzymatic reaction by adding the substrate, PGE2 (25 µM).[10]

  • Immediately measure the rate of NADH generation by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm every 30 seconds for 3-5 minutes.[1][10]

  • Calculate the initial reaction velocities and plot them against the inhibitor concentration.

  • Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, using a sigmoidal dose-response curve fit.[1][2]

Cell-Based PGE2 Accumulation Assay

This assay measures the ability of an inhibitor to increase PGE2 levels in a cellular context by inhibiting intracellular 15-PGDH.

Materials:

  • A549 cells (human lung adenocarcinoma) or other suitable cell line

  • Cell culture medium and supplements

  • Interleukin-1β (IL-1β)

  • This compound or other test inhibitors

  • PGE2 ELISA kit

Procedure:

  • Seed A549 cells in multi-well plates and grow to confluence.

  • Treat the cells with varying concentrations of the test inhibitor for a predetermined time.

  • Stimulate the cells with IL-1β to induce the production of PGE2.

  • After an incubation period, collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Plot the fold-increase in PGE2 levels compared to vehicle-treated cells against the inhibitor concentration.

  • Determine the EC50 value, the concentration of inhibitor that produces 50% of the maximal increase in PGE2 levels.[5]

Signaling Pathway and Experimental Workflow

Visualizing the biological context and experimental process is essential for a comprehensive understanding. The following diagrams were generated using the DOT language.

G 15-PGDH Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 PGES PGES PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors PGDH 15-PGDH PGE2->PGDH Degradation Cellular_Response Cellular Response (e.g., Tissue Regeneration, Inflammation) EP_Receptors->Cellular_Response Keto_PGE2 15-keto-PGE2 (inactive) PGDH->Keto_PGE2 Inhibitor This compound & Other Inhibitors Inhibitor->PGDH Inhibition

Caption: The 15-PGDH signaling pathway, illustrating the synthesis and degradation of PGE2.

G Experimental Workflow for 15-PGDH Inhibitor Evaluation cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Enzyme_Assay 1. In Vitro Enzyme Inhibition Assay (Recombinant 15-PGDH) IC50_Ki 2. Determine IC50 and Ki values Enzyme_Assay->IC50_Ki Cell_Assay 3. Cell-Based PGE2 Accumulation Assay (e.g., A549 cells) IC50_Ki->Cell_Assay EC50 4. Determine EC50 value Cell_Assay->EC50 Animal_Model 5. Administration to Animal Models (e.g., Tissue Injury Models) EC50->Animal_Model PD_Efficacy 6. Pharmacodynamics (PGE2 levels) & Efficacy Studies Animal_Model->PD_Efficacy

References

SW033291: A Potent Modulator of Prostaglandin E2 Levels for Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of SW033291's effect on PGE2 levels, comparing its performance with alternative modulators. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Prostaglandin E2 (PGE2) is a critical lipid signaling molecule involved in a myriad of physiological processes, including inflammation, tissue regeneration, and immune responses.[1][2][3] The enzymatic degradation of PGE2 is primarily catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][4] this compound has emerged as a potent and highly selective small-molecule inhibitor of 15-PGDH, effectively increasing endogenous PGE2 levels and demonstrating significant therapeutic potential in various preclinical models.[1][4][5][6][7] This guide provides a detailed comparison of this compound with other PGE2 modulators, supported by experimental data and protocols to facilitate its validation and application in research settings.

Comparative Efficacy of PGE2 Modulators

This compound and its analogs stand out for their high affinity and in vivo activity in elevating PGE2 levels. The following table summarizes the quantitative effects of this compound and compares it with a second-generation inhibitor, (+)-SW209415.

CompoundTargetAssay TypeMetricValueReference
This compound 15-PGDHIn vitro (Enzyme)Ki0.1 nM[5][8]
In vitro (A549 cells)EC50~75 nM[4][5]
In vitro (A549 cells)Max PGE2 Increase3.5-fold at 500 nM[4][5]
In vivo (Mice)PGE2 Increase (Bone Marrow)2-fold (10 mg/kg)[4]
(+)-SW209415 15-PGDHIn vitro (A549 cells)EC50~10 nM[9]
In vivo (Mice)PGE2 Increase (Bone Marrow)2-fold (2.5 mg/kg)[9]

Signaling Pathway of this compound Action

This compound's mechanism of action is centered on the inhibition of 15-PGDH, leading to an accumulation of PGE2. This elevated PGE2 then signals through its receptors (EP1-4) to elicit downstream effects. The following diagram illustrates this pathway.

SW033291_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP_receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->EP_receptors Binds to 15-PGDH 15-PGDH PGE2->15-PGDH Degraded by Downstream Downstream Signaling (e.g., cAMP, Wnt) EP_receptors->Downstream Activates This compound This compound This compound->15-PGDH Inhibits Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

Mechanism of this compound action on PGE2 signaling.

Experimental Protocols

Accurate quantification of PGE2 levels is paramount to validating the efficacy of this compound. The most common method for this is the Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol for PGE2 Measurement by ELISA

This protocol provides a general workflow for measuring PGE2 in various biological samples. Specific details may vary depending on the commercial ELISA kit used.

1. Sample Preparation:

  • Cell Culture Supernatants: Centrifuge at 1,000 x g for 20 minutes to remove cellular debris. The supernatant can be assayed directly or stored at -80°C.[10]

  • Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C. The plasma should be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[10]

  • Serum: Allow blood to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. The serum should be assayed immediately or stored at -80°C.[10]

  • Tissue Homogenates: Homogenize tissue in a suitable buffer containing a prostaglandin synthetase inhibitor (e.g., indomethacin). Centrifuge to pellet debris and collect the supernatant.[11]

2. ELISA Procedure:

The following is a generalized procedure. Refer to the specific manufacturer's instructions for detailed steps, including reagent preparation and incubation times.

ELISA_Workflow start Start prep Prepare Standards and Samples start->prep add_sample Add Standards and Samples to Antibody-Coated Plate prep->add_sample add_conjugate Add PGE2-Peroxidase/ Alkaline Phosphatase Conjugate add_sample->add_conjugate add_antibody Add Primary Antibody (for competitive assays) add_conjugate->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance (e.g., 450 nm) add_stop->read calculate Calculate PGE2 Concentration read->calculate end End calculate->end

Generalized workflow for a competitive ELISA to measure PGE2.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of PGE2 in the unknown samples.

  • Account for any dilution factors used during sample preparation.

Conclusion

This compound is a valuable research tool for investigating the roles of PGE2 in health and disease. Its high potency and demonstrated in vivo efficacy make it a compelling candidate for further therapeutic development. This guide provides a framework for researchers to validate its effects on PGE2 levels and compare its performance with other modulators, thereby facilitating its integration into a wide range of biomedical research applications.

References

SW033291 vs. Direct PGE2 Administration: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological processes, including tissue repair and regeneration.[1][2] Strategies to leverage its therapeutic potential have centered on either administering the molecule directly or modulating its endogenous levels. This guide provides a detailed comparison of two such approaches: the use of SW033291, a small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and the direct administration of PGE2.

Mechanism of Action: Indirect vs. Direct Elevation of PGE2

The fundamental difference between this compound and direct PGE2 administration lies in their method of increasing PGE2 signaling. This compound acts by preventing the breakdown of naturally produced PGE2, while direct administration introduces an external supply of the molecule.

This compound: This compound is a potent, high-affinity inhibitor of the enzyme 15-PGDH.[3][4][5] 15-PGDH is the key enzyme responsible for the degradation of PGE2 into a less active metabolite.[6] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the half-life of endogenous PGE2 in various tissues, thereby potentiating its natural signaling effects.[3][4][7]

Direct PGE2 Administration: This approach involves the systemic or localized delivery of exogenous PGE2 to elicit a physiological response. The administered PGE2 directly interacts with its four G protein-coupled receptor subtypes (EP1, EP2, EP3, and EP4), which are distributed differently across various cell types and can trigger diverse, sometimes opposing, downstream signaling pathways.[2]

SW033291_Mechanism cluster_Cell Cell PGE2_endo Endogenous PGE2 PGDH 15-PGDH PGE2_endo->PGDH Degradation EP_Receptor EP Receptors (EP1, EP2, EP3, EP4) PGE2_endo->EP_Receptor Binding Metabolite Inactive Metabolite PGDH->Metabolite Signaling Downstream Signaling (e.g., cAMP ↑) EP_Receptor->Signaling This compound This compound This compound->PGDH Inhibits

Caption: Mechanism of this compound action.

PGE2_Administration cluster_System Systemic/Local Environment PGE2_exo Exogenous PGE2 (Direct Administration) EP_Receptor EP Receptors (EP1, EP2, EP3, EP4) PGE2_exo->EP_Receptor Direct Binding Signaling Downstream Signaling EP_Receptor->Signaling SW033291_Workflow cluster_Prep Preparation cluster_Treatment Treatment Phase cluster_Analysis Analysis A Establish Mouse Model (e.g., Bone Marrow Transplant) C Administer this compound (10 mg/kg, i.p., twice daily) A->C D Administer Vehicle Control A->D B Prepare this compound Solution (DMSO/PEG300/Tween-80/Saline) E Monitor Animal Health (Weight, Survival) C->E D->E F Collect Blood Samples (Peripheral Counts) E->F G Harvest Tissues (Bone Marrow, Liver, etc.) F->G H Analyze Endpoints (PGE2 levels, Flow Cytometry) G->H PGE2_Signaling This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits PGE2 Endogenous PGE2 ↑ PGDH->PGE2 Degradation Blocked EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC AKT AKT ↑ EP4->AKT cAMP cAMP ↑ AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB GSK3B GSK3β ↑ (Glycogen Synthesis) AKT->GSK3B FOXO1 FOXO1 ↑ (Gluconeogenesis ↓) AKT->FOXO1 Glucose Improved Hepatic Glucose Metabolism GSK3B->Glucose FOXO1->Glucose Cytokines Cytokine Expression ↑ (CXCL12, SCF) CREB->Cytokines Regen Tissue Regeneration & Hematopoietic Support Cytokines->Regen

References

In Vivo Efficacy of SW033291: A Comparative Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of SW033291, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), against other potential therapeutic alternatives. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying biological pathways and experimental designs.

This compound has emerged as a promising therapeutic agent for tissue regeneration by inhibiting 15-PGDH, the key enzyme responsible for the degradation of Prostaglandin E2 (PGE2).[1] This inhibition leads to elevated levels of PGE2, a signaling molecule known to play a crucial role in tissue repair and regeneration.[2] In vivo studies have demonstrated the efficacy of this compound in a variety of models, including hematopoietic recovery following bone marrow transplantation, amelioration of ulcerative colitis, and enhanced liver regeneration.[1][3]

Comparative Analysis of Therapeutic Effects

The therapeutic potential of this compound is best understood in comparison to alternative strategies aimed at either increasing PGE2 levels or addressing the same clinical indications through different mechanisms. A key alternative is the use of stable PGE2 analogs, such as 16,16-dimethyl-PGE2 (dmPGE2), which directly stimulate PGE2 receptors.[4][5] Other alternatives include established treatments for specific conditions like ulcerative colitis and therapies to accelerate hematopoietic recovery.[6][7]

Hematopoietic Recovery

This compound has been shown to accelerate hematopoietic recovery in mice receiving bone marrow transplants.[3] This is a critical application, as rapid reconstitution of blood cells is vital for patients undergoing myeloablative therapies. A direct comparison with dmPGE2, a long-acting PGE2 analog, reveals similar goals of leveraging PGE2 signaling to enhance hematopoietic stem cell (HSC) function.[5] While this compound works by preserving endogenous PGE2, dmPGE2 acts as a direct agonist. Other therapeutic options for accelerating hematopoietic recovery include the administration of growth factors like Granulocyte Colony-Stimulating Factor (G-CSF).[7]

TreatmentMechanism of ActionKey In Vivo FindingsAnimal ModelReference
This compound 15-PGDH inhibitor; increases endogenous PGE2Doubling of peripheral neutrophil counts; 65% increase in marrow SKL cells; 71% increase in marrow SLAM cells.C57BL/6J mice[3]
16,16-dimethyl-PGE2 (dmPGE2) Stable PGE2 analog; direct EP receptor agonistIncreases survival in irradiated mice; enhances HSC engraftment.CD2F1 male mice[4]
G-CSF Growth factor; stimulates myeloid progenitorsMobilizes HSCs from bone marrow to peripheral blood.Mouse models[7]
Ulcerative Colitis

In mouse models of dextran sulfate sodium (DSS)-induced colitis, this compound has demonstrated a protective effect, promoting mucosal regeneration.[1] This contrasts with conventional therapies for ulcerative colitis, which primarily focus on immunosuppression and include 5-aminosalicylic acid (5-ASA), corticosteroids, and anti-TNFα antibodies.[6]

TreatmentMechanism of ActionKey In Vivo FindingsAnimal ModelReference
This compound 15-PGDH inhibitor; increases endogenous PGE2Ameliorated severity of colitis; promoted mucosal regeneration.DSS-induced colitis in mice[1]
5-ASA Anti-inflammatoryReduces inflammation in the colon.Various colitis models[6]
Anti-TNFα Abs Immunosuppression; blocks TNFα signalingReduces inflammation and induces remission.Various colitis models[6]
Liver Regeneration

This compound has also been shown to promote tissue regeneration in a mouse model of liver injury.[3] Following partial hepatectomy, treatment with this compound led to an increased rate and extent of liver regeneration.[3]

TreatmentMechanism of ActionKey In Vivo FindingsAnimal ModelReference
This compound 15-PGDH inhibitor; increases endogenous PGE2Markedly increased rate and extent of liver regeneration.Partial hepatectomy in mice[3]

A Note on this compound and Cancer

The role of 15-PGDH inhibition in cancer is complex and warrants careful consideration. Some studies suggest that because 15-PGDH is a tumor suppressor, its inhibition could promote cancer progression. One study found that this compound increased colon cancer cell proliferation, migration, and invasion in vitro and increased liver metastasis in an animal model.[8][9] Conversely, another study using a colitis-associated cancer model found that this compound treatment prevented the development of dysplastic lesions, suggesting a protective role in the context of inflammation-driven cancer.[10] These conflicting findings highlight the need for further research to delineate the context-dependent effects of this compound on tumorigenesis.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

SW033291_Signaling_Pathway cluster_inhibition This compound Action cluster_pge2 PGE2 Regulation cluster_cellular_response Cellular Response This compound This compound PGDH 15-PGDH This compound->PGDH Inhibits PGE2_deg PGE2 Degradation PGDH->PGE2_deg Catalyzes PGE2 Prostaglandin E2 (PGE2) PGE2->PGE2_deg EP_receptors EP Receptors PGE2->EP_receptors Activates Signaling Downstream Signaling (e.g., PI3K/Akt) EP_receptors->Signaling Tissue_Regen Tissue Regeneration Signaling->Tissue_Regen Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_analysis Data Collection & Analysis start Induce Condition (e.g., DSS Colitis) Control Vehicle Control start->Control Randomize SW033291_group This compound start->SW033291_group Randomize Alternative_group Alternative Tx (e.g., dmPGE2) start->Alternative_group Randomize Monitoring Monitor Disease Activity (e.g., weight loss, stool consistency) Control->Monitoring SW033291_group->Monitoring Alternative_group->Monitoring Endpoint Endpoint Analysis (e.g., histology, gene expression) Monitoring->Endpoint Comparison Comparative Analysis Endpoint->Comparison

References

Cross-validation of SW033291 Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of SW033291, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), across various cell lines. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Mechanism of Action

This compound is a selective and high-affinity inhibitor of 15-PGDH, the primary enzyme responsible for the degradation of prostaglandin E2 (PGE2).[1][2][3][4][5] By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a key signaling molecule involved in a wide range of physiological and pathological processes, including tissue regeneration and inflammation.[1][3][4][5] this compound exhibits tight-binding and non-competitive inhibition of the 15-PGDH enzyme.[2][6]

Comparative Activity of this compound and Alternatives

The activity of this compound has been characterized through both enzymatic and cell-based assays. A second-generation 15-PGDH inhibitor, (+)-SW209415, has been developed with improved solubility while maintaining high potency. The following table summarizes the available quantitative data for these compounds.

CompoundAssay TypeCell Line/SystemParameterValueReference
This compound Enzymatic AssayRecombinant 15-PGDHIC501.5 nM[2][4]
Enzymatic AssayRecombinant 15-PGDHKi0.1 nM[2][4][7]
Cell-Based AssayA549 (Lung Carcinoma)EC50 (PGE2 Induction)~75 nM[2][7]
Cell-Based AssayVaco-503 (Colorectal Adenocarcinoma)15-PGDH Activity Reduction85% at 2.5 µM[4]
Cell-Based AssayHCT116 (Colon Carcinoma)PGE2 InductionDose-dependent increase[8][9]
Cell-Based AssayMuscle-Derived Stem Cells (MDSCs)PGE2 Induction2.8-fold increase at 100 nM[8]
(+)-SW209415 Enzymatic AssayRecombinant 15-PGDHIC501.1 nM[1]
Enzymatic AssayRecombinant 15-PGDHKiapp0.06 nM[1]
Cell-Based AssayA549 (Lung Carcinoma)EC50 (PGE2 Induction)~10 nM[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing its activity in cell lines.

SW033291_Signaling_Pathway cluster_cell Cell PGE2_ext PGE2 (extracellular) EP_receptor EP Receptor PGE2_ext->EP_receptor AC Adenylate Cyclase EP_receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Target_Genes Target Gene Expression CREB->Target_Genes PGE2_int PGE2 (intracellular) PG_Degradation 15-keto-PGE2 (inactive) PGE2_int->PG_Degradation Metabolism PGDH 15-PGDH PGDH->PG_Degradation This compound This compound This compound->PGDH

Caption: this compound inhibits 15-PGDH, increasing intracellular PGE2 levels and downstream signaling.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Activity Assessment cluster_assays Assays start Start cell_culture Cell Culture (e.g., A549, HCT116) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for a defined period treatment->incubation lysate_supernatant Collect cell lysate or supernatant incubation->lysate_supernatant pge2_assay PGE2 Quantification (e.g., ELISA, LC-MS) lysate_supernatant->pge2_assay proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) lysate_supernatant->proliferation_assay migration_assay Cell Migration/Invasion Assay (e.g., Transwell, Wound Healing) lysate_supernatant->migration_assay data_analysis Data Analysis (e.g., IC50/EC50 calculation) pge2_assay->data_analysis proliferation_assay->data_analysis migration_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for evaluating the cellular effects of this compound.

Experimental Protocols

15-PGDH Enzymatic Activity Assay

This protocol is adapted from procedures used to determine the IC50 of 15-PGDH inhibitors.[2][4]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 0.01% Tween 20.

  • Component Assembly: In a suitable microplate, combine recombinant 15-PGDH enzyme, 150 µM NAD+, and varying concentrations of this compound in the reaction buffer.

  • Initiation of Reaction: Initiate the reaction by adding 25 µM PGE2 to each well.

  • Signal Detection: Immediately measure the increase in NADH fluorescence (Excitation/Emission = 340 nm/485 nm) over time using a microplate reader. The rate of NADH production is proportional to 15-PGDH activity.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based PGE2 Induction Assay (A549 cells)

This protocol describes the measurement of PGE2 levels in A549 cells following treatment with this compound.[2]

  • Cell Culture: Culture A549 cells in F12K medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed A549 cells into 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Induction of PGE2 Production: To induce COX-2 expression and subsequent PGE2 production, stimulate the cells with IL-1β (1 ng/mL) for 16 hours.

  • This compound Treatment: Following IL-1β stimulation, treat the cells with a range of this compound concentrations for an additional 8 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit or by LC-MS/MS analysis.

  • Data Analysis: Plot the PGE2 concentrations against the corresponding this compound concentrations and calculate the EC50 value.

Cell Proliferation, Migration, and Invasion Assays (HCT116 cells)

The following are general protocols to assess the functional effects of this compound on HCT116 colon cancer cells, as inspired by published studies.[8][9]

  • Cell Proliferation Assay:

    • Seed HCT116 cells in 96-well plates.

    • Treat the cells with various concentrations of this compound.

    • After a set incubation period (e.g., 24, 48, 72 hours), assess cell viability and proliferation using a standard method such as the MTT assay or by direct cell counting.

  • Wound-Healing Migration Assay:

    • Grow HCT116 cells to confluence in a multi-well plate.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

    • Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound.

    • Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours).

    • Quantify the rate of wound closure as a measure of cell migration.

  • Transwell Invasion Assay:

    • Use Transwell inserts with a basement membrane matrix (e.g., Matrigel) coating.

    • Seed HCT116 cells in the upper chamber in serum-free medium containing different concentrations of this compound.

    • Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

    • After incubation, remove non-invading cells from the top of the membrane.

    • Fix and stain the cells that have invaded through the membrane to the lower surface.

    • Count the number of invaded cells under a microscope.

Conclusion

This compound is a potent inhibitor of 15-PGDH that has been shown to effectively increase PGE2 levels and modulate cellular functions in a variety of cell lines. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of targeting the PGE2 degradation pathway. The second-generation inhibitor, (+)-SW209415, represents a promising alternative with improved pharmaceutical properties. Further cross-validation of this compound's activity in a broader panel of cell lines using standardized functional assays will be beneficial for a more comprehensive understanding of its biological effects.

References

SW033291: A Comparative Analysis Against Standard of Care in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2).[1][2] By inhibiting 15-PGDH, this compound effectively increases local PGE2 levels, a signaling molecule with demonstrated roles in tissue regeneration and inflammation modulation.[2][3] This guide provides a comprehensive comparison of this compound's performance against standard-of-care treatments in various preclinical disease models, supported by experimental data, detailed protocols, and pathway diagrams.

Mechanism of Action: The PGE2 Pathway

This compound's therapeutic potential stems from its targeted inhibition of 15-PGDH. This leads to an accumulation of PGE2, which can then bind to its receptors (EP1-4) on target cells, initiating downstream signaling cascades that promote tissue repair and regeneration.[4]

This compound Signaling Pathway This compound This compound PGDH 15-PGDH This compound->PGDH inhibits PGE2_degradation PGE2 Degradation PGDH->PGE2_degradation catalyzes PGE2 Prostaglandin E2 (PGE2) EP_receptors EP Receptors (EP1-4) PGE2->EP_receptors activates downstream Downstream Signaling (e.g., cAMP, Ca2+) EP_receptors->downstream tissue_regeneration Tissue Regeneration & Repair downstream->tissue_regeneration

Caption: this compound inhibits 15-PGDH, increasing PGE2 levels and promoting tissue regeneration.

Hematopoietic Recovery Following Bone Marrow Transplantation

A critical challenge in hematopoietic stem cell transplantation (HSCT) is the period of profound granulocytopenia, which increases the risk of life-threatening infections.[5]

Standard of Care: Granulocyte Colony-Stimulating Factor (G-CSF) is the current standard of care to accelerate neutrophil recovery post-transplant.[5][6]

Comparison: Studies in murine models demonstrate that this compound significantly accelerates hematopoietic recovery. A second-generation 15-PGDH inhibitor, (+)-SW209415, which has a similar mechanism of action to this compound, has been shown to work synergistically with G-CSF.[5]

Quantitative Data Summary

MetricVehicle ControlThis compound(+)-SW209415G-CSF(+)-SW209415 + G-CSF
Neutrophil Recovery (Day 12 post-transplant) 182 neutrophils/μl[2]535 neutrophils/μl[2]---
Platelet Count (Day 8 post-transplant) 39,500 platelets/μl[2]77,000 platelets/μl[2]---
Donor Cell Homing to Bone Marrow -2- to 3-fold increase[2]~2-fold increase[5]--
Survival (lethal irradiation + 200,000 BM cells) ~25%[2]100%[2]---

Note: Data for this compound and (+)-SW209415 are from separate studies and not direct head-to-head comparisons in all metrics.

Experimental Protocol: Murine Bone Marrow Transplantation Model

  • Animal Model: C57BL/6J mice are used as both donors and recipients.[2]

  • Myeloablation: Recipient mice are lethally irradiated with 11 Gy of radiation.[2]

  • Bone Marrow Transplant: 200,000 to 500,000 whole bone marrow cells from donor mice are transplanted into recipient mice via tail vein injection.[2]

  • Treatment: this compound (5-10 mg/kg) or vehicle control is administered via intraperitoneal injection twice daily.[1][2]

  • Monitoring: Peripheral blood counts (neutrophils, platelets, red blood cells) are monitored regularly post-transplantation.[2]

  • Endpoint Analysis: Survival is monitored, and bone marrow can be harvested at specific time points to assess donor cell engraftment.[2]

BMT_Workflow cluster_donor Donor Mouse cluster_recipient Recipient Mouse donor_bm Harvest Bone Marrow transplant Transplant Bone Marrow Cells donor_bm->transplant irradiation Lethal Irradiation (11 Gy) irradiation->transplant treatment Administer this compound or Control transplant->treatment monitoring Monitor Blood Counts treatment->monitoring endpoint Assess Survival & Engraftment monitoring->endpoint

Caption: Experimental workflow for the murine bone marrow transplantation model.

Inflammatory Bowel Disease (Ulcerative Colitis)

Ulcerative colitis (UC) is a chronic inflammatory disease of the colon.[7]

Standard of Care: Mesalamine (5-aminosalicylic acid, 5-ASA) is a first-line therapy for mild to moderate UC.[7][8]

Quantitative Data Summary

TreatmentModelKey Findings
This compound DSS-induced colitis in micePromotes tissue regeneration in the colon.[2]
Mesalamine Human clinical trials (mild-to-moderate UC)Induces remission with response rates of 40%-70%.[7]

Experimental Protocol: DSS-Induced Colitis Model

  • Animal Model: C57BL/6 mice.[9]

  • Induction of Colitis: Mice are administered 3%-5% (w/v) DSS in their drinking water for 7-10 days to induce acute colitis.[9][10]

  • Treatment: this compound or a vehicle control is administered, typically via intraperitoneal injection.

  • Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.[11]

  • Endpoint Analysis: At the end of the study, colons are harvested to measure length (shorter colon indicates more severe inflammation) and for histological analysis of tissue damage and inflammation.[11]

Liver Regeneration

The liver has a remarkable capacity for regeneration, but this can be impaired in cases of severe or chronic injury.[12]

Standard of Care: There is no specific standard-of-care drug to promote liver regeneration; treatment is largely supportive, and in cases of failure, transplantation is the only option.[12] Surgical resection is the gold standard for liver tumors.[13]

Comparison: this compound has been shown to promote hepatocyte proliferation and liver regeneration in a partial hepatectomy mouse model.[14] In a mouse model of metabolic dysfunction-associated steatohepatitis (MASH), this compound reduced liver fibrosis and apoptosis.[15][16]

Quantitative Data Summary

TreatmentModelKey Findings
This compound Partial hepatectomy in micePromotes hepatocyte proliferation.[14]
This compound Diet-induced MASH in miceNAS scores: 6.2 ± 0.1 vs. 9.4 ± 0.2 in controls.[15][16] Liver fibrosis scores: 0.25 ± 0.1 vs. 1.3 ± 0.5 in controls.[15][16] Apoptotic activity: 0.38 ± 0.1% vs. 43.9 ± 4.6% in controls.[15]

Experimental Protocol: Partial Hepatectomy Model

  • Animal Model: C57BL/6 mice.[17]

  • Surgical Procedure: A two-thirds partial hepatectomy is performed, where approximately 67-70% of the liver mass is surgically removed.[17]

  • Treatment: this compound or vehicle control is administered.

  • Endpoint Analysis: At various time points post-surgery, liver-to-body weight ratio is measured to assess regeneration. Liver tissue is also collected for analysis of cell proliferation markers (e.g., Ki-67 staining).[18]

Type 2 Diabetes Mellitus (T2DM)

T2DM is characterized by insulin resistance and hyperglycemia.[4]

Standard of Care: Standard treatments for T2DM in mouse models often include agents like metformin.[19]

Comparison: In a high-fat diet and streptozotocin-induced T2DM mouse model, this compound improved several metabolic parameters.[4][20] It has been shown to ameliorate abnormal hepatic glucose metabolism.[21]

Quantitative Data Summary

TreatmentModelKey Findings
This compound HFD/STZ-induced T2DM in miceReduced fasting blood glucose, serum triglycerides, total cholesterol, and LDL-C.[21] Improved glucose tolerance and insulin sensitivity.[20][21]

Experimental Protocol: HFD/STZ-Induced T2DM Model

  • Animal Model: C57BL/6 mice.[4]

  • Induction of T2DM: Mice are fed a high-fat diet for several weeks, followed by injections of a low dose of streptozotocin (STZ) to induce insulin resistance and hyperglycemia.[4][20]

  • Treatment: this compound or a vehicle control is administered.

  • Monitoring: Body weight, fasting blood glucose, and glucose and insulin tolerance tests are performed.[21]

  • Endpoint Analysis: At the end of the study, serum and liver tissues are collected for metabolomic and transcriptomic analyses.[4]

Neurodegenerative and Neurological Conditions

Alzheimer's Disease (AD) and Traumatic Brain Injury (TBI)

Neuroinflammation and blood-brain barrier (BBB) dysfunction are implicated in the pathology of AD and TBI.[22][23]

Standard of Care: For AD, current treatments in mouse models often focus on amyloid-beta plaque clearance (e.g., monoclonal antibodies) or symptomatic relief (e.g., cholinesterase inhibitors like donepezil).[22][24][25] For TBI, there are no specific disease-modifying drugs, and care is supportive.[26]

Comparison: this compound has been shown to protect the BBB, reduce brain inflammation, and prevent neurodegeneration and cognitive impairment in mouse models of AD and TBI.[3][22][23] Notably, this effect was independent of amyloid plaque reduction.[3][22]

Quantitative Data Summary

TreatmentModelKey Findings
This compound AD and TBI mouse modelsProtects the blood-brain barrier.[22][23] Blocks brain inflammation.[22][23] Prevents neurodegeneration and cognitive impairment.[3][22]
Donepezil Human clinical trials (mild-to-moderate AD)Significantly improved cognition and global clinical function compared to placebo in short-term trials.[25]

Experimental Protocol: Traumatic Brain Injury Model

  • Animal Model: Mice.[27]

  • Induction of TBI: A controlled cortical impact (CCI) or fluid percussion injury is commonly used to induce a focal brain injury.[27]

  • Treatment: this compound or vehicle control is administered post-injury.[3][22]

  • Behavioral Testing: Cognitive and motor functions are assessed using tests such as the Morris water maze or Barnes maze.[24]

  • Endpoint Analysis: Brain tissue is collected for histological analysis of lesion volume, neuroinflammation, and neuronal survival.[3][22]

Conclusion

This compound represents a novel therapeutic strategy with a distinct mechanism of action centered on the potentiation of tissue regeneration through the inhibition of 15-PGDH and subsequent elevation of PGE2. In preclinical models of hematopoietic recovery, it demonstrates robust efficacy and synergy with the current standard of care. In disease models of colitis, liver injury, type 2 diabetes, and neurodegeneration, this compound shows significant promise by addressing underlying pathological processes such as impaired regeneration, metabolic dysregulation, and neuroinflammation. Further research, including direct comparative studies against standard-of-care agents, is warranted to fully elucidate the therapeutic potential of this compound in these diverse clinical settings.

References

Evaluating the Specificity of SW033291 for 15-PGDH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, SW033291, with alternative inhibitors. The following sections detail the specificity, potency, and experimental protocols to aid researchers in selecting the appropriate tool for their studies.

Introduction to 15-PGDH and its Inhibition

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2). By inhibiting 15-PGDH, the levels of PGE2 can be increased, which has shown therapeutic potential in tissue regeneration and other physiological processes. This compound is a potent, high-affinity inhibitor of 15-PGDH. This guide evaluates its specificity in comparison to other known 15-PGDH inhibitors.

Comparative Analysis of 15-PGDH Inhibitors

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Potency of 15-PGDH Inhibitors

CompoundTargetK_i_ (nM)IC_50_ (nM)Notes
This compound 15-PGDH~0.1[1]1.5[2]A potent and high-affinity inhibitor. The R-enantiomer is ~300-fold more potent than the S-enantiomer[1].
(+)-SW209415 15-PGDH0.061.1A second-generation analog of this compound with significantly improved solubility[3].
ML148 15-PGDH-56A potent and selective 15-PGDH inhibitor.

Table 2: Specificity of 15-PGDH Inhibitors

CompoundOff-TargetIC_50_ (nM)Fold Selectivity (Off-Target IC_50_ / 15-PGDH IC_50_)
This compound Related short-chain dehydrogenasesNo significant inhibition observed in thermal shift assays.High (quantitative IC_50_ data not available in reviewed literature).
ML148 ALDH1A136,000~643
HADH2>57,500>1027
HSD17β4>57,500>1027

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin signaling pathway and a typical experimental workflow for evaluating 15-PGDH inhibitors.

Prostaglandin_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 PGES PGES PGH2->PGES PGE2 PGE2 PGES->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors 15-PGDH 15-PGDH PGE2->15-PGDH Degradation Cellular_Response Cellular Response (e.g., Tissue Regeneration) EP_Receptors->Cellular_Response 15-keto-PGE2 15-keto-PGE2 (Inactive) 15-PGDH->15-keto-PGE2 This compound This compound This compound->15-PGDH Inhibition

Prostaglandin E2 signaling and degradation pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Enzyme_Assay 15-PGDH Inhibition Assay (Fluorescence-based) PGE2_Measurement PGE2 Level Measurement in Cell Culture Enzyme_Assay->PGE2_Measurement Thermal_Shift Thermal Shift Assay (Specificity) Data_Analysis Data Analysis and Comparison (IC50, Ki, Specificity) Thermal_Shift->Data_Analysis Animal_Models Animal Models of Tissue Injury (e.g., Colitis, BMT) PGE2_Measurement->Animal_Models Animal_Models->Data_Analysis Start Compound Synthesis (this compound & Alternatives) Start->Enzyme_Assay Start->Thermal_Shift

Workflow for evaluating 15-PGDH inhibitors.

Experimental Protocols

In Vitro 15-PGDH Inhibition Assay (Fluorescence-based)

This protocol is adapted from commercially available 15-PGDH inhibitor screening kits.

Materials:

  • Recombinant human 15-PGDH

  • 15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NAD+

  • PGE2 (substrate)

  • Test inhibitors (e.g., this compound, ML148) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing 15-PGDH Assay Buffer, NAD+, and recombinant 15-PGDH enzyme in each well of a 96-well plate.

  • Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Initiate the reaction by adding the substrate, PGE2.

  • Immediately measure the increase in fluorescence (Excitation: 340 nm, Emission: 445 nm) over time. The fluorescence is a result of the conversion of NAD+ to NADH.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC_50_ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Thermal Shift Assay (TSA) for Specificity

This assay determines the specificity of an inhibitor by measuring its effect on the thermal stability of the target protein versus off-target proteins.

Materials:

  • Purified target protein (15-PGDH) and off-target proteins (e.g., other dehydrogenases)

  • SYPRO Orange dye

  • Appropriate buffer for each protein

  • Test inhibitor (this compound)

  • Real-time PCR instrument

Procedure:

  • In a PCR plate, prepare a reaction mixture containing the purified protein, SYPRO Orange dye, and the appropriate buffer.

  • Add the test inhibitor or vehicle control to the wells.

  • Seal the plate and place it in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature, monitoring the fluorescence of the SYPRO Orange dye at each temperature increment.

  • As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A significant increase in the Tm in the presence of the inhibitor indicates binding and stabilization.

  • Compare the shift in Tm for the target protein (15-PGDH) with that of the off-target proteins. A selective inhibitor will cause a significant Tm shift for the target protein with little to no shift for the off-target proteins.

Discussion of Specificity

In contrast, ML148, another potent 15-PGDH inhibitor, has been quantitatively assessed against a panel of dehydrogenases, showing a high degree of selectivity (over 600-fold) for 15-PGDH.

The second-generation analog of this compound, (+)-SW209415, exhibits comparable potency to the parent compound with the significant advantage of increased solubility, making it a valuable tool for in vivo studies[3]. While a detailed selectivity panel was not found in the reviewed literature, its structural similarity to this compound suggests a similar high degree of specificity.

Conclusion

This compound is a highly potent and specific inhibitor of 15-PGDH. The available data, primarily from enzymatic assays and thermal shift experiments, supports its use as a selective tool for studying the physiological roles of 15-PGDH and the effects of increased PGE2 levels. For researchers requiring extensive quantitative off-target profiling, inhibitors such as ML148 provide a well-characterized alternative. The development of (+)-SW209415 offers an improved tool for in vivo applications due to its enhanced solubility. The choice of inhibitor should be guided by the specific requirements of the experimental design, including the need for quantitative off-target data and the intended in vitro or in vivo application.

References

Replicating Published Triumphs: A Comparative Guide to SW033291 in Tissue Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor SW033291 with its successor, (+)-SW209415, supported by experimental data from published studies. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.

This compound is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of prostaglandin E2 (PGE2).[1][2][3] By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a signaling molecule known to play a crucial role in tissue repair and regeneration.[1][2][4] This mechanism has been shown to promote hematopoietic recovery after bone marrow transplantation, ameliorate colitis, and enhance liver regeneration in preclinical models.[1][2][5][6][7]

Performance Comparison: this compound vs. Alternatives

This section summarizes the quantitative data on this compound and its next-generation analog, (+)-SW209415.

In Vitro Potency and Cellular Activity
ParameterThis compound(+)-SW209415Reference
Target 15-hydroxyprostaglandin dehydrogenase (15-PGDH)15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1][8]
Ki (dissociation constant) ~0.1 nMNot explicitly stated, but maintains potency[1]
IC50 (in vitro enzyme inhibition) 1.5 nM (against 6 nM 15-PGDH)Maintained potency[1][8]
Cellular EC50 (PGE2 elevation in A549 cells) ~75 nMNot explicitly stated[1]
Aqueous Solubility Low10,000-fold greater than this compound[8][9]
In Vivo Efficacy: Hematopoietic Recovery Following Bone Marrow Transplantation
ParameterVehicle ControlThis compound (5 mg/kg, twice daily)Reference
Survival (with 200,000 donor cells) 0%100% (at >30 days)[1]
Platelet Count (Day 8 post-transplant) 39,500/µL77,000/µL[1]
Hemoglobin (Day 12 post-transplant) 8.0 g/dL10.7 g/dL[1]

Note: Direct comparative in vivo data for (+)-SW209415 at the same dosages and time points is not available in the reviewed literature. However, it is reported to accelerate hematopoietic recovery and demonstrate synergy with G-CSF.[8][10]

In Vivo Efficacy: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
ParameterVehicle ControlThis compoundReference
Disease Activity Index (DAI) HighSignificantly lower[1]
Weight Loss SignificantSignificantly less[1]
Colon Shortening SignificantSignificantly protected from[1]
Histological Cryptitis Score HighSignificantly lower[1]
In Vivo Efficacy: Liver Regeneration Following Partial Hepatectomy
ParameterVehicle ControlThis compoundReference
Rate and Extent of Liver Regeneration BaselineMarkedly increased[1]
Hepatocyte Proliferation BaselineIncreased[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy in a bone marrow transplantation model.

SW033291_Mechanism This compound This compound PGDH 15-PGDH This compound->PGDH inhibits PGE2_degradation PGE2 Degradation PGDH->PGE2_degradation catalyzes PGE2 PGE2 PGE2_degradation->PGE2 prevents EP_receptors EP Receptors PGE2->EP_receptors activates Downstream Downstream Signaling (e.g., CXCL12, SCF) EP_receptors->Downstream leads to Tissue_Regeneration Tissue Regeneration Downstream->Tissue_Regeneration promotes

Mechanism of action of this compound.

BMT_Workflow cluster_prep Preparation cluster_transplant Transplantation and Treatment cluster_analysis Analysis Irradiation Lethal Irradiation of Recipient Mice Transplantation Bone Marrow Transplantation Irradiation->Transplantation BM_Harvest Bone Marrow Harvest from Donor Mice BM_Harvest->Transplantation Treatment Treatment with this compound or Vehicle Transplantation->Treatment Monitoring Monitor Survival and Weight Treatment->Monitoring Blood_Counts Peripheral Blood Counts (Neutrophils, Platelets, etc.) Treatment->Blood_Counts BM_Analysis Bone Marrow Analysis (Stem/Progenitor Cells) Treatment->BM_Analysis

Experimental workflow for bone marrow transplantation.

Experimental Protocols

In Vitro 15-PGDH Inhibition Assay

The inhibitory activity of this compound on 15-PGDH can be determined by monitoring the generation of NADH.[12] Recombinant 15-PGDH enzyme is incubated with varying concentrations of this compound, 150 µM NAD+, and 25 µM PGE2 in a reaction buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).[12] The reaction is initiated by the addition of PGE2 and incubated for 15 minutes at 25°C.[12] Enzyme activity is measured by detecting the fluorescence of NADH (Ex/Em = 340 nm/485 nm) every 30 seconds for 3 minutes.[12] The IC50 value is calculated from the resulting data.[1]

Murine Bone Marrow Transplantation Model

C57BL/6J mice are used as both donors and recipients.[12] Recipient mice undergo lethal irradiation (e.g., 11 Gy) to ablate their hematopoietic system.[1] Bone marrow cells are harvested from donor mice and transplanted into the irradiated recipients via intravenous injection (e.g., 200,000 or 500,000 cells).[1] Following transplantation, recipient mice are treated with either this compound (e.g., 5 mg/kg, intraperitoneally, twice daily) or a vehicle control.[1] The mice are monitored for survival, and peripheral blood is collected at regular intervals to assess the recovery of neutrophils, platelets, and red blood cells.[1]

Murine Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Colitis is induced in mice by administering DSS in their drinking water.[11] Mice are then treated with this compound or a vehicle control.[1] Disease progression is monitored by assessing parameters such as body weight, stool consistency, and the presence of blood in the stool, which are used to calculate a Disease Activity Index (DAI).[1] At the end of the study, colons are excised to measure length and for histological analysis to assess inflammation and crypt damage.[1]

Murine Partial Hepatectomy Model

A two-thirds partial hepatectomy is performed on mice to induce liver regeneration.[3] Post-surgery, mice are treated with this compound or a vehicle control.[3] The extent of liver regeneration is assessed at various time points by sacrificing the animals and measuring the liver-to-body weight ratio.[3] Proliferation of hepatocytes can be quantified by immunohistochemical staining for proliferation markers such as Ki-67.

References

Safety Operating Guide

Proper Disposal of SW033291: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for SW033291, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

This compound is a small molecule utilized in research to increase prostaglandin PGE2 levels, which has been shown to promote tissue regeneration.[1] As with any laboratory chemical, adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.

Hazard Identification and Classification

Before disposal, it is essential to classify the waste generated. Waste containing this compound should be treated as hazardous chemical waste. This classification is based on the general principle that all laboratory chemical waste should be considered hazardous unless specifically determined to be non-hazardous.[2]

Key Hazard Information:

  • Flammability: Solutions of this compound in flammable solvents like ethanol will be flammable.

  • Toxicity: The specific toxicity of this compound has not been fully characterized. Therefore, it should be handled as a potentially toxic substance.

  • Environmental Hazards: The environmental impact of this compound has not been extensively studied. To prevent environmental contamination, it must not be disposed of down the drain.[3]

Disposal Procedures

The following step-by-step procedure should be followed for the disposal of waste containing this compound. This procedure is based on general best practices for laboratory chemical waste disposal.

1. Waste Segregation:

  • Properly segregate waste containing this compound from other waste streams.[4]

  • Do not mix this compound waste with incompatible materials. For example, waste in organic solvents should be kept separate from aqueous waste.

2. Waste Collection and Containerization:

  • Collect all waste containing this compound (e.g., unused solutions, contaminated labware) in a designated, leak-proof, and compatible waste container.[5]

  • The container should be clearly labeled as "Hazardous Waste" and should list all chemical constituents, including this compound and any solvents, with their approximate concentrations.[6]

  • Ensure the container is kept tightly closed except when adding waste.[7]

3. Disposal of Contaminated Materials:

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and empty vials, should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled, sealed waste container. Do not dispose of liquid waste down the sink.[3]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO). The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the defaced container may be disposed of as regular trash, depending on institutional policies.[3]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal service.[4] Follow your institution's specific procedures for hazardous waste pickup.

Experimental Protocols Referenced in Safe Handling

While no specific experimental protocols for the disposal of this compound are published, the principles of safe handling and waste management are derived from standard laboratory safety guidelines. Key practices include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In the event of a spill, follow your laboratory's established spill response procedure for chemical spills. Absorbent materials used to clean the spill should be disposed of as hazardous waste.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties of this compound, which are relevant for its handling and the preparation of waste solutions.

PropertyValueSource
Molecular Weight412.59 g/mol
Solubility in DMSO≥20.65 mg/mL[8]
Solubility in Ethanol≥10.13 mg/mL (with sonication)[8]
Ki (inhibitor constant) for 15-PGDH0.1 nM

Visual Guidance: Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

SW033291_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Professional Disposal A Generation of This compound Waste (Solid & Liquid) B Segregate Waste Streams (e.g., Solvents, Aqueous) A->B Step 1 D Triple-Rinse Empty Containers & Collect Rinsate A->D For Empty Containers C Collect in Labeled, Compatible, Closed Hazardous Waste Container B->C Step 2 E Store Waste in Designated Satellite Accumulation Area C->E Step 3 D->C Add Rinsate F Request Pickup by Licensed Waste Disposal Service E->F Step 4 G Proper Off-Site Disposal F->G Final Step

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling SW033291

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of SW033291, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Given the nature of this research chemical, all personnel must adhere to strict safety protocols to mitigate potential hazards.

Summary of Key Safety Information

This compound should be treated as a hazardous substance. Direct contact with the skin, eyes, and respiratory tract must be avoided. Inhalation and ingestion are also potential routes of exposure that must be prevented.

Hazard Identification and Precautions

Based on available information, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following precautionary measures are advised:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected prior to use and replaced immediately if signs of degradation appear.

  • Respiratory Protection: When handling the powder form or creating solutions, a NIOSH-approved respirator is recommended to prevent inhalation. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Skin and Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.

Quantitative Data for this compound

PropertyValueSource(s)
Molecular Formula C₂₁H₂₀N₂OS₃[1]
Molecular Weight 412.59 g/mol [1]
CAS Number 459147-39-8[1]
Appearance Yellow solid powder[1]
Purity ≥98%[1]
Solubility in DMSO > 20.7 mg/mL[2]
Storage Temperature (Powder) -20°C[1]
Shipping Condition Shipped under ambient temperature as non-hazardous chemical.[1]

Experimental Protocols

Preparation of a Stock Solution

The following is a general protocol for preparing a stock solution of this compound. Always refer to the specific protocol required for your experiment.

  • Ensure Proper Ventilation: Perform all steps within a certified chemical fume hood.

  • Equilibrate the Compound: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Solvent Selection: this compound is soluble in DMSO.[1][2]

  • Dissolution: Add the desired volume of DMSO to the vial containing the powdered compound. To aid dissolution, the solution can be warmed to 37°C for 10 minutes and/or sonicated.[2]

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C as recommended by the supplier for long-term stability.

Operational and Disposal Plans

Handling and Storage
  • Handling: Only trained personnel should handle this compound. Avoid generation of dust when working with the solid form. Use non-sparking tools.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal
  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.

Safety Workflow Diagram

The following diagram outlines the logical workflow for handling this compound safely.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SW033291
Reactant of Route 2
Reactant of Route 2
SW033291

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.